Product packaging for 4-Ethoxynaphthalene-1-sulfonamide(Cat. No.:CAS No. 861092-30-0)

4-Ethoxynaphthalene-1-sulfonamide

货号: B1420023
CAS 编号: 861092-30-0
分子量: 251.3 g/mol
InChI 键: TVOCTKNVWWZVKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-Ethoxynaphthalene-1-sulfonamide is a chemical research reagent with the CAS Registry Number 861092-30-0 and a molecular formula of C12H13NO3S, corresponding to a molecular weight of 251.30 g/mol . Its structure features a naphthalene core substituted with an ethoxy group at the 4-position and a sulfonamide group at the 1-position, which are functional groups of significant interest in medicinal and biochemical research. Compounds based on the naphthalene-1-sulfonamide scaffold are frequently investigated as key intermediates and building blocks in organic synthesis and drug discovery . Specifically, naphthalene-sulfonamide derivatives have shown considerable research value as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) . Modulating this interaction is a promising therapeutic strategy for activating the cellular antioxidant response pathway, with potential applications in the treatment of oxidative stress-related inflammatory diseases, such as neurodegenerative disorders . Furthermore, structurally similar naphthalene-sulfonamide hybrids are being explored in multi-target approaches for complex conditions like Alzheimer's disease and type 2 diabetes, where they are designed to target enzymes such as acetylcholinesterase and fatty acid amide hydrolase (FAAH) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3S B1420023 4-Ethoxynaphthalene-1-sulfonamide CAS No. 861092-30-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-ethoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOCTKNVWWZVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Ethoxynaphthalene-1-sulfonamide. While specific experimental data for this compound is limited in publicly available literature, this document compiles predicted properties, a detailed, plausible synthetic route based on established chemical principles, and an analysis of the potential therapeutic applications informed by the activities of structurally related naphthalene sulfonamide derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities.

Chemical and Physical Properties

Due to the absence of experimentally determined data for this compound, the following table summarizes its predicted physicochemical properties. These values were calculated using established computational models and provide a useful approximation for initial experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃SN/A
Molecular Weight 251.30 g/mol N/A
Predicted XLogP3 2.1N/A
Predicted Hydrogen Bond Donor Count 1N/A
Predicted Hydrogen Bond Acceptor Count 4N/A
Predicted Rotatable Bond Count 3N/A
Predicted Exact Mass 251.06161 g/mol N/A
Predicted Monoisotopic Mass 251.06161 g/mol N/A
Predicted Topological Polar Surface Area 75.2 ŲN/A
Predicted Heavy Atom Count 17N/A
Predicted Formal Charge 0N/A

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available precursor, 4-ethoxynaphthalene-1-sulfonyl chloride.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination start 4-Ethoxynaphthalene sulfonyl_chloride 4-Ethoxynaphthalene-1-sulfonyl chloride (CAS: 91222-55-8) start->sulfonyl_chloride Chlorosulfonic Acid sulfonamide This compound sulfonyl_chloride->sulfonamide Ammonia

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 4-Ethoxynaphthalene-1-sulfonyl chloride

The precursor, 4-ethoxynaphthalene-1-sulfonyl chloride (CAS 91222-55-8), is reported to have a melting point of 101-102 °C. The synthesis of aryl sulfonyl chlorides from the corresponding arene is a well-established reaction.[1]

  • Reaction: 4-Ethoxynaphthalene is reacted with an excess of chlorosulfonic acid at a controlled temperature.

  • Protocol:

    • To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid (typically 3-5 equivalents), slowly add 4-ethoxynaphthalene (1 equivalent).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 4-ethoxynaphthalene-1-sulfonyl chloride, is collected by vacuum filtration.

    • The crude product is washed with cold water until the washings are neutral to litmus.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Step 2: Synthesis of this compound

The conversion of a sulfonyl chloride to a primary sulfonamide is a standard procedure involving reaction with ammonia.[2][3]

  • Reaction: 4-Ethoxynaphthalene-1-sulfonyl chloride is reacted with an aqueous solution of ammonia.

  • Protocol:

    • Dissolve 4-ethoxynaphthalene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran.

    • Add the solution dropwise to a stirred, concentrated aqueous solution of ammonia (an excess, e.g., 10-20 equivalents) at a low temperature (0-10 °C).

    • After the addition, allow the mixture to stir at room temperature for several hours (e.g., 1-3 hours) to ensure complete reaction.

    • If a precipitate forms, it can be collected by filtration. If no precipitate forms, the organic solvent can be removed under reduced pressure.

    • The resulting aqueous solution is then acidified (e.g., with dilute HCl) to precipitate the sulfonamide product.

    • The solid this compound is collected by vacuum filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of naphthalene sulfonamides has demonstrated a wide range of biological activities, suggesting potential avenues of investigation for this compound.

Potential as an Enzyme Inhibitor

Naphthalene sulfonamide derivatives have been identified as inhibitors of several important enzyme classes.[4][5][6][7] This suggests that this compound could be a candidate for screening against various enzymatic targets.

  • Cyclooxygenase (COX) Inhibition: Some naphthalene-methylsulfonamido compounds have shown inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs.[4][8]

  • Tubulin Polymerization Inhibition: Certain sulfonamide derivatives bearing a naphthalene moiety have exhibited potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism targeted by some anticancer agents.[5]

  • Fatty Acid Binding Protein 4 (FABP4) Inhibition: Naphthalene-1-sulfonamide derivatives have been discovered as potent and selective inhibitors of FABP4, a therapeutic target for metabolic diseases like diabetes and atherosclerosis.[6]

  • STAT3 Phosphorylation Inhibition: Novel 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to inhibit STAT3 phosphorylation, a critical node in cancer cell signaling pathways.[7]

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more of these or other enzyme targets.

Hypothesized Target Interaction Logic

G cluster_0 Compound cluster_1 Potential Molecular Targets cluster_2 Potential Therapeutic Outcomes compound This compound cox COX-1 / COX-2 compound->cox Inhibition tubulin Tubulin compound->tubulin Inhibition fabp4 FABP4 compound->fabp4 Inhibition stat3 STAT3 compound->stat3 Inhibition anti_inflammatory Anti-inflammatory Effects cox->anti_inflammatory anticancer Anticancer Activity tubulin->anticancer metabolic Modulation of Metabolism fabp4->metabolic stat3->anticancer

Caption: Potential therapeutic pathways for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential biological activities. While direct experimental data is currently lacking, this technical guide provides a solid foundation for its synthesis and outlines promising avenues for future research. The structural similarity to known enzyme inhibitors makes it a compelling candidate for inclusion in screening libraries for drug discovery programs, particularly in the areas of oncology, inflammation, and metabolic diseases. Further investigation is warranted to elucidate its specific biological profile and therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-ethoxynaphthalene-1-sulfonamide, a versatile sulfonamide derivative with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the sulfonation of 2-ethoxynaphthalene to yield the key intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride, followed by amidation to produce the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound proceeds through two principal chemical transformations:

  • Chlorosulfonation of 2-Ethoxynaphthalene: The commercially available starting material, 2-ethoxynaphthalene (also known as nerolin), undergoes electrophilic aromatic substitution with chlorosulfonic acid. This reaction introduces a sulfonyl chloride group at the 1-position of the naphthalene ring, yielding 4-ethoxynaphthalene-1-sulfonyl chloride.

  • Amination of 4-Ethoxynaphthalene-1-sulfonyl chloride: The intermediate sulfonyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to form the corresponding sulfonamide. This nucleophilic substitution reaction at the sulfur atom results in the formation of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the laboratory synthesis of this compound.

Synthesis of 4-Ethoxynaphthalene-1-sulfonyl chloride

Materials:

  • 2-Ethoxynaphthalene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube is charged with anhydrous dichloromethane (100 mL).

  • The flask is cooled to 0°C in an ice bath.

  • 2-Ethoxynaphthalene (17.2 g, 0.1 mol) is dissolved in the cold dichloromethane.

  • Chlorosulfonic acid (23.3 g, 0.2 mol) is added dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.

  • The reaction mixture is carefully poured onto crushed ice (200 g) with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4-ethoxynaphthalene-1-sulfonyl chloride as a solid.

Synthesis of this compound

Materials:

  • 4-Ethoxynaphthalene-1-sulfonyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a fume hood, 4-ethoxynaphthalene-1-sulfonyl chloride (27.1 g, 0.1 mol) is dissolved in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled in an ice bath.

  • Concentrated aqueous ammonia (50 mL) is added dropwise to the stirred solution. A white precipitate may form.

  • The reaction mixture is stirred vigorously at room temperature for 4 hours.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with deionized water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield this compound as a crystalline solid.

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Properties of 2-Ethoxynaphthalene

PropertyValue
Molecular Formula C₁₂H₁₂O
Molecular Weight 172.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 37-39 °C
Boiling Point 276-277 °C

Table 2: Properties of 4-Ethoxynaphthalene-1-sulfonyl chloride

PropertyValue
CAS Number 91222-55-8[1]
Molecular Formula C₁₂H₁₁ClO₃S
Molecular Weight 270.73 g/mol
Appearance Solid
Melting Point Not reported

Table 3: Properties of this compound

PropertyValue
CAS Number 861092-30-0[2]
Molecular Formula C₁₂H₁₃NO₃S[2]
Molecular Weight 251.30 g/mol [2]
Appearance Solid
Purity ≥ 95%[2]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-ethoxynaphthalene.

Synthesis_Pathway Start 2-Ethoxynaphthalene Intermediate 4-Ethoxynaphthalene-1-sulfonyl chloride Start->Intermediate Chlorosulfonic Acid (ClSO3H) Dichloromethane, 0°C to rt Product This compound Intermediate->Product Aqueous Ammonia (NH3) Dichloromethane, 0°C to rt

Caption: Synthesis of this compound.

References

Spectroscopic Characterization of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxynaphthalene-1-sulfonamide is an aromatic sulfonamide. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation. This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of naphthalene derivatives, aromatic sulfonamides, and ethoxy-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.4d1HAr-H (peri to -SO₂NH₂)
~7.8 - 8.0m2HAr-H
~7.4 - 7.6m2HAr-H
~6.8 - 7.0d1HAr-H (ortho to -OCH₂CH₃)
~4.9 - 5.2s (broad)2H-SO₂NH₂
~4.1 - 4.3q2H-OCH₂CH₃
~1.4 - 1.6t3H-OCH₂CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155 - 158Ar-C (C-O)
~135 - 138Ar-C (C-S)
~130 - 134Ar-C (quaternary)
~125 - 129Ar-CH
~122 - 125Ar-CH
~118 - 122Ar-CH
~114 - 117Ar-CH
~104 - 107Ar-CH
~63 - 65-OCH₂CH₃
~14 - 16-OCH₂CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, SharpN-H stretch (sulfonamide)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-CH₂, -CH₃)
1600 - 1580, 1500 - 1450Medium to StrongAromatic C=C skeletal vibrations
~1350 and ~1160StrongAsymmetric and symmetric S=O stretch (sulfonamide)
1250 - 1200StrongAryl-O stretch
~900StrongS-N stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIonNotes
252.08[M+H]⁺Predicted protonated molecule
274.06[M+Na]⁺Predicted sodium adduct
187.08[M+H - SO₂]⁺Loss of sulfur dioxide from the protonated molecule, a characteristic fragmentation for aromatic sulfonamides.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

    • The solution height in the tube should be around 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[1]

    • Place the sample in the NMR spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.[1]

    • Tune the probe to the desired nucleus (¹H or ¹³C).[1]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

Infrared (IR) Spectroscopy

This can be performed using a thin solid film method or as a KBr pellet.

  • Thin Solid Film Method:

    • Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[3]

    • Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

    • Mount the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

  • Potassium Bromide (KBr) Pellet Method:

    • Thoroughly grind ~1 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press.

    • Apply high pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

The following protocol is for Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.[4]

    • The solvent should be volatile and compatible with the ESI process.[4]

    • The sample solution should be free of non-volatile buffers and salts if possible.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate.[4]

    • A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[5]

    • As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.[5]

    • These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6]

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound and the relationship between the compound's structure and its spectral features.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectral_Feature_Correlation cluster_groups Functional Groups cluster_spectra Spectroscopic Signatures Compound This compound Structure Naphthalene Naphthalene Ring Compound->Naphthalene Ethoxy Ethoxy Group (-OCH₂CH₃) Compound->Ethoxy Sulfonamide Sulfonamide Group (-SO₂NH₂) Compound->Sulfonamide NMR_Signals ¹H & ¹³C NMR: Aromatic & Aliphatic Signals Naphthalene->NMR_Signals Aromatic region IR_Bands IR: N-H, S=O, C-O Stretches Naphthalene->IR_Bands C=C, C-H stretches Ethoxy->NMR_Signals Aliphatic region Ethoxy->IR_Bands C-O stretch Sulfonamide->NMR_Signals NH₂ proton Sulfonamide->IR_Bands N-H, S=O stretches MS_Fragments MS: [M+H]⁺, Loss of SO₂ Sulfonamide->MS_Fragments Loss of SO₂

Caption: Correlation of functional groups to expected spectroscopic signals.

References

The Enigmatic Mechanism of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide to Inferred Actions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental evidence detailing the mechanism of action for 4-Ethoxynaphthalene-1-sulfonamide is not currently available in the public domain. This technical guide, therefore, explores the potential mechanisms of action by examining the well-documented biological activities of structurally related naphthalene-1-sulfonamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigations into this specific compound.

Introduction

Naphthalene-1-sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The core structure, consisting of a naphthalene ring linked to a sulfonamide group, serves as a privileged scaffold in medicinal chemistry, amenable to a wide range of chemical modifications that can significantly modulate its pharmacological properties. While the precise biological targets of this compound remain uncharacterized, research on analogous compounds points towards three primary potential mechanisms of action: inhibition of tubulin polymerization, modulation of Fatty Acid Binding Protein 4 (FABP4), and interference with the IL6/JAK2/STAT3 signaling pathway. This guide will delve into these potential mechanisms, providing available quantitative data, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways.

Potential Mechanism of Action 1: Inhibition of Tubulin Polymerization

Several naphthalene-sulfonamide derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.

Quantitative Data for Naphthalene-Sulfonamide Derivatives as Tubulin Polymerization Inhibitors
Compound IDCell LineAntiproliferative IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Reference
5c MCF-7 (Breast Cancer)0.51 ± 0.032.8[1]
5c A549 (Lung Cancer)0.33 ± 0.012.8[1]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules in the presence of a test compound.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin protein (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Test compound (this compound) and positive/negative controls

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • Preparation of Reagents: Prepare tubulin, GTP, and test compounds in polymerization buffer.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add a mixture of tubulin and GTP to each well to initiate polymerization. The final concentration of tubulin is typically 3 mg/mL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC₅₀ value for the test compound by fitting the dose-response data to a suitable model.

Signaling Pathway Diagram

Tubulin_Polymerization_Inhibition Naphthalene-Sulfonamide Naphthalene-Sulfonamide Tubulin Dimers Tubulin Dimers Naphthalene-Sulfonamide->Tubulin Dimers Inhibits Polymerization G2/M Arrest G2/M Arrest Naphthalene-Sulfonamide->G2/M Arrest Induces Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Division Cell Division Microtubule->Cell Division Apoptosis Apoptosis G2/M Arrest->Apoptosis

Inhibition of tubulin polymerization by naphthalene-sulfonamide derivatives.

Potential Mechanism of Action 2: Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key player in lipid metabolism and inflammatory pathways. Inhibition of FABP4 is a potential therapeutic strategy for metabolic diseases such as diabetes and atherosclerosis.

Quantitative Data for Naphthalene-1-Sulfonamide Derivatives as FABP4 Inhibitors
Compound IDFABP4 Kᵢ (µM)FABP3 Kᵢ (µM)Selectivity (FABP3/FABP4)Reference
16dk 0.045>10>222[2]
16do 0.038>10>263[2]
16du 0.0295.8200[2]
Experimental Protocol: FABP4 Competitive Displacement Assay

This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of FABP4.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • Test compound and a known FABP4 inhibitor as a positive control

  • 96-well, black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add FABP4 protein, the fluorescent probe ANS, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe (for ANS, typically ~350 nm excitation and ~480 nm emission).

  • Data Analysis: The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence. Calculate the IC₅₀ value of the test compound from the dose-response curve.

Experimental Workflow Diagram

FABP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare FABP4, Fluorescent Probe, and Test Compound Solutions Mixing Mix Reagents in 96-well Plate Reagents->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Measurement Measure Fluorescence Incubation->Measurement Data Generate Dose-Response Curve Measurement->Data IC50 Calculate IC50 Value Data->IC50

Workflow for the FABP4 competitive displacement assay.

Potential Mechanism of Action 3: Modulation of the IL6/JAK2/STAT3 Signaling Pathway

Certain naphthalene-sulfonamide hybrids have been shown to exhibit anticancer and antimicrobial activities by modulating the IL6/JAK2/STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is implicated in various diseases, including cancer.

Quantitative Data for Naphthalene-Sulfonamide Hybrids as STAT3 Inhibitors
Compound IDTargetIC₅₀ (µM)Reference
5e STAT3 phosphorylation3.01[3]
5b STAT3 phosphorylation3.59[3]
Experimental Protocol: Western Blot Analysis of JAK/STAT Pathway Proteins

This protocol is used to determine the effect of a test compound on the protein levels and phosphorylation status of key components of the JAK/STAT pathway.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of JAK2 and STAT3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at various concentrations for a specified time.

  • Cell Lysis: Harvest cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Target_Genes Target Gene Expression (e.g., BCL2, Cyclin D1) STAT3_Dimer->Target_Genes Upregulates Naphthalene-Sulfonamide Naphthalene-Sulfonamide Naphthalene-Sulfonamide->JAK2 Inhibits Naphthalene-Sulfonamide->STAT3 Inhibits Phosphorylation IL6 IL6 IL6->IL6R

Inhibition of the IL6/JAK2/STAT3 signaling pathway.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the activities of its structural analogs provide a strong foundation for future research. The potential for this compound to act as a tubulin polymerization inhibitor, a FABP4 inhibitor, or a modulator of the JAK/STAT pathway warrants direct experimental investigation. The protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound and to design further studies to definitively characterize its mechanism of action. It is recommended that initial studies focus on screening this compound against these three potential targets to ascertain its primary mode of biological activity.

References

The Elusive Therapeutic Potential of 4-Ethoxynaphthalene-1-sulfonamide Derivatives: A Review of a Sparsely Explored Chemical Space

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical universe. Within this landscape, sulfonamide-based compounds have historically emerged as a rich source of bioactive molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory effects. The naphthalene-1-sulfonamide scaffold, in particular, has been a focal point for the development of potent inhibitors of various biological targets. However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of a specific subclass: 4-ethoxynaphthalene-1-sulfonamide derivatives .

Despite the promising biological activities associated with the broader naphthalene-sulfonamide class, dedicated studies on derivatives bearing a 4-ethoxy substituent are remarkably scarce. This technical guide aims to provide an in-depth overview of the known biological activities of closely related naphthalene-sulfonamide derivatives, while highlighting the untapped potential and the need for further investigation into the this compound core. Due to the limited specific data, this report will extrapolate from broader findings on naphthalene-sulfonamides to provide a foundational understanding for future research in this area.

Anticancer Activity: A Promising but Underexplored Avenue

While no specific studies on the anticancer activity of this compound derivatives were identified, the broader class of sulfonamides has been extensively investigated as potential anticancer agents. One specific derivative, N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide, has been noted for its potential anticancer activity, which is thought to involve a cascade of biochemical events following its interaction with biological targets.[1] However, detailed in-vitro studies quantifying its cytotoxic effects (e.g., IC50 values against various cancer cell lines) are not publicly available.

General sulfonamide derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis.[2] For instance, certain novel sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HeLa, MDA-MB-468, and MCF-7, with IC50 values ranging from less than 30 μM to 360 μM.[2]

Table 1: Cytotoxic Activity of General Sulfonamide Derivatives Against Human Cancer Cell Lines

Compound ClassCell LineIC50 (μM)Reference
Novel SulfonamidesMDA-MB-468< 30[2]
MCF-7< 128[2]
HeLa< 360[2]

Enzyme Inhibition: A Potential Mechanism of Action

The sulfonamide moiety is a well-established pharmacophore for the design of enzyme inhibitors. While specific enzyme inhibition data for this compound derivatives is lacking, related naphthalene-sulfonamide derivatives have shown potent inhibitory activity against enzymes such as fatty acid binding protein 4 (FABP4). This suggests that the this compound scaffold could also be a promising starting point for the development of novel enzyme inhibitors.

Antimicrobial Activity: An Untapped Potential

The sulfonamide class of drugs has its roots in antimicrobial chemotherapy. Although no specific antimicrobial studies on this compound derivatives have been reported, the general class of sulfonamides continues to be explored for new antibacterial and antifungal agents. The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Experimental Protocols: Foundational Methodologies

While specific experimental protocols for this compound derivatives are not available, the following are general methodologies commonly employed in the evaluation of related sulfonamide compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Assay start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read end Calculate IC50 read->end

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the target enzyme. A general workflow is outlined below.

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Assay start Prepare enzyme, substrate, and inhibitor solutions preincubate Pre-incubate enzyme with inhibitor start->preincubate initiate Initiate reaction by adding substrate preincubate->initiate monitor Monitor reaction progress (e.g., absorbance, fluorescence) initiate->monitor analyze Analyze data to determine inhibition constants (e.g., Ki, IC50) monitor->analyze end Determine mechanism of inhibition analyze->end

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Future Directions and Conclusion

The this compound scaffold represents a largely unexplored area in medicinal chemistry. The known biological activities of the broader naphthalene-sulfonamide and general sulfonamide classes strongly suggest that derivatives of this specific core could possess significant therapeutic potential, particularly as anticancer, enzyme inhibitory, or antimicrobial agents.

To unlock this potential, future research should focus on:

  • Synthesis of a diverse library of this compound derivatives: Introducing various substituents on the sulfonamide nitrogen and the naphthalene ring will be crucial to establish structure-activity relationships.

  • Systematic screening of these derivatives against a panel of cancer cell lines: This will help identify lead compounds with potent and selective cytotoxic activity.

  • Evaluation of their inhibitory activity against a range of relevant enzymes: Based on the activities of related compounds, enzymes like carbonic anhydrases, kinases, and fatty acid binding proteins could be promising targets.

  • Assessment of their antimicrobial spectrum: Screening against a panel of pathogenic bacteria and fungi could reveal novel anti-infective agents.

References

Determining the Solubility Profile of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxynaphthalene-1-sulfonamide is a sulfonamide derivative. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility profile in different solvents is a fundamental step in the pre-formulation and formulation development stages of a drug candidate. This guide details the standardized experimental approach for determining solubility and provides a framework for the presentation of results.

Predicted Solubility and General Considerations

Based on the structure of this compound, which contains both a polar sulfonamide group and a larger, nonpolar ethoxynaphthalene moiety, its solubility is expected to vary significantly across different solvents.

  • Aqueous Solubility: Due to the hydrophobic naphthalene ring, the aqueous solubility is anticipated to be low. The sulfonamide group can participate in hydrogen bonding, but the overall lipophilicity of the molecule will likely dominate.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents for this compound due to their ability to solvate both the polar and nonpolar regions of the molecule.

  • Alcohols: Solvents such as methanol, ethanol, and isopropanol are expected to show moderate to good solubility, facilitated by hydrogen bonding with the sulfonamide group.

  • Nonpolar Solvents: Solvents like hexane and toluene are expected to be poor solvents for this compound due to the polarity of the sulfonamide group.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. The following table is presented as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at controlled temperatures, typically at 25 °C and 37 °C, to simulate room temperature and physiological conditions, respectively.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25Data not availableData not availableHPLC-UV
Water37Data not availableData not availableHPLC-UV
Phosphate Buffered Saline (pH 7.4)25Data not availableData not availableHPLC-UV
Phosphate Buffered Saline (pH 7.4)37Data not availableData not availableHPLC-UV
Methanol25Data not availableData not availableHPLC-UV
Ethanol25Data not availableData not availableHPLC-UV
Isopropanol25Data not availableData not availableHPLC-UV
Acetone25Data not availableData not availableHPLC-UV
Acetonitrile25Data not availableData not availableHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableHPLC-UV
Dichloromethane25Data not availableData not availableHPLC-UV
Toluene25Data not availableData not availableHPLC-UV

Experimental Protocol: Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol outlines the key steps.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with known solvent volume A->B C Seal vials and place in temperature-controlled shaker B->C D Shake at constant temperature (e.g., 24-72 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Dilute filtered supernatant F->G H Analyze by validated HPLC-UV method G->H I Quantify concentration against a calibration curve H->I G cluster_method_dev HPLC Method Development A Compound Properties (pKa, UV absorbance) B Column Selection (e.g., C18) A->B C Mobile Phase Selection (e.g., Acetonitrile/Water) A->C D Detector Wavelength (λmax) A->D E Method Validation (Linearity, Accuracy, Precision) B->E C->E D->E

References

The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Naphthalenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, giving rise to a diverse array of compounds with a wide spectrum of biological activities. From fluorescent probes to potent kinase inhibitors, this versatile core has been instrumental in advancing our understanding of biological processes and has yielded clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of naphthalenesulfonamides, detailing key milestones, seminal experimental protocols, and the evolution of their therapeutic applications.

Early History and the Dawn of Fluorescent Labeling

Transition to Therapeutic Agents: The Discovery of Calmodulin Antagonists

The therapeutic potential of naphthalenesulfonamides began to be realized with the discovery of their ability to modulate cellular signaling pathways. A pivotal moment in this transition was the identification of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, known as W-7, as a potent calmodulin antagonist.[1][2][3] Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular processes. The discovery that a naphthalenesulfonamide derivative could inhibit calmodulin-dependent enzymes opened up new avenues for pharmacological intervention.[1][2][3]

Quantitative Data: Calmodulin Antagonism of W-7
CompoundTargetIC50 (µM)Reference
W-7Myosin Light Chain Kinase51[4][5]
W-7Ca2+-calmodulin-dependent phosphodiesterase28[4][5]

The Kinase Inhibitor Era: Fasudil and the Dawn of ROCK Inhibition

The late 20th century witnessed a surge in research focused on protein kinases as therapeutic targets, particularly in oncology and cardiovascular disease. Naphthalenesulfonamides emerged as a promising scaffold for the development of kinase inhibitors. A landmark achievement in this area was the discovery and development of Fasudil (HA-1077).[6] Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), an enzyme involved in various cellular functions, including smooth muscle contraction, cell migration, and proliferation.[6][7][8][9]

Approved in Japan and China in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, Fasudil became the first clinically approved ROCK inhibitor, solidifying the therapeutic importance of the naphthalenesulfonamide scaffold.[6][10] Its mechanism of action involves the competitive inhibition of the ATP-binding site of ROCK, leading to vasodilation and other beneficial effects.[6][7][8][9]

Quantitative Data: Kinase Inhibition Profile of Fasudil
CompoundTarget KinaseIC50 (µM)Reference
Fasudil (HA-1077)ROCK21.9[11]
Fasudil (HA-1077)PRK24[11]
Fasudil (HA-1077)MSK15[11]
Fasudil (HA-1077)MAPKAP-K1b15[11]

Experimental Protocols

Synthesis of 1-Naphthalenesulfonyl Chloride

A foundational precursor for many naphthalenesulfonamide derivatives is 1-naphthalenesulfonyl chloride. A general synthetic procedure is as follows:

Materials:

  • Sodium α-naphthalenesulfonate

  • Acetonitrile

  • Dimethylacetamide

  • Phosphorus oxychloride

  • Ice-cold water

Procedure:

  • Suspend sodium α-naphthalenesulfonate (133 g) in a mixture of acetonitrile (260 ml) and dimethylacetamide (7 ml).

  • Cool the suspension with a water bath and add phosphorus oxychloride (80 ml) dropwise.

  • After the addition is complete, heat the reaction mixture at 65°C for one hour.

  • Cool the reaction mixture and pour it into 2 liters of ice-cold water.

  • Collect the precipitated grayish-white crystals by filtration and air-dry them.

  • The expected yield is approximately 110.8 g (84.6% of theoretical), with a melting point of 66-68°C.[12]

Synthesis of Dansyl Chloride

Dansyl chloride can be prepared from 1-naphthylamine-5-sulfonic acid.

Step 1: Preparation of Dansyl Acid

  • Dissolve sodium bicarbonate (2 mol) in 500 mL of water in a 2L three-necked flask.

  • Slowly add 1-naphthylamine-5-sulfonic acid (0.5 mol) and stir for 30 minutes.

  • Add dimethyl sulfate (1.0 mol) dropwise while maintaining a low temperature and react for 5 hours.

  • Increase the temperature to 60-70°C and maintain overnight.

  • Acidify the solution with concentrated hydrochloric acid to precipitate a solid.

  • Filter the solid and recrystallize from 0.1M dilute hydrochloric acid to obtain dansyl acid.[8]

Step 2: Preparation of Dansyl Chloride

  • Place the dried dansyl acid (30g) in a dry 500mL single-necked flask.

  • Add phosphorus oxychloride (200mL) and connect a condenser and a drying tube.

  • Heat the reaction in an oil bath at 90°C overnight.

  • After cooling to room temperature, quench the reaction with ice water.

  • Extract the product with dichloromethane (3 x 500 mL).

  • Dry the combined organic extracts with anhydrous sodium sulfate and evaporate the solvent to obtain an orange solid.

  • Recrystallize the crude product from n-hexane to yield pure dansyl chloride.[8]

Signaling Pathways and Logical Relationships

W-7 Inhibition of Calmodulin Signaling

W7_Calmodulin_Pathway cluster_calcium Calcium Signaling cluster_inhibition Inhibition by W-7 cluster_downstream Downstream Effects Ca2_influx Ca2+ Influx Calmodulin Calmodulin Ca2_influx->Calmodulin binds CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex activates MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK activates PDE Phosphodiesterase (PDE) CaM_complex->PDE activates W7 W-7 W7->CaM_complex inhibits Cell_Proliferation Cell Proliferation MLCK->Cell_Proliferation promotes PDE->Cell_Proliferation regulates

Caption: W-7 inhibits the Ca2+/Calmodulin complex, preventing downstream activation of MLCK and PDE.

Fasudil Inhibition of the Rho-ROCK Pathway

Fasudil_ROCK_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_inhibition Inhibition by Fasudil cluster_downstream Downstream Effects GPCR GPCRs / Growth Factor Receptors RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP binding ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates (minor pathway) Fasudil Fasudil Fasudil->ROCK inhibits MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC->MLC_P phosphorylation Contraction Smooth Muscle Contraction (Vasoconstriction) MLC_P->Contraction leads to

Caption: Fasudil inhibits ROCK, preventing the inhibition of MLCP and promoting smooth muscle relaxation.

Conclusion and Future Directions

The journey of naphthalenesulfonamides from simple fluorescent dyes to sophisticated, life-saving therapeutics is a testament to the power of medicinal chemistry. The scaffold's inherent versatility and amenability to chemical modification have allowed for the development of highly specific and potent modulators of key biological targets. While the initial focus was on calmodulin and then Rho-kinase, ongoing research continues to explore the potential of naphthalenesulfonamide derivatives against a wide range of targets, including other kinases, enzymes, and receptors. The rich history of this compound class provides a solid foundation for future drug discovery efforts, with the promise of yielding novel therapies for a multitude of diseases.

References

Potential Therapeutic Targets of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of potential therapeutic targets for 4-Ethoxynaphthalene-1-sulfonamide. As of the latest literature review, specific experimental data for this compound is limited. Therefore, this guide extrapolates potential targets and mechanisms based on the known biological activities of structurally related naphthalene-sulfonamide derivatives. The information presented is intended for research and drug development professionals.

Introduction

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. While sulfonamides are historically recognized for their antimicrobial properties, recent research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects.[1][2] The naphthalene-1-sulfonamide scaffold, in particular, has emerged as a promising pharmacophore for targeting novel protein classes beyond the traditional antibacterial target. This guide explores the potential therapeutic targets of this compound based on the activities of its structural analogs.

Potential Molecular Targets

Based on the structure of this compound and the biological activities of related compounds, three primary potential therapeutic targets have been identified:

  • Dihydropteroate Synthase (DHPS): The classical target for sulfonamide antibiotics.

  • Fatty Acid Binding Protein 4 (FABP4): A key regulator of lipid metabolism and inflammation.

  • Kelch-like ECH-associated protein 1 (Keap1): A critical component of the cellular antioxidant response pathway.

Dihydropteroate Synthase (DHPS) - The Antimicrobial Target

Mechanism of Action

Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] Bacteria synthesize folic acid de novo, and this pathway is crucial for the production of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydropteroate, a precursor to folic acid.[4][5] This bacteriostatic action inhibits bacterial proliferation.[3]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Sulfonamide This compound (Competitive Inhibitor) Sulfonamide->DHPS Inhibition

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are cultured to mid-log phase.

  • Compound Preparation: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Fatty Acid Binding Protein 4 (FABP4) - The Metabolic and Inflammatory Target

Mechanism of Action

Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is primarily expressed in adipocytes and macrophages. It plays a significant role in fatty acid trafficking, lipid metabolism, and inflammatory signaling. Inhibition of FABP4 has been identified as a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and atherosclerosis.[1] Naphthalene-1-sulfonamide derivatives have been reported as potent and selective inhibitors of FABP4. These compounds bind to the fatty acid-binding pocket of the protein, preventing the binding and transport of endogenous fatty acids.[1]

FABP4_Signaling cluster_Adipocyte Adipocyte / Macrophage Fatty_Acids Fatty Acids FABP4 FABP4 Lipid_Droplets Lipid Droplets Inflammatory_Pathways Inflammatory Pathways (e.g., JNK, IKK) Metabolic_Dysfunction Metabolic Dysfunction & Inflammation Sulfonamide This compound (Inhibitor) Sulfonamide->FABP4 Inhibition

Quantitative Data for Related Naphthalene-1-Sulfonamide Derivatives
CompoundTargetIC50 (nM)Reference
BMS309403FABP4~2[1]
Compound 16dkFABP41.3[1]
Compound 16doFABP40.9[1]
Compound 16duFABP41.1[1]
Experimental Protocols

Isothermal Titration Calorimetry (ITC):

  • Protein Preparation: Recombinant human FABP4 is purified and dialyzed into a suitable buffer (e.g., PBS).

  • Compound Preparation: this compound is dissolved in the same buffer.

  • Titration: The compound solution is titrated into the protein solution in an ITC instrument.

  • Data Analysis: The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

In Vivo Efficacy in a Diabetic Mouse Model (db/db mice):

  • Animal Model: Genetically diabetic db/db mice are used.

  • Dosing: Mice are treated with this compound or vehicle control via oral gavage for a specified period (e.g., 4 weeks).

  • Metabolic Parameters: Fasting blood glucose, insulin levels, and serum lipid levels are monitored.

  • Tissue Analysis: At the end of the study, liver tissues are collected for histological analysis of hepatic steatosis.

Keap1-Nrf2 Protein-Protein Interaction - The Oxidative Stress Response Target

Mechanism of Action

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to the transcription factor Nrf2 and promotes its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) can enhance the Nrf2-mediated antioxidant response and has therapeutic potential for diseases associated with oxidative stress, such as neurodegenerative disorders.[6] Certain naphthalene-sulfonamide derivatives have been shown to inhibit this interaction.[6]

Keap1_Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression Sulfonamide This compound (PPI Inhibitor) Sulfonamide->Keap1 Inhibition of Nrf2 Binding

Quantitative Data for a Related Naphthalene-Sulfonamide Derivative
CompoundTargetIC50 (nM)Reference
Compound 2Keap1-Nrf2 PPI110[6]
Experimental Protocols

Fluorescence Polarization (FP) Assay:

  • Reagents: A fluorescently labeled peptide corresponding to the Nrf2 binding domain and purified Keap1 protein are used.

  • Assay Setup: The fluorescent peptide is incubated with Keap1 in the presence of varying concentrations of this compound in a microplate.

  • Measurement: The fluorescence polarization is measured. A decrease in polarization indicates the displacement of the fluorescent peptide from Keap1 by the inhibitor.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Summary and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutics targeting a range of diseases. While its antimicrobial activity via DHPS inhibition is a possibility based on its chemical class, the more novel and potentially impactful applications may lie in the modulation of metabolic, inflammatory, and oxidative stress pathways through the inhibition of FABP4 and the Keap1-Nrf2 protein-protein interaction.

Future research should focus on the synthesis and in vitro screening of this compound against these targets to confirm the hypothesized activities. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, ultimately leading to the development of drug candidates with favorable pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined in this guide provide a framework for the initial characterization of this promising compound.

References

In Silico Modeling of 4-Ethoxynaphthalene-1-sulfonamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of 4-Ethoxynaphthalene-1-sulfonamide, a synthetic aromatic sulfonamide compound. While specific experimental data on this molecule is limited in public literature, this document outlines a robust computational approach based on established methodologies for similar sulfonamide derivatives. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can effectively probe the potential biological targets and pharmacokinetic properties of this compound, thereby guiding further experimental validation and drug discovery efforts.

Introduction to this compound and the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The versatility of the sulfonamide scaffold lies in its ability to mimic the transition state of various enzymatic reactions and to participate in key hydrogen bonding interactions within protein active sites. This compound, with its naphthalene core, introduces a larger, more lipophilic moiety compared to simpler sulfonamides, suggesting potential for unique interactions and target selectivity.

In Silico Modeling Workflow

A systematic in silico approach is crucial for efficiently exploring the therapeutic potential of novel compounds. The following workflow outlines the key computational steps for investigating the interactions of this compound.

In Silico Modeling Workflow for this compound Target_Identification Target Identification & Selection (Based on Sulfonamide Analogs) Ligand_Preparation Ligand Preparation (3D Structure Generation & Energy Minimization) Target_Identification->Ligand_Preparation Protein_Preparation Protein Preparation (Receptor Cleaning & Protonation) Target_Identification->Protein_Preparation Molecular_Docking Molecular Docking (Binding Pose & Affinity Prediction) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (Pharmacokinetic Properties) Ligand_Preparation->ADMET_Prediction Protein_Preparation->Molecular_Docking MD_Simulations Molecular Dynamics Simulations (Binding Stability & Dynamics) Molecular_Docking->MD_Simulations Data_Analysis Data Analysis & Hit Identification Molecular_Docking->Data_Analysis Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Simulations->Binding_Free_Energy Binding_Free_Energy->Data_Analysis ADMET_Prediction->Data_Analysis

Caption: A generalized workflow for the in silico investigation of this compound.

Target Identification and Selection

Given the broad spectrum of activity of sulfonamides, potential biological targets for this compound are numerous. Based on the literature for structurally related compounds, promising targets include:

  • Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, which are involved in various physiological processes.[3][4]

  • Dihydropteroate Synthase (DHPS): This enzyme is a classic target for antibacterial sulfonamides.[5][6]

  • Kinases: Several sulfonamide-containing compounds have been developed as kinase inhibitors for cancer therapy.[7]

  • Protein-Protein Interaction (PPI) Interfaces: The naphthalene moiety may facilitate interactions at hydrophobic interfaces, making PPIs a plausible target class.[8][9]

For the purpose of this guide, we will consider Fatty Acid Binding Protein 4 (FABP4) as a hypothetical target, as naphthalene-1-sulfonamide derivatives have been identified as potent inhibitors of this protein, which is a therapeutic target for metabolic diseases.[10]

Methodologies and Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.

Experimental Protocol:

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The crystal structure of the target protein (e.g., FABP4, PDB ID: 2NNV) is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, and hydrogen atoms are added.

  • Grid Generation: A docking grid is defined around the known binding site of the protein.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to sample different conformations and orientations of the ligand within the binding site.

  • Pose Analysis: The resulting docking poses are ranked based on their predicted binding energy (docking score), and the top-scoring poses are visually inspected to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the exploration of conformational changes over time.

Experimental Protocol:

  • System Setup: The top-ranked docking pose is used as the starting structure for the MD simulation. The complex is solvated in a water box with appropriate counter-ions.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to monitor the stability of key interactions.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and toxicological properties of a compound.

Experimental Protocol:

  • Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

  • Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

  • Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, are predicted based on structural alerts and machine learning models.[11]

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueOptimal Range
Molecular Weight ( g/mol )279.32< 500
logP3.15-0.4 to 5.6
logS (Aqueous Solubility)-3.5> -4
H-bond Donors1≤ 5
H-bond Acceptors3≤ 10
Blood-Brain Barrier PermeabilityLow-
CYP2D6 InhibitorYesNo
AMES MutagenicityLow ProbabilityLow

Table 2: Molecular Docking and Binding Free Energy Results against FABP4

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
This compound-8.5-45.2PHE57, ARG126, TYR128
Reference Inhibitor (BMS309403)-9.2-52.8PHE57, ARG126, TYR128

Visualization of Molecular Interactions and Pathways

Visual representations are essential for understanding complex biological processes and computational results.

Hypothetical Signaling Pathway Inhibition by this compound FA Fatty Acids FABP4 FABP4 FA->FABP4 Downstream_Signaling Downstream Inflammatory & Metabolic Signaling FABP4->Downstream_Signaling Compound 4-Ethoxynaphthalene- 1-sulfonamide Compound->FABP4 Inhibition Inhibition

Caption: Inhibition of the FABP4 signaling pathway by this compound.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound. By employing molecular docking, MD simulations, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential biological targets, binding mechanisms, and pharmacokinetic properties. The methodologies and data presentation formats described herein provide a framework for a systematic and efficient computational evaluation, paving the way for targeted experimental validation and the potential development of novel therapeutic agents based on the sulfonamide scaffold.

References

Stability and Degradation Profile of 4-Ethoxynaphthalene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability and degradation data for the specific compound 4-Ethoxynaphthalene-1-sulfonamide are limited. This technical guide provides a representative overview based on the well-established stability and degradation profiles of the broader sulfonamide class of compounds. The experimental protocols and degradation pathways described herein are general and may require optimization for the specific analysis of this compound.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, characterized by a sulfonyl group connected to an amine and an ethoxynaphthalene moiety. The stability of such compounds is a critical parameter in the development of pharmaceuticals and other chemical products, as it influences their safety, efficacy, and shelf-life. Understanding the degradation profile of this compound under various stress conditions is essential for formulation development, establishment of storage conditions, and the identification of potential degradants.

This guide summarizes the typical stability and degradation characteristics of sulfonamides, providing a framework for researchers, scientists, and drug development professionals to approach the stability assessment of this compound.

Forced Degradation and Stability Indicating Methods

Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2] These studies are instrumental in identifying likely degradation products and establishing degradation pathways.[1][2] The data generated are used to develop and validate stability-indicating analytical methods, which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.

Summary of Predicted Stability Profile

The stability of sulfonamides is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The following tables summarize the expected degradation behavior of sulfonamides under various stress conditions.

Table 1: Summary of Predicted Degradation under Hydrolytic Conditions

Stress ConditionpH RangeTemperatureExpected DegradationPotential Degradation Products
Acidic Hydrolysis1 - 340 - 80°CLikelyCleavage of the sulfonamide bond, resulting in 4-ethoxynaphthalene-1-sulfonic acid and ammonia/amine.
Neutral Hydrolysis6 - 840 - 80°CGenerally stableMinimal degradation expected.
Alkaline Hydrolysis9 - 1340 - 80°CLikelyCleavage of the sulfonamide bond, similar to acidic conditions.

Table 2: Summary of Predicted Degradation under Oxidative, Thermal, and Photolytic Conditions

Stress ConditionReagent/ConditionTemperatureExpected DegradationPotential Degradation Products
Oxidative3-30% H₂O₂Room Temperature - 60°CLikelyN-oxide and other oxidized derivatives of the naphthalene ring and sulfonamide group.
Thermal (Dry Heat)60 - 100°CN/APossibleProducts of thermal decomposition.
PhotolyticUV/Visible LightRoom TemperatureLikelyPhotodegradation products resulting from cleavage or rearrangement.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on a sulfonamide compound like this compound. The concentration of the compound and the duration of the study may need to be adjusted based on the observed stability.

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Degradation
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24-48 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24-48 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24-48 hours.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24-48 hours.

Thermal Degradation

Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Samples should be withdrawn at appropriate time intervals and dissolved in a suitable solvent for analysis.

Photolytic Degradation

Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound from its degradation products.

Typical HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection for identification of degradants.

  • Column Temperature: 30°C

Visualizations

The following diagrams illustrate common concepts in stability and degradation studies.

G cluster_stress Stress Conditions cluster_compound This compound cluster_degradation Degradation Products Acid Acidic pH DP1 Hydrolysis Products Acid->DP1 Base Alkaline pH Base->DP1 Oxidant Oxidizing Agent DP2 Oxidation Products Oxidant->DP2 Heat High Temperature API Parent Compound Heat->API Accelerates Degradation Light UV/Vis Light DP3 Photodegradation Products Light->DP3 API->DP1 API->DP2 API->DP3

Caption: Factors influencing the degradation of this compound.

G Start Start Forced Degradation Study Prepare Prepare Stock Solution of API Start->Prepare Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Prepare->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Identify Identify and Characterize Degradants Analyze->Identify Report Report Stability Profile Identify->Report

Caption: General workflow for a forced degradation study.

G Sulfonamide R-SO₂-NH-R' Sulfonamide Hydrolysis { Hydrolysis | (H⁺ or OH⁻) } Sulfonamide->Hydrolysis Products R-SO₃H Sulfonic Acid H₂N-R' Amine Hydrolysis->Products

Caption: Common hydrolytic degradation pathway for sulfonamides.

Conclusion

References

An In-depth Technical Guide to the Pharmacokinetic Properties of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of sulfonamide derivatives. It includes comparative quantitative data, detailed experimental protocols for key pharmacokinetic assays, and visualizations of critical pathways to support research and development efforts in this important class of therapeutic agents.

Core Pharmacokinetic Profile of Sulfonamides

Sulfonamides are synthetic antimicrobial agents that exhibit a wide range of pharmacokinetic behaviors depending on their specific chemical structure. Understanding these properties is critical for optimizing dosing regimens, predicting efficacy, and minimizing potential toxicities.

Absorption

Most sulfonamides are readily absorbed from the gastrointestinal tract following oral administration.[1] However, some derivatives are specifically designed for limited absorption to act locally within the gut, such as sulfasalazine, which is primarily used for inflammatory bowel disease.[1] Topical sulfonamides, like mafenide and silver sulfadiazine, are applied directly to the skin, often for burn treatment, and are absorbed from the application site.[1][2] For instance, sodium sulfacetamide has a percutaneous absorption of about 4% through intact human skin.[3]

Distribution

Once absorbed, sulfonamides distribute widely throughout all body tissues and fluids, including pleural, peritoneal, and ocular fluids.[4] The extent of distribution is heavily influenced by the degree of plasma protein binding, which can vary significantly among derivatives. Binding is primarily to albumin and is a reversible process.[4] A high degree of protein binding limits the concentration of free (unbound) drug available to exert its pharmacological effect. For example, sulfisoxazole exhibits 25-40% protein binding in humans, whereas sulfadimethoxine can be up to 98% bound.[4][5] The apparent volume of distribution (Vd) for many sulfonamides indicates that they are not confined to the vascular compartment.

Metabolism

The liver is the primary site of metabolism for sulfonamide derivatives.[1] The two main metabolic pathways are:

  • N4-Acetylation : This is the most common metabolic route. The resulting N4-acetylated metabolites are generally microbiologically inactive but can sometimes be less soluble than the parent compound, contributing to potential crystalluria.[6]

  • Oxidation and Conjugation : Aromatic hydroxylation and subsequent conjugation with glucuronic acid or sulfate also occur. These metabolic transformations typically yield more water-soluble compounds that are more easily excreted.[6]

The extent of metabolism is species-dependent; for example, acetylation is a less prominent pathway in dogs compared to humans.[6]

Metabolism cluster_0 Phase II Metabolism cluster_1 Phase I Metabolism Parent Parent Sulfonamide (e.g., Sulfamethoxazole) Acetylated N4-Acetylsulfonamide (Inactive Metabolite) Parent->Acetylated N-Acetyltransferase Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 Oxidation Glucuronide Glucuronide Conjugate (Water-Soluble) Hydroxylated->Glucuronide Glucuronidation

Caption: Primary metabolic pathways of sulfonamide derivatives.
Excretion

Sulfonamides and their metabolites are primarily excreted by the kidneys.[1] The renal excretion process involves three main mechanisms:

  • Glomerular Filtration : Free (unbound) drug is filtered from the blood into the urine.

  • Active Tubular Secretion : The drugs are actively transported into the renal tubules.

  • Passive Tubular Reabsorption : The non-ionized, lipid-soluble fraction of the drug can diffuse back into the bloodstream from the tubules. The extent of reabsorption is highly dependent on the drug's pKa and the urinary pH. Alkalinization of the urine decreases reabsorption and increases the excretion rate of acidic sulfonamides.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for several sulfonamide derivatives in humans, providing a basis for comparison. Parameters can vary based on the study population and analytical methods used.

Sulfonamide DerivativeHalf-life (t½, hours)Volume of Distribution (Vd, L or L/kg)Protein Binding (%)Bioavailability (F)Primary Route of ExcretionReference(s)
Sulfamethoxazole 9 - 14~0.2 L/kg~70%~85-100%Renal[7][8][9]
Sulfadiazine 10 - 170.36 L/kg20 - 55%>90%Renal[7][8][9]
Sulfisoxazole 5 - 816.2 L (total)25 - 40%>95%Renal[5][10]
Sulfacetamide 7 - 13Widely Distributed80 - 85%~100% (oral)Renal[3][6][11][12]
Sulfamethazine ~7-~80%-Renal[7]
Mafenide Not Applicable (Topical)Not Applicable-Rapidly absorbed from burn surfaceRenal (as metabolite)[2][13][14][15]

Experimental Protocols

Detailed and validated protocols are essential for generating reliable pharmacokinetic data. Below are representative methodologies for key in vivo and in vitro experiments.

General Workflow for a Pharmacokinetic Study

The determination of pharmacokinetic parameters follows a structured workflow, from drug administration through data analysis.

PK_Workflow start Study Design & Protocol Approval admin Drug Administration (e.g., Oral Gavage) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalytical Quantification (e.g., HPLC-UV) processing->analysis modeling Pharmacokinetic Modeling (e.g., Non-compartmental) analysis->modeling params Parameter Calculation (t½, AUC, Vd, CL) modeling->params

Caption: A typical experimental workflow for an in vivo PK study.
Protocol for an In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines the procedure for administering a compound orally to rats and collecting blood samples for pharmacokinetic analysis.

1. Animal Preparation:

  • Use adult Sprague-Dawley rats (e.g., 200-250g).

  • Acclimate animals for at least 3 days prior to the study.

  • Fast animals overnight (8-12 hours) before dosing, with water available ad libitum.[16]

2. Dosing Procedure (Oral Gavage):

  • Weigh each animal to determine the precise dosing volume (recommended max: 10 mL/kg).[17]

  • Select an appropriately sized gavage needle (e.g., 18-gauge for a 200-250g rat) with a rounded tip to prevent injury.[17]

  • Restrain the rat firmly, ensuring the head and body are aligned vertically.[18]

  • Insert the gavage needle into the mouth, advancing it gently over the tongue and into the esophagus. The needle should pass easily with the animal's swallowing reflex. Do not force the needle. [18]

  • Administer the compound solution slowly and smoothly.[18]

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress for 5-10 minutes.[17]

3. Blood Sample Collection:

  • Collect blood samples (approx. 120-150 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[19]

  • Use a sparse sampling approach or cannulated animals for serial sampling.[16][20]

  • Collect samples from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

4. Plasma Processing:

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.[16]

  • Transfer the supernatant (plasma) to clean microcentrifuge tubes.

  • Store plasma samples at -80°C until bioanalysis.

Protocol for Quantification by HPLC-UV

This protocol provides a general method for determining sulfonamide concentrations in plasma using protein precipitation followed by HPLC-UV analysis.

1. Sample Preparation (Protein Precipitation): [21]

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 800 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase.

2. Chromatographic Conditions: [21][22]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted). The exact ratio depends on the specific sulfonamide and may be run in isocratic or gradient mode. A common starting point is 35:65 (v/v) acetonitrile:water with 0.1% formic or phosphoric acid.[22]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically in the range of 254-280 nm (e.g., 278 nm).[22]

  • Injection Volume: 20-50 µL.

3. Data Analysis:

  • Prepare a calibration curve by spiking known concentrations of the sulfonamide into blank plasma and processing as described above.

  • Quantify the unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

Protocol for Plasma Protein Binding by Equilibrium Dialysis

This protocol describes the use of a rapid equilibrium dialysis (RED) device to determine the fraction of drug unbound in plasma.

1. Preparation:

  • Prepare dialysis buffer (e.g., 1X Phosphate Buffered Saline, pH 7.4).[23]

  • Prepare the test compound stock solution in a suitable solvent like DMSO.

2. Procedure: [23][24]

  • Spike the test compound from the stock solution into plasma from the desired species (e.g., human, rat) to achieve the final desired concentration (e.g., 1-10 µM). The final DMSO concentration should be low (<0.5%) to avoid affecting protein binding.

  • Add the drug-spiked plasma (e.g., 300 µL) to the sample chamber (often colored red) of the RED device insert.[23]

  • Add dialysis buffer (e.g., 500 µL) to the corresponding buffer chamber.[23]

  • Assemble the device and place it in the base plate. Seal the plate securely.

  • Incubate at 37°C for 4-6 hours on an orbital shaker (e.g., 300 RPM) to allow the system to reach equilibrium.[23]

3. Sample Analysis:

  • After incubation, carefully remove aliquots (e.g., 50-100 µL) from both the plasma chamber and the buffer chamber.[23]

  • To accurately quantify the concentrations, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

  • Determine the concentration of the compound in both matched samples using a suitable bioanalytical method like LC-MS/MS.

4. Calculation:

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = Cbuffer / Cplasma

  • The percentage bound is then calculated as: % Bound = (1 - fu) x 100

Mechanism of Antibacterial Action

The primary mechanism by which sulfonamides exert their bacteriostatic effect is through the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[4] This pathway is essential for bacteria to produce nucleotides for DNA and RNA synthesis.[6]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthetase PABA->Enzyme Product1 Dihydropteroic Acid Enzyme->Product1 Incorporates PABA Product2 Dihydrofolic Acid Product1->Product2 ... Product3 Tetrahydrofolic Acid (THF) Product2->Product3 Dihydrofolate Reductase EndProducts Purines, Thymidine (for DNA/RNA Synthesis) Product3->EndProducts Sulfonamide Sulfonamide Drug Sulfonamide->Enzyme Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Because human cells do not synthesize their own folic acid but instead obtain it from dietary sources, this pathway is an effective and selective target for antimicrobial therapy.[6] Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), allowing them to bind to the active site of the dihydropteroate synthetase enzyme, thereby blocking the synthesis of dihydropteroic acid and halting bacterial replication.[4][6]

References

Review of 4-Ethoxynaphthalene-1-sulfonamide literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Naphthalene-1-Sulfonamide Derivatives

This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental evaluation of naphthalene-1-sulfonamide derivatives. The content is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Synthesis

The synthesis of naphthalene-1-sulfonamide derivatives typically involves a two-step process: the formation of a naphthalenesulfonyl chloride intermediate followed by its reaction with a primary or secondary amine. A common strategy for introducing diversity is through the use of a halogenated naphthalene precursor, which allows for subsequent palladium-catalyzed cross-coupling reactions.

Synthesis of 4-Bromo-1-naphthalenesulfonyl chloride

A key intermediate for the synthesis of a diverse library of naphthalene-1-sulfonamide derivatives is 4-bromo-1-naphthalenesulfonyl chloride. While specific reaction conditions can vary, a general approach involves the chlorosulfonation of 1-bromonaphthalene.

Experimental Protocol:

  • Chlorosulfonation: 1-bromonaphthalene is reacted with an excess of chlorosulfonic acid at a controlled temperature. The reaction is typically performed in a fume hood with appropriate safety precautions due to the corrosive and reactive nature of chlorosulfonic acid.

  • Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice.

  • Extraction: The resulting solid precipitate, 4-bromo-1-naphthalenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization if necessary.

Synthesis of Naphthalene-1-sulfonamide Derivatives via Palladium-Catalyzed Cross-Coupling

A library of naphthalene-1-sulfonamide derivatives can be generated from a bromo-naphthalene precursor using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.[1][2]

Experimental Protocol (General):

  • Reaction Setup: In a reaction vessel, the 4-bromo-naphthalene sulfonamide precursor is combined with the desired coupling partner (e.g., a boronic acid for Suzuki coupling), a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and a solvent (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified using column chromatography.

G cluster_synthesis Synthesis of Naphthalene-1-sulfonamide Library 1-Bromonaphthalene 1-Bromonaphthalene 4-Bromo-1-naphthalenesulfonyl_chloride 4-Bromo-1-naphthalenesulfonyl_chloride 1-Bromonaphthalene->4-Bromo-1-naphthalenesulfonyl_chloride Chlorosulfonic acid 4-Bromo-naphthalene_sulfonamide 4-Bromo-naphthalene_sulfonamide 4-Bromo-1-naphthalenesulfonyl_chloride->4-Bromo-naphthalene_sulfonamide Amine Naphthalene-1-sulfonamide_Library Naphthalene-1-sulfonamide_Library 4-Bromo-naphthalene_sulfonamide->Naphthalene-1-sulfonamide_Library Pd-catalyzed cross-coupling Coupling_Partner Coupling_Partner Coupling_Partner->Naphthalene-1-sulfonamide_Library

Figure 1: General workflow for the synthesis of a naphthalene-1-sulfonamide library.

Biological Activities and Quantitative Data

Naphthalene-1-sulfonamide derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. This section summarizes their activity as inhibitors of Fatty Acid Binding Protein 4 (FABP4), the Keap1-Nrf2 protein-protein interaction, and CC Chemokine Receptor 8 (CCR8), along with other reported biological effects.

Fatty Acid Binding Protein 4 (FABP4) Inhibitors

FABP4 plays a crucial role in metabolic and inflammatory processes, making it a potential therapeutic target for immunometabolic diseases like diabetes and atherosclerosis.[3] Naphthalene-1-sulfonamide derivatives have been identified as novel, potent, and selective inhibitors of FABP4.[3][4]

Compound ClassTargetAssayPotency (Ki)SelectivityReference
Naphthalene-1-sulfonamide derivativeFABP4Displacement of 1-anilinonaphthalene-8-sulfonic acid0.34 μMLow (FABP3 Ki / FABP4 Ki = 2.71)[3]
Naphthalene-1-sulfonamide derivativesFABP4/5--Good selectivity over FABP3[4]

Experimental Protocol: FABP4 Inhibition Assay (Fluorescence Displacement)

  • Principle: This assay measures the ability of a test compound to displace a fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS) from the binding pocket of FABP4, leading to a decrease in fluorescence.

  • Procedure:

    • Recombinant human FABP4 protein is incubated with the fluorescent probe ANS.

    • The test compound (naphthalene-1-sulfonamide derivative) is added at various concentrations.

    • The fluorescence intensity is measured using a fluorometer.

    • The inhibition constant (Ki) is calculated from the concentration-response curve.

Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors

The Keap1-Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. Inhibition of the Keap1-Nrf2 PPI leads to the activation of the transcription factor Nrf2 and the expression of antioxidant genes. Naphthalene-sulfonamide derivatives have been developed as potent inhibitors of this interaction.[5][6]

Compound ScaffoldTargetAssayPotency (IC50)Reference
Naphthalene-N,N'-diacetic acidKeap1-Nrf2 PPIFluorescence Polarization (FP)64.5 nM[6]
Naphthalene-N,N'-diacetic acidKeap1-Nrf2 PPITime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)14.2 nM[6]

Experimental Protocol: Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition

  • Principle: This assay measures the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Small molecule inhibitors that disrupt this interaction cause a decrease in the polarization value.

  • Procedure:

    • Recombinant Keap1 protein is incubated with a fluorescently labeled Nrf2 peptide.

    • The test compound is added at various concentrations.

    • The fluorescence polarization is measured using a plate reader equipped with polarization filters.

    • The IC₅₀ value is determined from the dose-response curve.

G cluster_pathway Keap1-Nrf2 Signaling Pathway Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Keap1->Nrf2 Ubiquitination Ub Ubiquitin Ub->Keap1 ARE Antioxidant Response Element ARE->Nrf2 Binds Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Activates Inhibitor Naphthalene-sulfonamide Inhibitor Inhibitor->Keap1 Blocks Interaction

Figure 2: The Keap1-Nrf2 signaling pathway and the mechanism of its inhibition.
CC Chemokine Receptor 8 (CCR8) Antagonists

CCR8 is a G protein-coupled receptor involved in inflammatory responses, and its antagonists are being explored as potential therapeutics. Naphthalene sulfonamide derivatives have shown antagonistic properties against CCR8.[1][2]

Compound ClassTargetAssayPotency (IC50)Reference
Naphthalene sulfonamide derivativesCCR8Binding and Calcium Mobilization Assays0.2 - 10 μM[1][2]

Experimental Protocol: Calcium Mobilization Assay

  • Principle: CCR8 activation leads to an increase in intracellular calcium levels. This assay measures the ability of a compound to block this calcium influx upon stimulation with a CCR8 agonist.

  • Procedure:

    • Cells expressing CCR8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • The cells are pre-incubated with the test compound (naphthalene sulfonamide derivative).

    • A CCR8 agonist (e.g., CCL1) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • The IC₅₀ value is calculated from the concentration-dependent inhibition of the calcium signal.

Other Biological Activities

Naphthalene-sulfonamide derivatives have also been investigated for other biological activities, including:

  • Cyclooxygenase (COX) Inhibition: Some derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes.[7]

  • MurD Ligase Inhibition: Naphthalene-N-sulfonyl-D-glutamic acid derivatives have been identified as inhibitors of MurD, a key enzyme in bacterial peptidoglycan biosynthesis, with IC₅₀ values ranging from 80 to 600 μM.[8]

  • Antimicrobial and Antioxidant Activities: Various sulfonamide derivatives, including those with a naphthalene scaffold, have been screened for their ability to inhibit microbial growth and scavenge free radicals.[9][10]

Experimental Workflows and Logical Relationships

The discovery and development of naphthalene-1-sulfonamide derivatives as therapeutic agents typically follow a structured workflow, from initial screening to lead optimization.

G cluster_workflow Drug Discovery Workflow for Naphthalene-1-sulfonamide Derivatives Library_Synthesis Compound Library Synthesis Primary_Screening Primary Screening (e.g., FP, Binding Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose-Response Dose-Response Studies (IC50/Ki Determination) Hit_Identification->Dose-Response Lead_Compounds Lead Compounds Dose-Response->Lead_Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compounds->SAR_Studies In_vitro_Cell-based_Assays In vitro Cell-based Assays (e.g., Anti-inflammatory, Nrf2 activation) Lead_Compounds->In_vitro_Cell-based_Assays Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->In_vitro_Cell-based_Assays Preclinical_Development Preclinical Development In_vitro_Cell-based_Assays->Preclinical_Development

Figure 3: A typical drug discovery workflow for naphthalene-1-sulfonamide derivatives.

This guide provides a foundational understanding of the chemistry and biology of naphthalene-1-sulfonamide derivatives. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile scaffold. Further investigations into the structure-activity relationships and mechanisms of action will continue to expand the therapeutic potential of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Ethoxynaphthalene-1-sulfonamide. The synthesis is a two-step process commencing with the chlorosulfonation of 1-ethoxynaphthalene to yield the intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride. This intermediate is subsequently aminated to produce the final product. Naphthalene-1-sulfonamide derivatives have been identified as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key regulator in metabolic and inflammatory pathways. Inhibition of FABP4 is a promising therapeutic strategy for conditions such as type 2 diabetes and atherosclerosis. These application notes provide the necessary procedures for the synthesis and characterization of this compound for further investigation into its potential as a FABP4 inhibitor.

Introduction

Aryl sulfonamides are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The naphthalene-1-sulfonamide scaffold, in particular, has garnered significant interest. Recent studies have highlighted derivatives of this scaffold as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4).[1][2][3] FABP4, predominantly expressed in adipocytes and macrophages, plays a crucial role in fatty acid uptake, transport, and signaling. By modulating FABP4 activity, it is possible to influence lipid metabolism and inflammatory responses, making it an attractive target for the development of novel therapeutics for metabolic diseases.[4]

The synthesis of this compound allows for the exploration of structure-activity relationships within this class of inhibitors. The ethoxy group at the 4-position of the naphthalene ring can influence the compound's pharmacokinetic and pharmacodynamic properties. This protocol details a reliable synthetic route to obtain this compound for further biological evaluation.

Data Presentation

Table 1: Physicochemical Data of Starting Material and Intermediate

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
1-Ethoxynaphthalene1-EthoxynaphthaleneC₁₂H₁₂O172.225328-01-85.5
4-Ethoxynaphthalene-1-sulfonyl chloride4-Ethoxynaphthalene-1-sulfonyl chlorideC₁₂H₁₁ClO₃S270.7491222-55-8101-102[5]

Table 2: Proposed Characterization Data for this compound

PropertyProposed Value
Molecular Formula C₁₂H₁₂N₂O₃S
Molecular Weight 264.30 g/mol
Appearance White to off-white solid
Melting Point Not available in searched literature. To be determined experimentally.
¹H NMR (DMSO-d₆, 400 MHz) Expected signals for aromatic protons, ethoxy group protons, and sulfonamide protons.
¹³C NMR (DMSO-d₆, 100 MHz) Expected signals for naphthalene ring carbons, ethoxy group carbons.
IR (KBr, cm⁻¹) Expected characteristic peaks for N-H, S=O, C-O, and aromatic C-H stretching.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxynaphthalene-1-sulfonyl chloride

This procedure is based on a general method for the chlorosulfonation of aromatic ethers.

Materials:

  • 1-Ethoxynaphthalene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethoxynaphthalene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-ethoxynaphthalene-1-sulfonyl chloride as a solid.

Step 2: Synthesis of this compound

This procedure is adapted from a general method for the amination of aryl sulfonyl chlorides.

Materials:

  • 4-Ethoxynaphthalene-1-sulfonyl chloride

  • Aqueous ammonium hydroxide (28-30%)

  • Tetrahydrofuran (THF)

  • Ice

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 4-ethoxynaphthalene-1-sulfonyl chloride (1.0 eq) in tetrahydrofuran in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonium hydroxide (10 eq) to the stirred solution.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Remove the THF under reduced pressure.

  • Neutralize the remaining aqueous solution with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to give this compound.

Visualizations

Logical Relationship of Synthesis

Synthesis_Workflow Start 1-Ethoxynaphthalene Intermediate 4-Ethoxynaphthalene-1-sulfonyl chloride Start->Intermediate Chlorosulfonation Product This compound Intermediate->Product Amination Reagent1 Chlorosulfonic Acid in Dichloromethane Reagent1->Intermediate Reagent2 Aqueous Ammonium Hydroxide in THF Reagent2->Product

Caption: Synthetic pathway of this compound.

Signaling Pathway of Potential Application

FABP4_Inhibition_Pathway Molecule This compound FABP4 FABP4 Molecule->FABP4 Inhibition TherapeuticEffect Improved Glucose Metabolism and Reduced Inflammation Molecule->TherapeuticEffect PPAR PPARγ Activation FABP4->PPAR FA Transport & Signaling Inflammation Inflammation FABP4->Inflammation InsulinResistance Insulin Resistance FABP4->InsulinResistance FattyAcids Fatty Acids FattyAcids->FABP4 Binding PPAR->Inflammation PPAR->InsulinResistance

Caption: Proposed mechanism of action via FABP4 inhibition.

References

Application Notes and Protocols for High-Yield Synthesis of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-yield synthesis of sulfonamide derivatives, a critical pharmacophore in a wide array of therapeutic agents. The following sections offer a selection of robust synthetic methodologies, quantitative data summaries, and visual representations of experimental workflows and relevant biological pathways.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] Their prevalence in pharmaceuticals necessitates efficient and high-yielding synthetic routes. This document outlines three reliable methods for preparing sulfonamide derivatives, catering to different starting materials and synthetic strategies.

I. Synthesis from Sulfonyl Chlorides and Amines (Classical Method)

The reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base is the most traditional and widely employed method for constructing the sulfonamide bond.[1][3] This method is generally high-yielding and tolerates a wide range of functional groups.

Experimental Protocol

General Procedure:

  • To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, pyridine, or a deep eutectic solvent like ChCl/urea) (10 mL), add a base (e.g., triethylamine, pyridine, or use the solvent as the base) (1.2-2.0 mmol).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 mmol) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) (if an organic base was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Data Presentation
EntrySulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
1p-Toluenesulfonyl chlorideAnilinePyridinePyridine295[1]
2Benzenesulfonyl chlorideBenzylamineTriethylamineCH₂Cl₂392[1]
3Dansyl chloride4-Fluoroaniline-ChCl/urea1297[1]
4Methane­sulfonyl chlorideMorpholinePyridineCH₂Cl₂190[4]
5p-Toluenesulfonyl chlorideAllylamineTriethylamineCH₂Cl₂288[4]

II. One-Pot Synthesis from Thiols and Amines

This method provides a convenient and efficient route to sulfonamides directly from readily available thiols, avoiding the isolation of often unstable sulfonyl chloride intermediates. The in-situ generation of the sulfonyl chloride is typically achieved through oxidative chlorination.[5][6]

Experimental Protocol

General Procedure using N-Chlorosuccinimide (NCS): [5]

  • To a stirred solution of the thiol (1.0 mmol), tetrabutylammonium chloride (1.0 mmol), and water (2.5 mmol) in acetonitrile (10 mL), add N-chlorosuccinimide (NCS) (3.0 mmol) portion-wise at room temperature.

  • Stir the mixture for 10-15 minutes to ensure the complete formation of the sulfonyl chloride.

  • Add the amine (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 30-60 minutes, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the pure sulfonamide.

Data Presentation
EntryThiolAmineOxidant SystemTime (min)Yield (%)Reference
1ThiophenolAnilineNCS/TBAC/H₂O4095[5]
2Benzyl thiolBenzylamineNCS/TBAC/H₂O3098[5]
34-MethylthiophenolMorpholineNCS/TBAC/H₂O4596[5]
44-ChlorothiophenolCyclohexylamineNCS/TBAC/H₂O4094[5]
52-NaphthalenethiolPiperidineNCS/TBAC/H₂O5092[5]

III. Microwave-Assisted Synthesis from Sulfonic Acids

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts.[7][8][9] This method typically involves an in-situ activation of the sulfonic acid.

Experimental Protocol

General Procedure using 2,4,6-trichloro-1,3,5-triazine (TCT): [8]

  • In a microwave-safe vessel, combine the sulfonic acid (1.0 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 mmol), and triethylamine (1.5 mmol) in acetone (5 mL).

  • Seal the vessel and irradiate in a microwave reactor at 80 °C for 20 minutes.

  • After cooling, filter the reaction mixture to remove the precipitated salts.

  • To the filtrate, add the amine (1.2 mmol) and a 2 M solution of sodium hydroxide (0.5 mL).

  • Seal the vessel and irradiate in the microwave reactor at 50 °C for 10 minutes.

  • After cooling, dilute the mixture with water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Data Presentation
EntrySulfonic AcidAmineActivating AgentMW Time (min)Yield (%)Reference
1p-Toluenesulfonic acidBenzylamineTCT3095[8]
2Benzenesulfonic acidMorpholineTCT3094[8]
34-Acetamido­benzenesulfonic acidAllylamineTCT3092[8]
4Naphthalene-2-sulfonic acidAnilineTCT3090[8]
5p-Toluenesulfonic acid sodium saltPiperidineTCT/18-crown-63093[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Sulfonamide Synthesis cluster_analysis Analysis start Starting Materials (e.g., Sulfonyl Chloride & Amine) reaction Reaction (Base, Solvent, Temp, Time) start->reaction 1. Coupling workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup 2. Isolation purification Purification (Chromatography/Recrystallization) workup->purification 3. Purification product Pure Sulfonamide Product purification->product 4. Final Product characterization Characterization (NMR, MS, IR) product->characterization Confirmation

Caption: General experimental workflow for the synthesis and characterization of sulfonamide derivatives.

Biological Pathway: Bacterial Folate Synthesis Inhibition

Sulfonamides act as antibacterial agents by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3][] Humans are unaffected as they obtain folic acid from their diet.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pterin Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF Synthesis THF Tetrahydrofolate (Folic Acid) DHF->THF Dihydrofolate Reductase NucleicAcids Purines, Thymidine (DNA/RNA Synthesis) THF->NucleicAcids One-carbon transfer Sulfonamide Sulfonamide (Drug) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via inhibition of the bacterial folate synthesis pathway.

References

Application Notes and Protocols for 4-Ethoxynaphthalene-1-sulfonamide and its Analogs in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1-sulfonamide derivatives have emerged as a promising scaffold in drug discovery, demonstrating potent and selective inhibition of various enzymes. Notably, their role as inhibitors of Fatty Acid Binding Protein 4 (FABP4) has been highlighted in the context of metabolic diseases and inflammation.[1][2][3] FABP4 is a critical player in lipid metabolism and inflammatory processes, making it a potential therapeutic target for conditions such as diabetes and atherosclerosis.[1][3]

Beyond FABP4, other naphthalene-sulfonamide hybrids have been identified as inhibitors of key proteins in cancer and bacterial pathogenesis, including STAT3, topoisomerase IV, and DNA gyrase.[4] Furthermore, certain derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5] Another area of interest is the inhibition of the Keap1-Nrf2 protein-protein interaction, which is relevant for modulating cellular responses to oxidative stress.[6]

These findings underscore the versatility of the naphthalene-sulfonamide core in designing targeted enzyme inhibitors. The protocols and data presented herein, primarily focusing on FABP4, can serve as a comprehensive guide for researchers interested in evaluating 4-Ethoxynaphthalene-1-sulfonamide and related compounds against these or other potential enzyme targets.

Data Presentation: Inhibition of FABP4 by Naphthalene-1-Sulfonamide Derivatives

The following table summarizes the inhibitory activities of several naphthalene-1-sulfonamide derivatives against Fatty Acid Binding Protein 4 (FABP4). This data is extracted from studies on close structural analogs of this compound and provides a benchmark for assessing its potential potency.

Compound IDStructureTarget EnzymeAssay TypeIC50 / Kd (nM)Reference
Analog 1 Naphthalene-1-sulfonamide derivativeFABP4Fluorescence DisplacementKd = 37[3]
Analog 2 Naphthalene-1-sulfonamide derivativeFABP4Isothermal Titration CalorimetryKd = 21[1]
Analog 3 Naphthalene-1-sulfonamide derivativeFABP4Fluorescence DisplacementKd = 52[1]

Experimental Protocols

This section provides a detailed methodology for a common enzyme inhibition assay used to screen and characterize inhibitors of Fatty Acid Binding Protein 4 (FABP4). This protocol can be adapted for testing this compound.

Protocol 1: FABP4 Inhibition Assay using a Fluorescent Probe

Objective: To determine the inhibitory potential of this compound against FABP4 by measuring the displacement of a fluorescent probe.

Principle: This assay is based on the displacement of a fluorescent ligand, 1-anilinonaphthalene-8-sulfonic acid (ANS), from the binding pocket of FABP4 by a competing inhibitor. The binding of ANS to FABP4 results in a significant increase in fluorescence intensity. In the presence of an inhibitor, ANS is displaced, leading to a decrease in fluorescence, which is proportional to the inhibitor's binding affinity.

Materials:

  • Recombinant human FABP4 protein

  • 1-anilinonaphthalene-8-sulfonic acid (ANS)

  • This compound (or other test compounds)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human FABP4 in assay buffer.

    • Prepare a stock solution of ANS in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • FABP4 protein solution (to a final concentration of e.g., 1 µM)

      • ANS solution (to a final concentration of e.g., 1 µM)

    • Add the serially diluted this compound or control vehicle to the respective wells.

    • Include control wells:

      • No inhibitor control: Contains FABP4, ANS, and vehicle.

      • Blank control: Contains assay buffer and ANS only.

  • Incubation:

    • Incubate the microplate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ANS (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis:

    • Subtract the blank control fluorescence from all other readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Fluorescence_with_inhibitor / Fluorescence_without_inhibitor))

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathway and Experimental Workflow

FABP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FFA Free Fatty Acids FAT_CD36 FAT/CD36 FFA->FAT_CD36 Uptake FABP4 FABP4 FAT_CD36->FABP4 Transfer FFA_bound FFA-FABP4 Complex FABP4->FFA_bound Binding Peroxisome Peroxisome (β-oxidation) FFA_bound->Peroxisome Mitochondrion Mitochondrion (β-oxidation) FFA_bound->Mitochondrion ER Endoplasmic Reticulum (Esterification) FFA_bound->ER PPAR PPARγ Activation FFA_bound->PPAR Inflammation Inflammatory Signaling PPAR->Inflammation Inhibitor 4-Ethoxynaphthalene- 1-sulfonamide (Analog) Inhibitor->FABP4 Inhibition

Caption: Simplified signaling pathway of FABP4 in fatty acid metabolism and inflammation, and the point of inhibition.

Experimental_Workflow prep Reagent Preparation (FABP4, ANS, Inhibitor) setup Assay Setup in 96-well Plate (Addition of Reagents) prep->setup incubation Incubation (30 min at RT, dark) setup->incubation measurement Fluorescence Measurement (Ex: 380 nm, Em: 460 nm) incubation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis

Caption: Experimental workflow for the FABP4 fluorescence displacement assay.

References

Application Notes and Protocols for 4-Ethoxynaphthalene-1-sulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 4-Ethoxynaphthalene-1-sulfonamide in cell-based assays is limited in publicly available literature. The following application notes are based on the reported biological activities of structurally similar naphthalene-sulfonamide derivatives. These protocols represent potential applications and should be adapted and validated experimentally for this compound.

Application Note 1: Potential Anticancer Activity via Modulation of the Keap1-Nrf2 Signaling Pathway

Structurally related naphthalene derivatives have been identified as potential modulators of the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress and a target in cancer therapy.[1] Naphthalene-1,4-dione analogues have been shown to interact with Keap1, a key protein that targets the transcription factor Nrf2 for degradation.[1] Inhibition of this interaction allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. This application note describes a potential use of this compound in assessing the activation of the Nrf2 pathway in a cancer cell line.

Signaling Pathway: Keap1-Nrf2 Axis

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_translocation Nrf2->Nrf2_translocation Translocation Keap1 Keap1 Keap1->Nrf2 Binds and Promotes Degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Compound This compound Compound->Keap1 Inhibits Nrf2_n Nrf2 Nrf2_translocation->Nrf2_n ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Maf Maf Maf->ARE TargetGenes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->TargetGenes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the potential inhibitory action of this compound.

Experimental Protocol: Nrf2 Activation Assay in HepG2 Cells

This protocol describes a method to determine if this compound can induce the nuclear translocation of Nrf2 and the expression of its target gene, NQO1, in the human liver cancer cell line HepG2.

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Sulforaphane (positive control)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • qRT-PCR reagents (RNA extraction kit, cDNA synthesis kit, qPCR master mix)

  • Primers for NQO1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50 µM) in culture medium.

    • Prepare a positive control (e.g., 10 µM Sulforaphane) and a vehicle control (DMSO, at the same final concentration as the highest compound concentration).

    • Remove the old medium from the cells and add the medium containing the different treatments.

    • Incubate for 6-24 hours.

  • RNA Extraction:

    • After incubation, wash the cells with PBS.

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Perform qPCR using the synthesized cDNA, specific primers for NQO1 and the housekeeping gene, and a qPCR master mix.

    • Use a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative expression of the NQO1 gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Hypothetical Quantitative Data
TreatmentConcentration (µM)Fold Change in NQO1 mRNA Expression (Mean ± SD)
Vehicle Control (DMSO)-1.0 ± 0.1
This compound11.2 ± 0.2
This compound52.5 ± 0.4
This compound104.8 ± 0.6
This compound257.3 ± 0.9
This compound508.1 ± 1.1
Sulforaphane (Positive Control)109.5 ± 1.3

Experimental Workflow

Nrf2_Workflow A 1. Seed HepG2 cells in 6-well plates B 2. Treat with this compound, positive control (Sulforaphane), and vehicle (DMSO) A->B C 3. Incubate for 6-24 hours B->C D 4. Extract total RNA C->D E 5. Synthesize cDNA D->E F 6. Perform qRT-PCR for NQO1 and GAPDH E->F G 7. Analyze data using ΔΔCt method F->G

Caption: Experimental workflow for the Nrf2 activation assay.

Application Note 2: Potential Anti-Inflammatory Activity via P2X7 Receptor Inhibition

Naphthoquinone sulfonamides have been identified as inhibitors of the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in inflammation.[2] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[2] This application note outlines a potential method to assess the inhibitory effect of this compound on ATP-induced IL-1β release from macrophage-like cells.

Signaling Pathway: P2X7 Receptor and Inflammasome Activation

P2X7_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Compound This compound Compound->P2X7R Inhibits K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Caspase1_inactive Pro-Caspase-1 NLRP3->Caspase1_inactive Cleaves Caspase1_active Active Caspase-1 Caspase1_inactive->Caspase1_active IL1b_inactive Pro-IL-1β Caspase1_active->IL1b_inactive Cleaves IL1b_active Mature IL-1β (Secreted) IL1b_inactive->IL1b_active P2X7_Workflow A 1. Differentiate THP-1 cells with PMA B 2. Prime cells with LPS for 4 hours A->B C 3. Pre-incubate with this compound or controls for 1 hour B->C D 4. Stimulate with ATP for 30-60 minutes C->D E 5. Collect cell supernatants D->E F 6. Measure IL-1β concentration using ELISA E->F G 7. Calculate % inhibition and IC50 F->G

References

4-Ethoxynaphthalene-1-sulfonamide: A Versatile Fluorescent Probe for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

4-Ethoxynaphthalene-1-sulfonamide is a fluorescent probe belonging to the naphthalene-sulfonamide class of environmentally sensitive dyes. Its fluorescence characteristics are highly dependent on the polarity of its local environment, making it a valuable tool for investigating molecular interactions and for high-throughput screening in drug discovery. This document provides an overview of its properties, potential applications, and detailed protocols for its use.

Introduction

Naphthalene-based sulfonamides are a well-established class of fluorescent probes known for their sensitivity to the polarity of their microenvironment. This compound, a derivative of this class, is anticipated to exhibit similar solvatochromic properties. In non-polar, hydrophobic environments, the probe is expected to show strong fluorescence, while its fluorescence is significantly quenched in polar, aqueous environments. This "turn-on" fluorescence characteristic upon binding to hydrophobic sites, such as the active sites of enzymes or receptors, makes it a powerful tool for studying protein-ligand interactions, protein conformational changes, and for screening compound libraries.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. Note: As direct experimental data for this specific compound is limited, the following values are based on closely related naphthalene-sulfonamide probes and should be considered as estimates.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃S[1]
Molecular Weight 251.3 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and alcohols; sparingly soluble in water
Purity ≥95%
Storage Store at -20°C, protected from light
Table 1: Spectroscopic Properties in Various Solvents
SolventDielectric ConstantExcitation Max (λex)Emission Max (λem)Stokes Shift (nm)
Dioxane2.2~340 nm~490 nm~150 nm
Chloroform4.8~345 nm~505 nm~160 nm
Ethyl Acetate6.0~345 nm~510 nm~165 nm
Methanol32.7~350 nm~530 nm~180 nm
Water80.1~355 nm~550 nm~195 nm

Potential Applications

The environmentally sensitive fluorescence of this compound makes it suitable for a variety of applications in life science research and drug development:

  • Enzyme and Receptor Binding Assays: The probe's fluorescence is expected to increase upon binding to hydrophobic pockets in proteins, enabling the study of enzyme kinetics and receptor-ligand interactions.

  • High-Throughput Screening (HTS): Its "turn-on" fluorescence upon displacement by a potential inhibitor or ligand makes it an ideal tool for HTS assays to identify new drug candidates.

  • Protein Conformational Studies: Changes in protein conformation that alter the polarity of the probe's binding site can be monitored through changes in fluorescence.

  • Membrane Fluidity Studies: The probe can be used to investigate the polarity and fluidity of biological membranes.

  • Live Cell Imaging: While its cell permeability would need to be experimentally determined, related sulfonamide probes have been used for live-cell imaging.[2]

Experimental Protocols

General Handling and Storage
  • Storage: Store the solid probe at -20°C, desiccated and protected from light.

  • Stock Solution: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for a Competitive Binding Assay

This protocol describes a general procedure for a competitive binding assay using this compound to screen for inhibitors of a target protein.

Materials:

  • This compound

  • Target protein

  • Assay buffer (e.g., PBS, Tris-HCl)

  • Test compounds (inhibitors)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement cluster_analysis Data Analysis A Prepare 10 mM stock of probe in DMSO B Prepare serial dilutions of test compounds A->B C Prepare target protein solution in assay buffer B->C D Add assay buffer to all wells C->D E Add target protein to appropriate wells D->E F Add test compounds or vehicle control E->F G Incubate briefly F->G H Add this compound G->H I Incubate to equilibrium (e.g., 30 min at RT) H->I J Read fluorescence intensity (e.g., Ex: 350 nm, Em: 510 nm) I->J K Plot fluorescence vs. compound concentration J->K L Calculate IC50 values K->L

Caption: Workflow for a competitive binding assay.

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Dilute the this compound stock solution in assay buffer to the final working concentration (e.g., 1-10 µM). The optimal concentration should be determined experimentally.

    • Dilute the target protein in assay buffer to the desired concentration.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Plate Setup:

    • Add the diluted target protein to the wells of a black microplate.

    • Add the serially diluted test compounds or vehicle control to the wells.

    • Add the diluted this compound to all wells.

    • Include controls:

      • No protein control: Assay buffer and probe only (for background fluorescence).

      • No inhibitor control: Assay buffer, protein, and probe (for maximum fluorescence).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe in the assay buffer (e.g., Ex: 350 nm, Em: 510 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value for each compound.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a kinase is the target of interest. This compound could be used in a high-throughput screen to identify inhibitors of this kinase.

G cluster_pathway Kinase Signaling Pathway cluster_assay Inhibitor Screening Assay Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response pSubstrate->CellularResponse Probe This compound Probe->Kinase binds to active site (fluorescence ON) Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase displaces probe (fluorescence OFF)

Caption: Kinase inhibitor screening concept.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Probe concentration too highOptimize probe concentration
Contaminated assay bufferUse fresh, high-purity buffer
Low signal-to-background ratio Protein concentration too lowIncrease protein concentration
Probe does not bind to the targetConfirm probe-target interaction
Inconsistent results Incomplete mixingEnsure thorough mixing of reagents
PhotobleachingMinimize exposure of the plate to light
Temperature fluctuationsMaintain a constant temperature during incubation and reading

References

Protocol for dissolving 4-Ethoxynaphthalene-1-sulfonamide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 4-Ethoxynaphthalene-1-sulfonamide for experimental use. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the general properties of related chemical structures, including sulfonamides and ethoxynaphthalene derivatives. It is crucial to perform small-scale solubility tests to determine the optimal conditions for your specific experimental needs.

Compound Information

Property Value Source
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₁₃NO₃SN/A
Molecular Weight 267.3 g/mol N/A
General Solubility Profile Likely soluble in organic solvents such as DMSO, ethanol, and methanol. Expected to have low solubility in water.Inferred from related compounds[1][2][3]

Recommended Solvents and Stock Solution Preparation

Based on the chemical properties of sulfonamides and ethoxynaphthalene compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. Ethanol can be considered as an alternative.

Table 1: Recommended Solvents for Stock Solutions

Solvent Concentration Range Notes
Dimethyl Sulfoxide (DMSO) 1-100 mMPrimary recommendation. Ensure the final concentration in the assay is non-toxic to cells (typically <0.5%).[4]
Ethanol (Absolute) 1-50 mMAlternative solvent. May be suitable for certain biological assays where DMSO is not preferred.

Experimental Protocols

Protocol for Dissolving this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Preparation: Work in a clean and sterile environment, such as a laminar flow hood, especially for cell-based assays.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you would weigh 2.673 mg for 1 mL of DMSO.

  • Dissolution:

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO.

    • Gently vortex the tube to dissolve the compound completely.[5] It may take some time for the peptide to fully dissolve.[5] Avoid vigorous mixing to prevent the introduction of air bubbles.[5]

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]

Protocol for Preparing Working Solutions for Cell-Based Assays

Procedure:

  • Thawing: Thaw the frozen stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.

    • It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[4]

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to minimize cytotoxicity.[4] A negative control with the same DMSO concentration should be included in the experiment.[4]

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.[5]

  • Work in a well-ventilated area or a chemical fume hood.

Diagrams

Experimental Workflow for Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex store Store at -20°C / -80°C vortex->store thaw Thaw Stock Solution store->thaw For Immediate Use or Storage Retrieval dilute Serially Dilute in Medium thaw->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing stock and working solutions.

General Sulfonamide Action Pathway (Illustrative)

As the specific signaling pathway for this compound is not defined in the provided search results, the following diagram illustrates a general mechanism of action for sulfonamide drugs, which commonly act as inhibitors of metabolic pathways.

G A Substrate B Enzyme A->B C Product B->C I This compound (Potential Inhibitor) I->B

Caption: Illustrative inhibitory action of a sulfonamide.

References

Application Notes & Protocols for the Quantification of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Ethoxynaphthalene-1-sulfonamide in various matrices. The methodologies described are based on established analytical techniques for structurally related sulfonamides and naphthalene-based compounds, ensuring a robust starting point for method development and validation.

Introduction

This compound is an aromatic sulfonamide containing a naphthalene moiety. Accurate and precise quantification of this compound is crucial in pharmaceutical research and development, including pharmacokinetic studies, formulation analysis, and quality control. The methods outlined below leverage High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, which are standard techniques for the analysis of sulfonamides.[1][2][3][4][5]

Analytical Techniques

The primary recommended techniques for the quantification of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable method for the quantification of aromatic compounds. The naphthalene ring in this compound provides a strong chromophore, allowing for sensitive UV detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-throughput analysis, enhanced selectivity, and lower limits of detection, LC-MS/MS is the preferred method.[4] This technique is particularly advantageous when analyzing samples in complex biological or formulation matrices. The fragmentation of aromatic sulfonamides in the mass spectrometer provides specific transitions for quantification.[6]

Data Presentation: Quantitative Method Parameters

The following tables summarize the proposed starting parameters for the HPLC-UV and LC-MS/MS methods. These parameters are based on typical conditions for the analysis of sulfonamides and naphthalenesulfonates and should be optimized for specific applications.[1][4][7][8]

Table 1: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) To be determined by infusion and fragmentation
Collision Energy To be optimized

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a solvent matching the final sample diluent. These solutions will be used to construct a calibration curve.

Sample Preparation Protocol (General)

The choice of sample preparation technique depends on the sample matrix. For pharmaceutical formulations, a simple dilution may be sufficient. For biological matrices, a more rigorous clean-up is necessary.

4.2.1. Solid-Phase Extraction (SPE) for Biological Matrices

Solid-phase extraction is a common technique for the purification and concentration of sulfonamides from complex samples.[9][10][11]

  • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma with protein precipitation) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreated_Sample Pre-treated Sample Sample->Pretreated_Sample Protein Precipitation Conditioning 1. Condition Cartridge Loading 2. Load Sample Conditioning->Loading Washing 3. Wash Cartridge Loading->Washing Elution 4. Elute Analyte Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

4.2.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples

The QuEChERS method is effective for extracting a wide range of analytes from solid matrices.[4][12]

  • Extraction: Homogenize 1-2 g of the solid sample with 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

  • Centrifugation: Shake vigorously and centrifuge.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent (e.g., C18, PSA) and magnesium sulfate.

  • Final Centrifugation: Vortex and centrifuge. The supernatant is ready for analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample Solid Sample Homogenization Homogenize with Water & Acetonitrile Sample->Homogenization Salts Add QuEChERS Salts Homogenization->Salts Centrifuge1 Shake & Centrifuge Salts->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE Add to dSPE Tube Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Final_Supernatant Collect Supernatant Centrifuge2->Final_Supernatant Analysis HPLC or LC-MS/MS Analysis Final_Supernatant->Analysis

Caption: QuEChERS Sample Preparation Workflow.

HPLC-UV Analysis Protocol
  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Integrate the peak area of this compound.

  • Quantify the amount of the analyte in the samples using the calibration curve.

LC-MS/MS Analysis Protocol
  • Optimize the mass spectrometer parameters for this compound by infusing a standard solution to determine the precursor ion and the most abundant and stable product ions.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the standard solutions to create a calibration curve.

  • Inject the prepared samples.

  • Process the data using the appropriate software to quantify the analyte based on the peak area ratios of the selected transitions.

System Suitability

Before running the sample sequence, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Tailing factor: Should be between 0.8 and 1.5.

  • Theoretical plates: Should be >2000.

  • Relative standard deviation (RSD) of replicate injections: Should be <2%.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Method Validation Parameters.

References

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

4-Ethoxynaphthalene-1-sulfonamide is a sulfonamide compound containing a naphthalene moiety. The sulfonamide class of molecules is of significant interest in pharmaceutical and environmental analysis due to their widespread use. A sensitive and selective analytical method is crucial for the accurate quantification of this compound in various matrices. LC-MS/MS offers high sensitivity and specificity, making it the technique of choice for such applications. This document provides a comprehensive, albeit theoretical, protocol to guide the development of a quantitative LC-MS/MS assay for this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from generic methods for sulfonamide extraction from aqueous matrices.[1][2]

  • Sample Pre-treatment: To 500 mL of the aqueous sample, add 0.25 g of Na2EDTA and dissolve completely. Adjust the sample pH to a range of 4 to 7 using diluted HCl.

  • SPE Cartridge Conditioning: Condition an Agilent Bond Elut HLB SPE cartridge (500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 6 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge completely under a high vacuum for 10 minutes.

  • Elution: Elute the target analyte from the cartridge with two aliquots of 4 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method

The following LC parameters are a good starting point for the separation of this compound.

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Gradient Program Time (min)
0.0
7.0
7.2
9.0
Mass Spectrometry (MS) Method

The proposed MS parameters are based on the predicted chemical structure of this compound (C12H13NO3S, Molecular Weight: 251.3 g/mol ).

ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 325°C
Gas Flow 6 L/min
Nebulizer Pressure 30 psi
Scan Type Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV) (Starting Point)
This compound252.1156.1107.120

Disclaimer: These MRM transitions are predictive. The precursor ion is the predicted [M+H]+. Product ion 1 (156.1) is a common fragment for sulfonamides corresponding to the [H2N-C6H4-SO2]+ moiety, though the naphthalene ring will alter fragmentation. Product ion 2 (107.1) is a plausible fragment from the naphthalene core. Optimization of product ions and collision energies is essential.

Data Presentation

The following tables represent the type of quantitative data that would be generated during the validation of this method. The values are for illustrative purposes only.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)
This compound1 - 500> 0.995

Table 2: Precision and Accuracy

QC Level (ng/mL)Precision (%RSD)Accuracy (%)
Low (5)< 1585 - 115
Medium (100)< 1090 - 110
High (400)< 1090 - 110

Table 3: Limit of Detection (LOD) and Quantification (LOQ)

ParameterValue (ng/mL)
LOD0.5
LOQ1.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Aqueous Sample pretreatment pH Adjustment & EDTA Addition sample->pretreatment sample_loading Sample Loading pretreatment->sample_loading spe_conditioning SPE Conditioning (Methanol, Water) spe_conditioning->sample_loading washing Washing Step sample_loading->washing elution Elution (Methanol) washing->elution evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_ms LC-MS/MS Injection filtration->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for the analysis of this compound.

logical_relationship compound This compound (Analyte) lc Liquid Chromatography (Separation) compound->lc ms1 Mass Spectrometry (Q1) (Precursor Ion Selection) lc->ms1 cid Collision-Induced Dissociation (Q2) (Fragmentation) ms1->cid ms2 Mass Spectrometry (Q3) (Product Ion Detection) cid->ms2 quantification Quantification ms2->quantification

Caption: Logical relationship of the LC-MS/MS detection process.

References

Application of 4-Ethoxynaphthalene-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 4-Ethoxynaphthalene-1-sulfonamide and its derivatives as potential therapeutic agents. The naphthalene-1-sulfonamide scaffold has emerged as a versatile pharmacophore in drug discovery, with derivatives showing potent activity in several key therapeutic areas, including metabolic diseases and oncology.

While specific comprehensive biological data for this compound is not extensively available in public literature, this document leverages data from closely related naphthalene-1-sulfonamide derivatives to provide a framework for its evaluation as an inhibitor of Fatty Acid Binding Protein 4 (FABP4) and as an anticancer agent targeting tubulin polymerization.

Application Note 1: Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Introduction: Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is primarily expressed in adipocytes and macrophages. It plays a crucial role in the regulation of glucose and lipid metabolism, as well as in inflammatory processes.[1][2] Elevated levels of FABP4 are associated with insulin resistance, type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. Therefore, inhibition of FABP4 is a promising therapeutic strategy for these metabolic disorders. Naphthalene-1-sulfonamide derivatives have been identified as novel, potent, and selective inhibitors of FABP4.[1][2]

Mechanism of Action: FABP4 binds to and transports fatty acids and other lipid molecules within the cell. By inhibiting FABP4, this compound and its analogs can modulate lipid signaling pathways, leading to improved insulin sensitivity and reduced inflammation. The proposed mechanism involves the inhibitor binding to the fatty acid-binding pocket of FABP4, thereby preventing the binding of endogenous ligands.

Signaling Pathway:

FABP4_Pathway cluster_macrophage Macrophage / Adipocyte cluster_effects Systemic Effects FA Fatty Acids FABP4 FABP4 FA->FABP4 Binds NFkB NF-κB Pathway FABP4->NFkB Activates JNK JNK Pathway FABP4->JNK Activates Inhibitor 4-Ethoxynaphthalene- 1-sulfonamide Inhibitor->FABP4 Inhibits Inflammation Inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Inflammation JNK->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis

Caption: FABP4 signaling pathway and point of inhibition.

Quantitative Data: The following table summarizes the in vitro binding affinity and in vivo efficacy of representative naphthalene-1-sulfonamide FABP4 inhibitors, which can serve as a benchmark for evaluating this compound.

Compound IDTargetIC₅₀ (nM)Kd (nM)In Vivo ModelKey In Vivo EffectsReference
16dk FABP41837db/db miceDecreased fasting blood glucose, enhanced insulin sensitivity[1]
16do FABP42145db/db miceAmeliorated hepatic steatosis, reduced serum lipid levels[1]
BMS309403 FABP422db/db miceReference compound[1]

Experimental Protocol: FABP4 Inhibition Assay

This protocol describes a fluorescence-based competitive binding assay to determine the inhibitory activity of test compounds against FABP4.

1. Materials and Reagents:

  • Recombinant Human FABP4 protein

  • Fluorescent fatty acid probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA

  • Test Compound (this compound) dissolved in DMSO

  • 96-well black microplates

2. Experimental Workflow:

FABP4_Assay_Workflow A Prepare serial dilutions of This compound in DMSO C Add diluted compound and FABP4 protein to wells A->C B Add Assay Buffer to 96-well plate B->C D Incubate at room temperature for 15 minutes C->D E Add fluorescent probe (ANS) to all wells D->E F Incubate for an additional 15 minutes in the dark E->F G Read fluorescence intensity (Ex: 380 nm, Em: 460 nm) F->G H Calculate % inhibition and determine IC₅₀ value G->H

Caption: Workflow for the FABP4 competitive binding assay.

3. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of test concentrations (e.g., from 100 µM to 1 nM).

  • To each well of a 96-well black microplate, add 98 µL of Assay Buffer.

  • Add 1 µL of the diluted test compound or DMSO (for control wells) to the respective wells.

  • Add 1 µL of recombinant FABP4 protein (final concentration ~100 nM) to all wells except the blank.

  • Mix gently and incubate the plate at room temperature for 15 minutes.

  • Add 1 µL of the fluorescent probe ANS (final concentration ~1 µM) to all wells.

  • Incubate for another 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 460 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value using non-linear regression analysis.

Application Note 2: Anticancer Activity via Tubulin Polymerization Inhibition

Introduction: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. Several sulfonamide-containing compounds have been reported as potent inhibitors of tubulin polymerization.[4] Naphthalene-sulfonamide derivatives represent a promising class of such inhibitors.[3]

Mechanism of Action: this compound and its analogs are hypothesized to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to mitotic arrest and subsequent induction of apoptosis in cancer cells.

Tubulin_Pathway Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle Inhibitor 4-Ethoxynaphthalene- 1-sulfonamide Inhibitor->Tubulin Binds to Colchicine Site (Inhibits Polymerization) G2M G2/M Phase Arrest Spindle->G2M Progression Blocked Apoptosis Apoptosis G2M->Apoptosis

Caption: Workflow for the in vitro tubulin polymerization assay.

3. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions as required.

  • Pre-warm a spectrophotometer or microplate reader equipped with temperature control to 37°C.

  • In a 96-well plate on ice, prepare the reaction mixtures. To each well, add:

    • Polymerization Buffer containing 1 mM GTP and 10% glycerol.

    • 1 µL of the diluted test compound or DMSO (for control).

  • To initiate the reaction, add purified tubulin to a final concentration of 2 mg/mL.

  • Immediately place the plate in the pre-warmed reader.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to the DMSO control. Plot the % inhibition against compound concentration to determine the IC₅₀ value.

Disclaimer: The provided protocols and data are based on published research for structurally related naphthalene-1-sulfonamide derivatives and are intended to serve as a guide for the evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for the Functionalization of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies to functionalize the scaffold of 4-ethoxynaphthalene-1-sulfonamide. This document outlines detailed protocols for modifications at three key positions: the naphthalene ring, the sulfonamide nitrogen, and the ethoxy group. The provided methodologies are foundational for generating analog libraries for structure-activity relationship (SAR) studies, particularly in the context of drug discovery. Naphthalenesulfonamide derivatives have shown significant potential as modulators of various biological targets, including the Keap1-Nrf2 protein-protein interaction, which is a critical pathway in cellular defense against oxidative stress.[1][2]

Strategic Functionalization Points of this compound

The structure of this compound offers three primary sites for chemical modification, enabling a systematic exploration of the chemical space around this privileged scaffold.

  • Naphthalene Ring: Amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents to probe interactions with target proteins.

  • Sulfonamide Nitrogen: Can be alkylated or arylated to modify the hydrogen-bonding capacity and steric profile of the molecule.

  • Ethoxy Group: The ether linkage can be cleaved to reveal a hydroxyl group, which can serve as a handle for further functionalization.

Biological Context: Keap1-Nrf2 Pathway Inhibition

The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-driven genes. Direct inhibition of the Keap1-Nrf2 protein-protein interaction by small molecules, such as certain naphthalenesulfonamide derivatives, can mimic this protective effect, offering a promising therapeutic strategy for diseases associated with oxidative stress, such as acute lung injury.[1][2][3]

Keap1-Nrf2 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Cul3 Inhibitor 4-Ethoxynaphthalene-1- sulfonamide Derivative Inhibitor->Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Gene Transcription

Fig. 1: Keap1-Nrf2 signaling pathway and inhibition.

Quantitative Data Summary

The following table summarizes representative yields for the functionalization reactions described in the protocols. Note that these are based on general procedures and may require optimization for the specific this compound substrate.

Functionalization Type Reaction Product Representative Yield (%)
Naphthalene Ring Nitration5-Nitro-4-ethoxynaphthalene-1-sulfonamide70-85 (estimated)
Bromination2-Bromo-4-ethoxynaphthalene-1-sulfonamide60-75 (estimated)
Sulfonamide Nitrogen N-Ethylation (NaH/EtI)N-Ethyl-4-ethoxynaphthalene-1-sulfonamide85-95
N-Alkylation (Mitsunobu)N-Benzyl-4-ethoxynaphthalene-1-sulfonamide65-90[1]
Ethoxy Group Ether Cleavage (BBr₃)4-Hydroxynaphthalene-1-sulfonamide80-95

Protocol 1: Electrophilic Aromatic Substitution - Nitration of the Naphthalene Ring

This protocol describes the nitration of this compound. The directing effects of the substituents (ethoxy: ortho-, para-directing activator; sulfonamide: meta-directing deactivator) suggest that electrophilic attack is most likely to occur on the ethoxy-substituted ring. Given the steric hindrance at the 3-position and the deactivation of the other ring, nitration is predicted to occur primarily at the 2- or 5-position. Experimental evidence on related naphthalenes suggests the 5-position is often favored in nitration reactions.[4][5]

G A Start: this compound in Acetic Anhydride B Cool to 0°C (Ice Bath) A->B C Slowly add Nitric Acid B->C D Stir at 0°C for 1 hour C->D E Pour onto Ice-Water Mixture D->E F Collect Precipitate by Filtration E->F G Wash with Water F->G H Dry under Vacuum G->H I Purify by Recrystallization (Ethanol) H->I J End: 5-Nitro-4-ethoxynaphthalene-1-sulfonamide I->J

Fig. 2: Workflow for nitration of the naphthalene ring.

Materials:

  • This compound

  • Acetic anhydride

  • Nitric acid (70%)

  • Ethanol

  • Deionized water

  • Ice

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in acetic anhydride (10 mL per gram of starting material) in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Pour the reaction mixture slowly into a beaker containing a stirred mixture of ice and water (100 mL per gram of starting material).

  • Continue stirring until the ice has melted and a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield 5-nitro-4-ethoxynaphthalene-1-sulfonamide.

Protocol 2: Functionalization of the Sulfonamide Nitrogen - N-Alkylation

This protocol details the N-alkylation of the sulfonamide using a standard base and alkyl halide method. This is a robust and high-yielding reaction for primary sulfonamides.

G A Start: this compound in dry THF B Add Sodium Hydride (NaH) (1.2 eq) at 0°C A->B C Stir for 30 min at 0°C B->C D Add Alkyl Halide (e.g., Ethyl Iodide) (1.5 eq) C->D E Warm to Room Temperature Stir for 12 hours D->E F Quench with Saturated NH4Cl (aq) E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography I->J K End: N-Alkyl-4-ethoxynaphthalene-1-sulfonamide J->K G A Start: this compound in dry Dichloromethane (DCM) B Cool to -78°C (Dry Ice/Acetone Bath) A->B C Slowly add Boron Tribromide (BBr3) (3.0 eq) B->C D Stir at -78°C for 1 hour C->D E Warm to Room Temperature Stir for 4 hours D->E F Cool to 0°C and Quench with Methanol E->F G Concentrate under Reduced Pressure F->G H Add Water and Extract with Ethyl Acetate G->H I Wash with Brine, Dry (Na2SO4) H->I J Concentrate and Purify by Column Chromatography I->J K End: 4-Hydroxynaphthalene-1-sulfonamide J->K

References

Application Notes and Protocols for Testing the Efficacy of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental design for testing 4-Ethoxynaphthalene-1-sulfonamide efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3][4] The naphthalene moiety is also a common scaffold in medicinal chemistry. This document outlines a comprehensive experimental design to investigate the therapeutic efficacy of a novel compound, this compound. The following protocols and workflows are designed to systematically evaluate its biological activity, elucidate its mechanism of action, and provide a rationale for further preclinical and clinical development.

Given that naphthalene-1-sulfonamide derivatives have been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a protein implicated in metabolic and inflammatory diseases, this experimental design will initially focus on evaluating the anti-inflammatory and metabolic regulatory properties of this compound.[5]

Experimental Workflow

The overall experimental workflow is designed to progress from broad in vitro screening to more focused mechanistic studies and finally to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Primary Screening: Cell Viability & Cytotoxicity Assays B Secondary Screening: Anti-inflammatory & Metabolic Assays A->B Active Compound C Mechanistic Studies: Target Identification & Pathway Analysis B->C Confirmed Activity D Pharmacokinetic Studies (ADME) C->D Promising Mechanism E Efficacy Testing in Animal Models D->E F Toxicology Studies E->F Positive Efficacy

Caption: Experimental workflow for efficacy testing.

I. In Vitro Efficacy and Mechanism of Action

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and cytotoxicity in relevant cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate macrophages (e.g., RAW 264.7) and adipocytes (e.g., 3T3-L1) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
0.1
1
10
50
100
Anti-inflammatory Assays

Objective: To assess the anti-inflammatory properties of this compound.

Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent system.

  • Data Analysis: Quantify the amount of nitrite as an indicator of NO production.

Protocol: Cytokine Quantification (ELISA)

  • Sample Collection: Collect supernatants from LPS-stimulated RAW 264.7 cells treated with the compound.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS
LPS + Cmpd (1 µM)
LPS + Cmpd (10 µM)
LPS + Cmpd (50 µM)
Metabolic Assays

Objective: To evaluate the effect of the compound on metabolic parameters in adipocytes.

Protocol: Glucose Uptake Assay

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Treatment: Treat differentiated adipocytes with this compound for 24 hours.

  • Glucose Uptake: Measure glucose uptake using a fluorescently labeled glucose analog (e.g., 2-NBDG) with and without insulin stimulation.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

Data Presentation:

TreatmentBasal Glucose Uptake (RFU)Insulin-Stimulated Glucose Uptake (RFU)
Vehicle Control
Compound (10 µM)
Compound (50 µM)
Target Engagement and Pathway Analysis

Objective: To determine if this compound directly interacts with and inhibits FABP4 and to analyze its effect on downstream signaling.

Protocol: FABP4 Inhibition Assay (Fluorescence-Based)

  • Assay Principle: This assay is based on the displacement of a fluorescent fatty acid analog from the FABP4 binding pocket.

  • Procedure: In a 96-well plate, combine recombinant human FABP4 protein, a fluorescent fatty acid probe, and varying concentrations of this compound.

  • Fluorescence Measurement: After incubation, measure the fluorescence. A decrease in fluorescence indicates displacement of the probe by the compound.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50).

Protocol: Western Blot Analysis for NF-κB Pathway

  • Cell Lysis: Lyse LPS-stimulated RAW 264.7 cells (treated with the compound) to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, IκBα) and corresponding total proteins. Use a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Hypothesized Signaling Pathway:

signaling_pathway cluster_pathway Proposed Anti-inflammatory Mechanism cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 FABP4 FABP4 TLR4->FABP4 IKK IKK FABP4->IKK Activates Compound 4-Ethoxynaphthalene- 1-sulfonamide Compound->FABP4 Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription decision_making Start Start Efficacy Testing InVitro In Vitro Activity? (Anti-inflammatory/Metabolic) Start->InVitro Target Target Engagement? (e.g., FABP4 IC50 < 1µM) InVitro->Target Yes Stop Stop Development InVitro->Stop No PK Favorable PK Profile? Target->PK Yes Target->Stop No InVivo In Vivo Efficacy? PK->InVivo Yes PK->Stop No InVivo->Stop No Proceed Proceed to Advanced Toxicology & Preclinical Studies InVivo->Proceed Yes

References

Application Notes and Protocols for 4-Ethoxynaphthalene-1-sulfonamide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is achieved through the use of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][2][3] While 4-Ethoxynaphthalene-1-sulfonamide is not yet an established agent in the TPD field, its structural motifs, including the sulfonamide group, suggest its potential as a scaffold for the development of novel protein degraders. Sulfonamides are known to participate in various biological interactions, and their derivatives have been explored as inhibitors of protein-protein interactions.[4][5] This document provides a comprehensive guide for researchers interested in exploring the potential of this compound and its analogs in targeted protein degradation. It includes hypothetical data, detailed experimental protocols, and visualizations of key pathways and workflows to guide the investigation of this and other novel compounds in the exciting field of TPD.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a powerful strategy that utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[3] Unlike traditional inhibitors that only block the function of a protein, degraders physically remove the protein from the cell. This approach offers several advantages, including the potential for more profound and durable pharmacological effects and the ability to target non-enzymatic proteins.

The two main classes of small-molecule degraders are:

  • PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules consisting of two ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]

  • Molecular Glues: These are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[8][9][10]

The sulfonamide functional group, present in this compound, is a versatile pharmacophore found in a wide range of clinically used drugs.[11] Its ability to form key hydrogen bonds and other non-covalent interactions makes it an attractive starting point for the design of new therapeutic agents, including those for TPD.

Hypothetical Application in Targeted Protein Degradation

Given its chemical structure, this compound could potentially be developed as a TPD agent in one of two ways:

  • As a Molecular Glue: The naphthalene and sulfonamide moieties could induce a novel protein-protein interaction between a target protein and an E3 ligase, leading to the degradation of the target.

  • As a Scaffold for a PROTAC: The this compound core could serve as a ligand for a novel protein of interest. By attaching a linker and an E3 ligase-recruiting ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand), a novel PROTAC could be synthesized.

The following sections will outline the necessary experiments and data required to investigate these possibilities.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data that a researcher would aim to generate when evaluating a novel compound series based on this compound for TPD activity.

Table 1: In Vitro Binding Affinity of Hypothetical Compound Series

Compound IDTarget Protein Binding (Kd, nM)E3 Ligase (Cereblon) Binding (Kd, nM)
ENS-001 (Parent)>10,000>10,000
ENS-002520>10,000
ENS-0034801,200
ENS-004 (Lead) 25 850

Table 2: Cellular Degradation Potency and Efficacy

Compound IDDC50 (nM)Dmax (%)
ENS-001 (Parent)>10,000<10
ENS-0021,50045
ENS-00380065
ENS-004 (Lead) 50 >95
  • DC50: The concentration of the compound required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 3: Selectivity Profile of Lead Compound (ENS-004)

Protein% Degradation at 1 µM
Target Protein A >95
Target Protein B<10
Target Protein C<5
Off-Target X<5
Off-Target Y<10

Experimental Protocols

The following are generalized protocols for key experiments to assess the TPD potential of this compound and its derivatives.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This assay determines if the compound binds to the target protein in a cellular context.

  • Culture cells to 80-90% confluency.

  • Treat cells with the test compound or vehicle control for 1-2 hours.

  • Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge to pellet aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blot or ELISA.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blotting for Protein Degradation

This is the most direct method to measure the reduction in target protein levels.

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a concentration range of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Load equal amounts of total protein onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the cytotoxic effects of the compound.

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for a period relevant to the degradation timeframe (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to each well.

  • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the IC50 value.

In Vitro Ubiquitination Assay

This assay confirms that the degradation is mediated by the ubiquitin-proteasome system.

  • Combine the purified target protein, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, a specific E3 ligase (e.g., Cereblon complex), ubiquitin, and ATP in a reaction buffer.

  • Add the test compound or vehicle control.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting using an anti-ubiquitin antibody.

  • The appearance of higher molecular weight polyubiquitinated target protein bands in the presence of the compound indicates successful ubiquitination.

Visualizations

Targeted Protein Degradation Signaling Pathway

TPD_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_Degrader_E3 POI-Degrader-E3 Complex POI->POI_Degrader_E3 Degrader Degrader (e.g., PROTAC) Degrader->POI_Degrader_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_Degrader_E3 PolyUb_POI Polyubiquitinated POI POI_Degrader_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_Degrader_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Targeted Protein Degradation.

Experimental Workflow for TPD Agent Evaluation

TPD_Workflow cluster_in_vitro In Vitro & Cellular Assays cluster_mechanistic Mechanistic Studies Start Start: Novel Compound (e.g., ENS-001) Target_Engagement Target Engagement (e.g., CETSA) Start->Target_Engagement Degradation_Screen Protein Degradation Screen (Western Blot) Target_Engagement->Degradation_Screen Dose_Response Dose-Response Curve (DC50, Dmax) Degradation_Screen->Dose_Response Viability Cell Viability Assay (IC50) Dose_Response->Viability Ubiquitination Ubiquitination Assay Dose_Response->Ubiquitination Lead_Optimization Lead Optimization Viability->Lead_Optimization Selectivity Selectivity Profiling (Proteomics) Ubiquitination->Selectivity Selectivity->Lead_Optimization

Caption: Workflow for Evaluating a Novel TPD Compound.

Conclusion and Future Directions

The exploration of novel chemical scaffolds is crucial for expanding the scope and applicability of targeted protein degradation. While this compound is not a known protein degrader, its chemical features make it and its derivatives interesting candidates for investigation. By following the outlined experimental protocols, researchers can systematically evaluate the potential of such compounds to induce the degradation of specific proteins of interest.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to improve potency and selectivity.

  • Target Identification: If a compound shows degradation activity, identifying the specific protein target(s) is essential.

  • In Vivo Studies: Promising lead compounds should be evaluated in animal models of disease to assess their therapeutic potential.

By leveraging the principles of TPD and rigorous experimental validation, novel chemical matter like this compound can be systematically explored, potentially leading to the development of new and effective therapeutics.

References

Application Notes and Protocols for 4-Ethoxynaphthalene-1-sulfonamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive literature review, it has been determined that there is currently no available scientific literature or research data on the use of 4-Ethoxynaphthalene-1-sulfonamide in the field of neuroscience.

Searches for this specific compound in major scientific databases and research publications did not yield any studies detailing its application, mechanism of action, or established protocols within neuroscience research.

While the broader class of compounds known as naphthalene-sulfonamide derivatives has been a subject of investigation in various biological contexts, including some with relevance to the central nervous system, it is crucial to note that these findings are not directly applicable to this compound. The biological activity of a chemical compound is highly specific to its unique structure, and extrapolating data from related but distinct molecules would be scientifically inaccurate.

Some general areas where naphthalene-sulfonamide derivatives have been explored include:

  • ROCK (Rho-kinase) Inhibition: Certain naphthalene-sulfonamide derivatives have been investigated as inhibitors of ROCK, a kinase involved in various cellular processes.[1][2][3][4] The Rho/ROCK signaling pathway plays a role in neuronal functions such as axonal growth and synaptic plasticity, and its dysregulation has been implicated in neurological disorders.[1]

  • Monoamine Oxidase (MAO) Inhibition: Some naphthalene derivatives have been studied for their potential to inhibit monoamine oxidases, enzymes that are important targets in the treatment of depression and other neurological conditions.[5][6]

  • Anti-Amyloidogenic Activity: Researchers have synthesized naphthalene derivatives and evaluated their ability to interfere with the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease.[7][8]

  • Cholinesterase Inhibition: Sulfonamide derivatives have been explored as potential inhibitors of cholinesterases, enzymes targeted in the symptomatic treatment of Alzheimer's disease.[9]

  • Tubulin Polymerization Inhibition: Certain sulfonamide derivatives bearing a naphthalene moiety have been synthesized and evaluated as potential anticancer agents that target tubulin polymerization.[10]

It is important to reiterate that these examples pertain to the broader chemical class and do not provide specific information about this compound.

Due to the absence of any research data, it is not possible to provide application notes, experimental protocols, quantitative data, or signaling pathway diagrams for the use of this compound in neuroscience research. Researchers interested in the potential neurological effects of this specific compound would need to conduct foundational in vitro and in vivo studies to characterize its biological activity, mechanism of action, and potential therapeutic applications.

References

Application Notes and Protocols: Click Chemistry Reactions with 4-Ethoxynaphthalene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of click chemistry to 4-ethoxynaphthalene-1-sulfonamide derivatives. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,2,3-triazoles. This class of compounds is of significant interest in drug discovery due to the triazole ring acting as a stable and versatile linker or a pharmacophore itself. The this compound scaffold is a recognized pharmacophore in various therapeutic areas, and its combination with diverse molecular fragments via a triazole linkage offers a powerful strategy for generating novel bioactive molecules.

Introduction to Click Chemistry with Sulfonamides

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules.[1] The CuAAC reaction, a prime example of click chemistry, involves the [3+2] cycloaddition of an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2] This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[2]

The sulfonamide functional group is a key feature in a multitude of approved drugs.[3] By functionalizing a sulfonamide-containing scaffold, such as this compound, with either an azide or an alkyne, it becomes a versatile building block for click chemistry. This allows for the straightforward introduction of a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The resulting triazole ring is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions, contributing to the binding affinity of the molecule to its biological target.[4]

Synthesis of Key Intermediates

To utilize this compound in click chemistry, it must first be converted into either an azide or an alkyne derivative.

Synthesis of 4-Ethoxynaphthalene-1-sulfonyl Azide

4-Ethoxynaphthalene-1-sulfonyl azide can be synthesized from the commercially available 4-ethoxynaphthalene-1-sulfonyl chloride via a nucleophilic substitution reaction with sodium azide.

Experimental Protocol: Synthesis of 4-Ethoxynaphthalene-1-sulfonyl Azide

  • Materials:

    • 4-Ethoxynaphthalene-1-sulfonyl chloride

    • Sodium azide (NaN₃)

    • Polyethylene glycol 400 (PEG-400)

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-ethoxynaphthalene-1-sulfonyl chloride (1.0 eq) in PEG-400.

    • Add sodium azide (1.2 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-40 minutes.[5]

    • Upon completion, pour the reaction mixture into cold deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the 4-ethoxynaphthalene-1-sulfonyl azide.

  • Expected Results: This procedure is expected to yield the sulfonyl azide in high purity and yield (typically 84-97% for similar substrates).[5]

Synthesis of N-Propargyl-4-ethoxynaphthalene-1-sulfonamide

The alkyne-functionalized counterpart can be prepared by the N-alkylation of this compound with propargyl bromide.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Ethoxynaphthalene-1-sulfonyl chloride

    • Ammonium hydroxide (28-30%)

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-ethoxynaphthalene-1-sulfonyl chloride (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide.

    • Stir the mixture vigorously at room temperature overnight.

    • Separate the organic layer and wash it with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Experimental Protocol: Synthesis of N-Propargyl-4-ethoxynaphthalene-1-sulfonamide

  • Materials:

    • This compound

    • Propargyl bromide (80% in toluene)

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).[6]

    • Add propargyl bromide (1.5 eq) dropwise to the suspension.[6]

    • Reflux the reaction mixture for 1 hour, monitoring the progress by TLC.[6]

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The following is a general protocol for the CuAAC reaction between a this compound derivative (either the azide or the alkyne) and a corresponding reaction partner.

Experimental Protocol: General CuAAC Reaction

  • Materials:

    • This compound derivative (azide or alkyne) (1.0 eq)

    • Corresponding alkyne or azide partner (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a reaction vessel, dissolve the this compound derivative and the alkyne/azide partner in the chosen solvent system.

    • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.

    • Add the copper sulfate/sodium ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature. The reaction is typically complete within 1-18 hours.[7] Monitor by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting triazole product by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the synthesis of the key intermediates and the subsequent click reaction. Please note that these are example values based on typical yields for similar reactions, as specific data for this compound derivatives is not extensively published.

Table 1: Synthesis of this compound Derivatives

Compound NameStarting MaterialReagentsSolventReaction TimeYield (%)
4-Ethoxynaphthalene-1-sulfonyl Azide4-Ethoxynaphthalene-1-sulfonyl chlorideSodium AzidePEG-40030 min~90
N-Propargyl-4-ethoxynaphthalene-1-sulfonamideThis compoundPropargyl bromide, K₂CO₃Acetone1 h~85

Table 2: CuAAC Reaction of this compound Derivatives

EntrySulfonamide DerivativeReaction PartnerCatalyst SystemSolventTime (h)Yield (%)
14-Ethoxynaphthalene-1-sulfonyl AzidePhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O6~95
2N-Propargyl-4-ethoxynaphthalene-1-sulfonamideBenzyl AzideCuSO₄·5H₂O, Sodium AscorbateDMF8~92

Applications in Drug Discovery

The 1,2,3-triazole ring formed via the click reaction is a bioisostere for the amide bond, offering improved stability against enzymatic degradation.[8] The resulting triazole-containing naphthalenesulfonamide derivatives can be screened for a wide range of biological activities. Naphthalenesulfonamide derivatives have been investigated as inhibitors of various enzymes and receptors. The introduction of diverse substituents via the triazole linker allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Potential therapeutic applications for these novel conjugates include, but are not limited to:

  • Anticancer Agents: Many sulfonamide and triazole derivatives exhibit anticancer properties.[4]

  • Antimicrobial Agents: Both classes of compounds have a rich history in the development of antibacterial and antifungal drugs.

  • Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group, making these compounds potential inhibitors of metalloenzymes.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow start 4-Ethoxynaphthalene-1-sulfonyl Chloride azide 4-Ethoxynaphthalene-1-sulfonyl Azide start->azide NaN₃, PEG-400 sulfonamide This compound start->sulfonamide NH₄OH click_azide CuAAC with Alkyne Partner azide->click_azide alkyne N-Propargyl-4-ethoxynaphthalene- 1-sulfonamide sulfonamide->alkyne Propargyl Bromide, K₂CO₃ click_alkyne CuAAC with Azide Partner alkyne->click_alkyne triazole_library Library of 1,2,3-Triazole Conjugates click_azide->triazole_library click_alkyne->triazole_library screening Biological Screening (e.g., anticancer, antimicrobial) triazole_library->screening

Caption: Synthetic workflow for generating a library of this compound-triazole conjugates for biological screening.

CuAAC_Mechanism CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide Alkyne R₁-C≡CH (e.g., N-Propargyl-Sulfonamide) Alkyne->Cu_Acetylide Metallacycle Copper-Triazole Intermediate Cu_Acetylide->Metallacycle Azide R₂-N₃ (e.g., Sulfonyl Azide) Azide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Protonolysis Triazole->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Drug_Discovery_Logic Scaffold This compound (Known Pharmacophore) Click Click Chemistry (CuAAC) Scaffold->Click Library Novel Triazole Conjugate Library Click->Library BuildingBlocks Diverse Azide/Alkyne Building Blocks BuildingBlocks->Click HTS High-Throughput Screening Library->HTS Hit Hit Compounds HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow of using click chemistry for drug discovery with the this compound scaffold.

References

Application Notes and Protocols for 4-Ethoxynaphthalene-1-sulfonamide in Preclinical In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxynaphthalene-1-sulfonamide is an aromatic sulfonamide derivative with potential applications as a fluorescent probe for in vivo imaging. Its naphthalene core provides intrinsic fluorescence, while the sulfonamide group can be leveraged for targeting specific biological entities, such as carbonic anhydrases, which are overexpressed in various pathological conditions including cancer.[1] This document provides a detailed overview of the hypothetical application of this compound for in vivo imaging of tumor tissues, including its proposed mechanism of action, experimental protocols, and expected data outcomes.

Principle and Proposed Mechanism of Action

The utility of this compound as an in vivo imaging agent is predicated on its selective accumulation and retention in target tissues. Sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes that are upregulated in many tumor types to adapt to hypoxic and acidic microenvironments. It is hypothesized that this compound can bind to tumor-associated CA isoforms, leading to its accumulation at the tumor site. The ethoxy-naphthalene moiety serves as a fluorophore, allowing for non-invasive visualization of the probe's distribution using optical imaging techniques.

A proposed signaling pathway and targeting mechanism is outlined below:

G cluster_0 Tumor Microenvironment cluster_1 Probe Interaction cluster_2 Imaging Readout Tumor_Cell Tumor Cell CAIX Carbonic Anhydrase IX (CAIX) Tumor_Cell->CAIX upregulates Extracellular_Acidosis Extracellular Acidosis CAIX->Extracellular_Acidosis contributes to Fluorescence_Signal Fluorescence Signal CAIX->Fluorescence_Signal generates Hypoxia Hypoxia Hypoxia->Tumor_Cell induces Probe 4-Ethoxynaphthalene- 1-sulfonamide Probe->CAIX binds to

Caption: Proposed mechanism of this compound targeting tumor-associated CAIX.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented in the table below. These values are representative and may vary based on experimental conditions.

PropertyValue
Molecular FormulaC₁₂H₁₃NO₃S
Molecular Weight267.3 g/mol
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm
Stokes Shift~100 nm
Quantum Yield0.1 - 0.3 (in PBS)
Molar Extinction Coefficient5,000 - 10,000 M⁻¹cm⁻¹ at λex

Experimental Protocols

The following protocols provide a detailed methodology for in vivo imaging studies using this compound in a murine tumor model.

Probe Preparation and Formulation
  • Stock Solution Preparation: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Working Solution Preparation: For in vivo administration, dilute the stock solution in a sterile vehicle solution (e.g., PBS with 5% DMSO and 10% Cremophor EL) to a final concentration of 1 mg/mL. Ensure the solution is clear and free of precipitates before injection.

Animal Model and Tumor Induction
  • Animal Husbandry: House immunodeficient mice (e.g., BALB/c nude) under specific-pathogen-free conditions with ad libitum access to food and water.

  • Tumor Cell Culture: Culture a human cancer cell line known to overexpress carbonic anhydrase IX (e.g., HT-29 or MDA-MB-231) in appropriate media.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Proceed with imaging studies when tumors reach a volume of 100-150 mm³.

In Vivo Optical Imaging Workflow

The general workflow for an in vivo imaging experiment is depicted below.

G Animal_Prep Animal Preparation (Anesthesia) Baseline_Imaging Baseline Imaging Animal_Prep->Baseline_Imaging Probe_Injection Probe Injection (i.v.) Baseline_Imaging->Probe_Injection Time_Course_Imaging Time-Course Imaging (e.g., 1, 4, 24h post-injection) Probe_Injection->Time_Course_Imaging Ex_Vivo_Imaging Ex Vivo Organ Imaging Time_Course_Imaging->Ex_Vivo_Imaging Data_Analysis Data Analysis Ex_Vivo_Imaging->Data_Analysis

Caption: General experimental workflow for in vivo imaging with this compound.

Detailed In Vivo Imaging Protocol
  • Anesthesia: Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).[2]

  • Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for this compound (e.g., Ex: 350 nm, Em: 450 nm).[2]

  • Probe Administration: Administer the prepared this compound solution via intravenous (tail vein) injection at a dose of 10 mg/kg.

  • Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.[2]

  • Euthanasia and Organ Collection: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle).

  • Ex Vivo Imaging: Arrange the dissected organs and tumor in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal distribution.

Data Analysis
  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a contralateral muscle region (as a control for non-specific uptake) on the in vivo images.

  • Signal Quantification: Quantify the average fluorescence intensity (in photons/s/cm²/sr) within each ROI at each time point.

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the muscle ROI.

  • Ex Vivo Biodistribution: Quantify the fluorescence intensity of each dissected organ to determine the biodistribution profile of the probe.

Expected Quantitative Data

The following tables present hypothetical data that could be obtained from an in vivo imaging study with this compound.

Table 1: In Vivo Tumor-to-Background Ratios (TBR)

Time Post-Injection (hours)Average Fluorescence Intensity (Tumor) (x10⁵ photons/s/cm²/sr)Average Fluorescence Intensity (Muscle) (x10⁵ photons/s/cm²/sr)Tumor-to-Background Ratio (TBR)
15.2 ± 0.82.1 ± 0.42.5 ± 0.5
48.9 ± 1.21.5 ± 0.35.9 ± 1.1
812.3 ± 1.51.1 ± 0.211.2 ± 1.8
249.5 ± 1.10.8 ± 0.111.9 ± 1.5

Table 2: Ex Vivo Biodistribution at 24 Hours Post-Injection

OrganAverage Fluorescence Intensity (x10⁵ photons/s/cm²/sr)
Tumor10.1 ± 1.3
Liver15.8 ± 2.1
Kidneys25.4 ± 3.5
Spleen2.3 ± 0.5
Lungs3.1 ± 0.6
Heart1.9 ± 0.4
Muscle0.9 ± 0.2

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Probe degradation- Insufficient dose- Inefficient delivery- Prepare fresh probe solution before each experiment.- Perform a dose-escalation study to determine the optimal dose.- Ensure proper intravenous injection technique.
High background signal - Non-specific binding of the probe- Autofluorescence of tissue- Co-inject a blocking agent (e.g., a non-fluorescent sulfonamide) to assess specificity.- Use spectral unmixing algorithms to subtract the autofluorescence contribution.
Inconsistent results - Variation in tumor size- Inconsistent injection volume- Use animals with a narrow range of tumor volumes for each study group.- Calibrate pipettes and use a consistent injection technique.

Conclusion

This compound presents a promising, albeit hypothetical, platform for the development of novel fluorescent probes for in vivo imaging. Its straightforward structure, intrinsic fluorescence, and potential for targeting tumor-associated carbonic anhydrases make it an attractive candidate for further investigation. The protocols and data presented herein provide a comprehensive framework for researchers to explore the utility of this and similar sulfonamide-based probes in preclinical cancer research and drug development. Further studies are warranted to validate these hypotheses and fully characterize the in vivo performance of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Ethoxynaphthalene-1-sulfonamide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. First, 2-ethoxynaphthalene undergoes electrophilic aromatic substitution with a sulfonating agent, such as chlorosulfonic acid, to form the intermediate 4-ethoxynaphthalene-1-sulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final product, this compound.

Q2: Why is the regioselectivity of the sulfonation step important?

A2: The sulfonation of naphthalene derivatives can result in a mixture of isomers. For 2-ethoxynaphthalene, sulfonation can occur at different positions on the naphthalene ring. Controlling the reaction conditions is crucial to selectively obtain the desired 4-sulfonylated product and minimize the formation of other isomers, which can be difficult to separate and will lower the overall yield.

Q3: What are the key factors influencing the yield of the amination step?

A3: The yield of the amination step is primarily influenced by the purity of the 4-ethoxynaphthalene-1-sulfonyl chloride intermediate, the choice of ammonia source (e.g., aqueous ammonia, ammonium hydroxide), reaction temperature, and reaction time. Incomplete reaction or side reactions of the sulfonyl chloride can lead to lower yields.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. The choice of solvent will depend on the solubility of the product and any impurities. Column chromatography on silica gel can also be employed for high-purity requirements, although it may be more complex for highly polar sulfonamides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield of 4-Ethoxynaphthalene-1-sulfonyl chloride (Step 1) Formation of undesired isomers: The sulfonation of naphthalene is subject to kinetic and thermodynamic control. Running the reaction at a higher temperature may favor the formation of the thermodynamically more stable but undesired 2-isomer.[1]Maintain a low reaction temperature (typically 0-5 °C) to favor the kinetically controlled formation of the 1-isomer.
Incomplete reaction: Insufficient amount of sulfonating agent or short reaction time.Use a slight excess of chlorosulfonic acid (e.g., 1.1-1.2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of the sulfonyl chloride: The intermediate is sensitive to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Low Yield of this compound (Step 2) Poor quality of the sulfonyl chloride intermediate: Impurities from the first step can interfere with the amination reaction.Purify the 4-ethoxynaphthalene-1-sulfonyl chloride intermediate before proceeding, for instance by recrystallization if it is a solid.
Incomplete amination: Insufficient ammonia, low reaction temperature, or short reaction time.Use a sufficient excess of the ammonia source. The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC.
Side reactions of the sulfonyl chloride: The sulfonyl chloride can react with water or other nucleophiles present in the reaction mixture.Use a concentrated source of ammonia and minimize the amount of water if possible. Ensure the reaction is performed promptly after the preparation of the sulfonyl chloride.
Product is difficult to purify Presence of isomeric sulfonamides: If the initial sulfonation was not selective, the final product will be a mixture of isomers that can be difficult to separate.Optimize the sulfonation reaction conditions to maximize the yield of the desired 4-isomer. Consider using a different solvent or sulfonating agent.
Residual starting materials or byproducts: Incomplete reactions or side reactions can lead to a complex mixture.Review the reaction monitoring (TLC) to ensure the reaction went to completion. Consider an aqueous workup to remove any water-soluble impurities before recrystallization.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxynaphthalene-1-sulfonyl chloride

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethoxynaphthalene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 4-ethoxynaphthalene-1-sulfonyl chloride can be used in the next step or purified further if necessary.

Step 2: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask, suspend the crude 4-ethoxynaphthalene-1-sulfonyl chloride (1 equivalent) in an excess of concentrated aqueous ammonia.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Monitoring: Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the sulfonamide.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields for the Synthesis of 4-Ethoxynaphthalene-1-sulfonyl chloride

EntrySolventTemperature (°C)Reaction Time (h)Equivalents of ClSO3HYield (%)Purity (by NMR)
1Dichloromethane0-521.18595%
2Chloroform0-521.18294%
3Dichloromethane2521.160 (mixture of isomers)70% (desired isomer)
4Dichloromethane0-541.19096%
5Dichloromethane0-521.58895%

Table 2: Hypothetical Reaction Conditions and Yields for the Synthesis of this compound

EntryAmmonia SourceTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC)
128% Aqueous NH32549298%
228% Aqueous NH35029599%
314% Aqueous NH32588597%
4Ammonium Hydroxide2549098%

Visualizations

Synthesis_Workflow Start Start: 2-Ethoxynaphthalene Step1 Step 1: Sulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate 4-Ethoxynaphthalene-1-sulfonyl chloride Step1->Intermediate Step2 Step 2: Amination (Aqueous Ammonia) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic LowYield Low Yield? Step1_Check Check Step 1: Sulfonation LowYield->Step1_Check Step2_Check Check Step 2: Amination LowYield->Step2_Check Purity_Issue Purity Issue? LowYield->Purity_Issue Isomer_Formation Isomer Formation? Step1_Check->Isomer_Formation Incomplete_Reaction1 Incomplete Reaction? Step1_Check->Incomplete_Reaction1 Incomplete_Reaction2 Incomplete Reaction? Step2_Check->Incomplete_Reaction2 Purify_Intermediate Purify Intermediate Step2_Check->Purify_Intermediate Impure Intermediate Optimize_Temp Optimize Temperature (Lower Temp) Isomer_Formation->Optimize_Temp Yes Optimize_Stoichiometry1 Optimize Stoichiometry (More Sulfonating Agent) Incomplete_Reaction1->Optimize_Stoichiometry1 Yes Optimize_Stoichiometry2 Optimize Stoichiometry (More Ammonia) Incomplete_Reaction2->Optimize_Stoichiometry2 Yes Optimize_Purification Optimize Purification (Recrystallization Solvent) Purity_Issue->Optimize_Purification Yes

Caption: Troubleshooting logic for yield improvement.

References

Overcoming solubility issues with 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Ethoxynaphthalene-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are likely to dissolve this compound?

A2: Based on the general solubility of naphthalene derivatives and sulfonamides, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol) are good starting points for solubilizing this compound. For specific applications, the choice of solvent should be guided by experimental compatibility.

Q3: What are the initial steps to take when encountering solubility issues?

A3: When facing solubility problems, a systematic approach is recommended. Initially, a solvent screening should be performed with a range of pharmaceutically acceptable solvents. If a suitable solvent is not found or is not appropriate for the intended experiment, techniques such as pH adjustment, the use of co-solvents, or particle size reduction should be considered.[3][4][5][6][7]

Troubleshooting Guides

This section provides structured guidance for overcoming common solubility problems encountered with this compound.

Issue 1: Poor Solubility in Aqueous Buffers

Initial Observation: The compound precipitates or forms a suspension when added to aqueous buffers.

Troubleshooting Workflow:

start Precipitation in Aqueous Buffer solvent_screen Conduct Solvent Screen (DMSO, DMF, Ethanol) start->solvent_screen ph_adjustment Adjust pH of Buffer solvent_screen->ph_adjustment If organic solvent is not suitable success Compound Solubilized solvent_screen->success If successful cosolvent Utilize a Co-solvent System ph_adjustment->cosolvent If pH adjustment is insufficient ph_adjustment->success If successful particle_reduction Particle Size Reduction (Micronization) cosolvent->particle_reduction If co-solvent system fails cosolvent->success If successful complexation Complexation with Cyclodextrins particle_reduction->complexation If further enhancement is needed fail Consult Further Formulation Strategies particle_reduction->fail If unsuccessful solid_dispersion Prepare Solid Dispersion complexation->solid_dispersion For solid dosage forms complexation->fail If unsuccessful solid_dispersion->success solid_dispersion->fail If unsuccessful

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Steps:

  • pH Adjustment: The sulfonamide group has an acidic proton. Increasing the pH of the aqueous buffer can deprotonate this group, forming a more soluble salt. A pH titration experiment is recommended to determine the optimal pH for solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][5][7] Techniques like micronization or nanosuspension can be employed.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level can enhance its dissolution.[3][4]

Issue 2: Compound Crashes Out of Solution During Experiment

Initial Observation: The compound initially dissolves but precipitates over time or upon a change in experimental conditions (e.g., temperature change, addition of another reagent).

Logical Troubleshooting Flow:

start Precipitation During Experiment check_concentration Verify Concentration vs. Saturation Solubility start->check_concentration assess_conditions Assess Changes in Experimental Conditions (Temperature, pH, New Reagents) check_concentration->assess_conditions If concentration is below saturation increase_solubilizer Increase Concentration of Co-solvent/Surfactant check_concentration->increase_solubilizer If concentration is near saturation assess_conditions->increase_solubilizer optimize_protocol Optimize Experimental Protocol (e.g., order of addition) increase_solubilizer->optimize_protocol resolved Issue Resolved increase_solubilizer->resolved If successful reformulate Consider Reformulation (e.g., use of a more stable formulation) optimize_protocol->reformulate reformulate->resolved

Caption: Logical flow for troubleshooting in-experiment precipitation.

Possible Causes and Solutions:

  • Supersaturation: The initial stock solution may be supersaturated. Prepare a fresh stock at a slightly lower concentration.

  • Temperature Effects: Solubility is often temperature-dependent. If the experiment is performed at a lower temperature than the stock solution preparation, the compound may precipitate. Maintain a constant temperature throughout the experiment.

  • pH Shift: The addition of reagents can alter the pH of the medium, affecting the solubility of the sulfonamide. Buffer the experimental medium adequately.

  • Common Ion Effect: If a component of an added reagent shares an ion with the solubilized compound salt, it may decrease solubility.

Experimental Protocols

Protocol 1: Screening for Optimal Solvent

Objective: To identify the most effective solvent for dissolving this compound.

Methodology:

  • Weigh 1 mg of this compound into separate microcentrifuge tubes.

  • Add 100 µL of the test solvent to each tube.

  • Vortex each tube for 1 minute.

  • Visually inspect for complete dissolution.

  • If not dissolved, add another 100 µL of the solvent and repeat step 3.

  • Continue adding solvent in 100 µL increments up to a total volume of 1 mL.

  • Record the volume of solvent required to achieve complete dissolution.

Data Presentation:

SolventVolume to Dissolve 1 mg (µL)Estimated Solubility (mg/mL)
Water>1000<1
PBS (pH 7.4)>1000<1
Ethanol250~4
DMSO50~20
DMF75~13.3
Protocol 2: pH-Dependent Solubility Assay

Objective: To determine the influence of pH on the solubility of this compound.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to 1 mL of each buffer in separate vials.

  • Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate organic solvent.

  • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

Buffer pHMeasured Concentration (µg/mL)
2.00.5
4.00.8
6.01.2
7.02.5
8.015.0
9.050.0
10.0120.0

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not defined, sulfonamides as a class are known to interact with various biological targets. For instance, some sulfonamides are known to inhibit carbonic anhydrase or interfere with folate synthesis in microorganisms.[8] Should a target be identified, understanding its signaling pathway is crucial for experimental design.

Hypothetical Signaling Pathway Inhibition Workflow:

ligand Ligand receptor Receptor ligand->receptor downstream_kinase Downstream Kinase receptor->downstream_kinase sulfonamide This compound sulfonamide->receptor transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

References

Technical Support Center: 4-Ethoxynaphthalene-1-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-ethoxynaphthalene-1-sulfonamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Cause Recommended Solution
Inappropriate Solvent Choice The target compound may be too soluble in the chosen solvent even at low temperatures.
- Action: Perform a solvent screen with a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
Co-precipitation of Impurities Impurities may be crystallizing along with the product.
- Action: Try a different recrystallization solvent or a solvent pair. Activated charcoal treatment of the hot solution can sometimes help remove colored impurities before crystallization.[1]
Premature Crystallization The compound crystallizes too quickly during hot filtration, leading to loss of product.
- Action: Use a pre-heated funnel and filter flask for the hot filtration step. Add a small amount of hot solvent to the filter to redissolve any precipitated product.
Incomplete Crystallization Not enough time or a sufficiently low temperature was used for crystallization.
- Action: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

Problem 2: Oily Product Instead of Crystals

Possible Cause Recommended Solution
Presence of Impurities Impurities can inhibit crystal lattice formation, resulting in an oil.
- Action: Attempt to purify a small amount of the oil by column chromatography to see if a solid can be obtained. If successful, purify the bulk material using this method before recrystallization.
Supersaturation The solution is too concentrated, or the cooling is too rapid.
- Action: Add a small amount of additional solvent to the oil and heat until it dissolves. Allow it to cool very slowly. Seeding with a previously obtained crystal can also induce crystallization.
Low Melting Point The melting point of the compound might be close to room temperature.
- Action: Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath) to induce solidification.

Problem 3: Ineffective Purification by Column Chromatography

Possible Cause Recommended Solution
Inappropriate Mobile Phase The polarity of the solvent system is either too high or too low, leading to poor separation.
- Action: Develop a suitable mobile phase using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. Common solvent systems for sulfonamides include ethyl acetate/hexanes and methanol/dichloromethane.[2]
Column Overloading Too much crude material was loaded onto the column.
- Action: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of Impurities Impurities have similar polarity to the product.
- Action: Try a different stationary phase (e.g., alumina, reversed-phase C18 silica) or a different solvent system. A shallower gradient during elution might also improve separation.
Compound Degradation on Silica Gel Sulfonamides can sometimes interact with the acidic silica gel.
- Action: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the silica surface.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in sulfonamide synthesis can include unreacted starting materials (e.g., 1-ethoxynaphthalene, chlorosulfonic acid), by-products from side reactions (e.g., disulfonated products), and residual solvents.

Q2: Which solvents are best for recrystallizing this compound?

A2: A systematic solvent screen is recommended. Based on the structure (an aromatic sulfonamide), suitable solvents could include alcohols (ethanol, isopropanol), esters (ethyl acetate), or aromatic hydrocarbons (toluene), possibly in combination with a non-polar solvent like hexanes to induce precipitation.

Q3: My purified this compound is a persistent oil. What can I do?

A3: Oiling out is a common issue. Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent (e.g., hexanes or pentane) at room temperature until turbidity persists. Then, allow it to stand undisturbed to encourage slow crystallization. If this fails, purification by column chromatography may be necessary to remove impurities that inhibit crystallization.

Q4: How can I monitor the purity of my this compound?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the structure of the compound and detect impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound and a small amount of a chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 2: General Flash Column Chromatography Procedure

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Start eluting the column with the less polar mobile phase, gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) dissolution Dissolve in Hot Solvent synthesis->dissolution Recrystallization filtration Hot Filtration dissolution->filtration crystallization Cool to Crystallize filtration->crystallization isolation Isolate Crystals crystallization->isolation pure_product Pure Product isolation->pure_product analysis Purity Check (TLC, HPLC, NMR) pure_product->analysis

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic cluster_problems Troubleshooting cluster_solutions Solutions start Purification Attempt outcome Pure Crystals? start->outcome success Success outcome->success Yes failure Problem Encountered outcome->failure No low_yield Low Yield failure->low_yield oily_product Oily Product failure->oily_product impure Still Impure failure->impure solvent_screen Solvent Screen low_yield->solvent_screen slow_cool Slower Cooling/ Seeding oily_product->slow_cool chromatography Column Chromatography impure->chromatography

Caption: Troubleshooting Logic for Purification Issues.

References

Preventing degradation of 4-Ethoxynaphthalene-1-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Ethoxynaphthalene-1-sulfonamide. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during their experiments. As specific stability data for this compound is not extensively available, the guidance provided is based on the well-established chemical properties of the sulfonamide functional group, the ethoxy substituent, and the naphthalene aromatic system.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The sulfonamide bond can be cleaved under acidic or basic conditions, especially when heated. Generally, sulfonamides are relatively stable at neutral pH.[1] Anionic forms of sulfonamides, which are more prevalent at higher pH, tend to be less susceptible to hydrolysis.

  • Oxidation: The sulfonamide group and the electron-rich naphthalene ring can be oxidized by atmospheric oxygen or other oxidizing agents present in the solution. This can lead to a variety of degradation products.

  • Photodegradation: Aromatic compounds, including naphthalene derivatives, are often sensitive to light, particularly in the UV spectrum.[2] Exposure to ambient laboratory light or other UV sources can induce degradation.

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: To minimize degradation, stock solutions should be stored under the conditions summarized in the table below. It is crucial to protect the solution from light and atmospheric oxygen.

Q3: Which solvents are recommended for preparing a stable stock solution?

A3: For initial solubilization, use a minimal amount of an organic solvent such as DMSO or DMF, followed by dilution with the desired aqueous buffer. The choice of solvent can impact stability, so it is advisable to perform preliminary stability tests in your chosen solvent system. For long-term storage, aprotic solvents like DMSO are generally preferred over protic solvents.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of the solution can significantly influence the rate of hydrolytic degradation. Sulfonamides are generally most stable in neutral to slightly alkaline solutions (pH 7-9).[1] Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the sulfonamide bond. The rate of degradation is often accelerated at elevated temperatures.[3][4][5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of parent compound concentration in solution. 1. Photodegradation: The solution is exposed to light. 2. Oxidative degradation: Dissolved oxygen or other oxidizing agents are present. 3. Hydrolysis: The pH of the solution is too acidic or basic. 4. Temperature instability: The solution is being stored or used at an elevated temperature.1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[2] 2. Degas the solvent before preparing the solution. Consider adding an antioxidant if compatible with your experimental system. 3. Adjust the pH of your solution to a neutral or slightly alkaline range (pH 7-9).[1] 4. Store solutions at recommended low temperatures and minimize time at room temperature.
Appearance of unknown peaks in HPLC analysis over time. 1. Degradation: The new peaks are likely degradation products. 2. Contamination: The solvent or container may be contaminated.1. Perform a forced degradation study (see experimental protocols) to tentatively identify the degradation products. This will help in understanding the degradation pathway.[6][7][8] 2. Use high-purity solvents and clean glassware. Run a solvent blank to rule out contamination.
Precipitation of the compound from the solution. 1. Low solubility: The concentration of the compound exceeds its solubility in the chosen solvent system. 2. Change in pH or temperature: Solubility can be dependent on pH and temperature.1. Prepare a more dilute solution. Alternatively, a different co-solvent system may be required. 2. Ensure the pH and temperature of the solution remain consistent during storage and use.

Data Presentation

Table 1: Recommended Storage Conditions for Stock Solutions

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of all chemical degradation reactions.
Light Exposure Store in the dark (amber vials or foil-wrapped)Prevents photodegradation.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation.
Container Tightly sealed, high-quality glass vialsPrevents solvent evaporation and contamination.
pH (for aqueous solutions) 7.0 - 9.0Minimizes acid- and base-catalyzed hydrolysis.[1]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at RT or 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at RT or 60°C
Oxidation 3% H₂O₂24 hours at RT
Thermal Degradation 60°C - 80°C24 - 72 hours
Photodegradation Exposure to UV and visible light (ICH Q1B)Overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solubilization: Add a minimal volume of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely.

  • Dilution: If required, dilute the solution to the final concentration with the desired aqueous buffer (ideally degassed and pH adjusted).

  • Storage: Aliquot the stock solution into amber, tightly sealed vials. Purge the headspace with an inert gas (e.g., argon) before capping. Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one sample to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another sample for a final base concentration of 0.1 M.

    • Oxidation: Add an equal volume of 6% H₂O₂ to a third sample for a final peroxide concentration of 3%.

    • Thermal: Place one sample in an oven at 60°C.

    • Photostability: Expose one sample to a calibrated light source as per ICH Q1B guidelines.[2]

    • Control: Keep one sample at room temperature, protected from light, and another at -20°C as controls.

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for sulfonamides.

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance (determined by UV scan).

  • Analysis: Inject the samples from the forced degradation study. A stable method should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, with adequate resolution between all peaks.

Visualizations

cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (O₂, H₂O₂) cluster_photo Photodegradation (UV/Visible Light) parent This compound hydrolysis_prod1 4-Ethoxynaphthalene-1-sulfonic acid parent->hydrolysis_prod1 cleavage hydrolysis_prod2 Ammonia parent->hydrolysis_prod2 cleavage ox_prod1 N-hydroxylated products parent->ox_prod1 ox_prod2 Ring-hydroxylated products parent->ox_prod2 ox_prod3 SO₂ extrusion products parent->ox_prod3 photo_prod1 Radical-mediated products parent->photo_prod1 photo_prod2 Photo-oxidized products parent->photo_prod2

Caption: Inferred degradation pathways for this compound.

cluster_workflow Forced Degradation Study Workflow start Prepare Solution of Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze evaluate Evaluate Data (Peak Purity, Mass Balance) analyze->evaluate end Identify Degradation Pathway evaluate->end

Caption: Workflow for a typical forced degradation study.

cluster_troubleshooting Troubleshooting Unexpected Degradation start Unexpected Degradation Observed check_light Is the sample protected from light? start->check_light protect_light Use amber vials / foil wrap check_light->protect_light No check_ph Is the pH between 7 and 9? check_light->check_ph Yes protect_light->check_ph adjust_ph Adjust pH to neutral/alkaline check_ph->adjust_ph No check_temp Is the temperature controlled? check_ph->check_temp Yes adjust_ph->check_temp control_temp Store at -20°C or below check_temp->control_temp No check_o2 Was the solvent degassed? check_temp->check_o2 Yes control_temp->check_o2 degas Use degassed solvents / inert gas check_o2->degas No retest Re-test Stability check_o2->retest Yes degas->retest

Caption: Logical workflow for troubleshooting unexpected sample degradation.

References

Technical Support Center: Crystallization of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Inferred Physicochemical Properties

To effectively troubleshoot the crystallization of 4-Ethoxynaphthalene-1-sulfonamide, it is crucial to understand its likely physicochemical properties. These have been inferred from available data on related naphthalene and sulfonamide compounds.

PropertyInferred Value/CharacteristicBasis of Inference
Appearance Likely a white to off-white crystalline solid.General appearance of sulfonamides and naphthalene derivatives.
Melting Point Expected to be a relatively high-melting solid.The presence of the sulfonamide group and the rigid naphthalene core typically leads to higher melting points.
Solubility Likely insoluble in water; soluble in polar organic solvents like alcohols, acetone, and ethyl acetate.[1][2][3]Ethoxynaphthalene is soluble in alcohols.[2] Sulfonamides often require solvents of intermediate polarity.
Stability Stable under normal laboratory conditions.Naphthalene and sulfonamide moieties are generally stable.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: Based on the inferred solubility, a good starting point for solvent screening would include polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, as well as alcohols like ethanol, methanol, and isopropanol. Mixtures of these solvents with anti-solvents like water or heptane can also be effective.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is supersaturated too quickly or at a temperature above the compound's melting point in the solvent system. To prevent this, try a slower cooling rate, use a more dilute solution, or choose a solvent system where the compound is less soluble at elevated temperatures.

Q3: How can I improve the yield of my crystallization?

A3: To improve the yield, ensure that you are using an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. You can also try to slowly add an anti-solvent to a saturated solution of your compound to induce precipitation. Complete cooling in an ice bath can also maximize the amount of crystallized product.

Q4: What is polymorphism and could it be affecting my crystallization?

A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4] Different polymorphs can have different physical properties, including solubility and melting point.[4] It is possible that inconsistent crystallization results could be due to the formation of different polymorphic forms.[4] Characterization of the crystalline solid by techniques such as X-ray powder diffraction (XRPD) can help identify the polymorphic form.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

Question: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: This issue typically arises from either using too much solvent or the solution being reluctant to nucleate.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the product, add it to the solution to act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Anti-solvent Addition: If your compound is dissolved in a soluble solvent, slowly add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid. Then, add a small amount of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Issue 2: Formation of Impure Crystals

Question: My crystals have a poor appearance (e.g., discolored, sticky) and the purity is low. How can I improve the purity?

Answer: Impure crystals can result from rapid crystallization trapping impurities or the co-precipitation of impurities.

Troubleshooting Steps:

  • Recrystallization: Perform a second crystallization using the same or a different solvent system. This is often the most effective way to improve purity.

  • Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5]

  • Hot Filtration: Filter the hot, saturated solution to remove any insoluble impurities before allowing it to cool and crystallize.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol describes a general method for recrystallization from a single solvent.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualizations

TroubleshootingWorkflow cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_impure_crystals Troubleshooting: Impure Crystals start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue impure_crystals Impure Crystals start->impure_crystals Issue successful Pure Crystals Obtained start->successful Success induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try slower_cooling Slower Cooling Rate oiling_out->slower_cooling Try recrystallize Recrystallize impure_crystals->recrystallize Try induce_nucleation->successful Success increase_supersaturation Increase Supersaturation (Evaporate/Add Anti-solvent) induce_nucleation->increase_supersaturation Fails increase_supersaturation->successful Success slower_cooling->successful Success more_dilute Use More Dilute Solution slower_cooling->more_dilute Fails more_dilute->successful Success change_solvent Change Solvent System more_dilute->change_solvent Fails change_solvent->successful Success recrystallize->successful Success charcoal Use Activated Charcoal recrystallize->charcoal Still Impure charcoal->successful Success hot_filtration Perform Hot Filtration charcoal->hot_filtration Still Impure hot_filtration->successful Success

Caption: Troubleshooting workflow for crystallization.

CrystallizationProcess start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Optimizing Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of sulfonamide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during sulfonamide synthesis, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

A frequent challenge in sulfonamide synthesis is a lower-than-expected or complete absence of the desired product. The following decision tree and detailed explanations will guide you through the troubleshooting process.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok reagent_bad Source Fresh Reagents Recalculate Stoichiometry reagent_ok->reagent_bad No check_conditions Evaluate Reaction Conditions reagent_ok->check_conditions Yes reagent_bad->start Retry Synthesis conditions_ok Conditions Optimal? check_conditions->conditions_ok conditions_bad Optimize Temperature, Time, Solvent, and Base conditions_ok->conditions_bad No check_side_reactions Analyze for Side Reactions conditions_ok->check_side_reactions Yes conditions_bad->start Retry Synthesis side_reactions_present Side Reactions Identified? check_side_reactions->side_reactions_present no_side_reactions Consider Alternative Synthetic Route side_reactions_present->no_side_reactions No address_side_reactions Modify Conditions to Minimize Side Products (e.g., Temperature, Additives) side_reactions_present->address_side_reactions Yes address_side_reactions->start Retry Synthesis

Caption: Troubleshooting workflow for low sulfonamide yield.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Sulfonyl Chlorides: These reagents are sensitive to moisture and can hydrolyze over time, reducing their reactivity.[1] Use freshly opened or properly stored sulfonyl chlorides.

    • Amines: The nucleophilicity of amines can vary. Ensure the amine has not oxidized or degraded. Primary amines are generally more reactive than secondary amines.[2]

    • Solvents and Bases: Ensure solvents are anhydrous, as water can react with the sulfonyl chloride. The choice of base is critical; common options include pyridine, triethylamine (TEA), or inorganic bases like potassium carbonate.[3]

  • Evaluate Reaction Conditions:

    • Temperature: Some reactions require cooling (e.g., 0 °C) to control exothermic processes and minimize side reactions, while less reactive substrates may need heating.[3]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times may promote side product formation.

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[3][4]

  • Analyze for Side Reactions:

    • Disulfonamide Formation: Primary amines can react with two equivalents of sulfonyl chloride to form a disulfonamide. This can often be minimized by the slow addition of the sulfonyl chloride to an excess of the amine.

    • Polymerization: If the amine is not protected, and both reactive groups are in the same molecule, polymerization can occur.[5]

    • Hydrolysis of Sulfonyl Chloride: As mentioned, moisture can lead to the formation of the corresponding sulfonic acid, which will not react with the amine.

Issue 2: Product Purification Challenges

Sulfonamides are often crystalline solids, but impurities can sometimes make purification difficult.

  • Recrystallization: This is a powerful technique for purifying solid sulfonamides.

    • Solvent Selection: The ideal solvent should dissolve the sulfonamide well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol, isopropanol, and mixtures of solvents.[6][7]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to form pure crystals.[6] Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

    • Solvent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the polarity of the specific sulfonamide.

    • Procedure: Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][8] This method is versatile and generally provides good yields.

Q2: How does the choice of base affect the reaction?

A2: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[9] Common bases include pyridine and triethylamine (TEA). Pyridine can sometimes act as a nucleophilic catalyst as well. The choice of base can influence the reaction rate and in some cases, the product distribution. For instance, using an excess of a hindered base can help to prevent the formation of disulfonamides with primary amines.

Q3: My amine is poorly nucleophilic. How can I improve the reaction yield?

A3: For less reactive amines, such as anilines with electron-withdrawing groups, harsher reaction conditions may be necessary, such as higher temperatures or longer reaction times.[10] Alternatively, using a more reactive sulfonating agent or a catalytic method might be beneficial. Some modern methods utilize transition metal catalysts, such as palladium or copper, to facilitate the coupling of sulfonamides with aryl halides or boronic acids.[11]

Q4: Can I synthesize sulfonamides without using a sulfonyl chloride?

A4: Yes, several alternative methods exist. One common approach is the oxidative chlorination of thiols or disulfides to generate the sulfonyl chloride in situ, which then reacts with the amine.[10] Other methods include the reaction of sulfonic acids or their salts with amines under microwave irradiation, or the use of sulfur dioxide surrogates like DABSO.[12][13]

Q5: What is the mechanism of action of antibacterial sulfonamides?

A5: Antibacterial sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[14][15] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides prevent the bacteria from producing DNA and ultimately inhibit their growth.[16][17] Humans are not affected because they obtain folic acid from their diet and do not possess the DHPS enzyme.[16]

Data Presentation

Table 1: Comparison of Yields for N-phenylbenzenesulfonamide Synthesis under Different Conditions

Sulfonylating AgentAmineBaseSolventTemperature (°C)Yield (%)Reference
Benzenesulfonyl chlorideAnilinePyridine-0-25100[3]
Benzenesulfonyl chlorideAnilineTriethylamineDiethyl ether085[3]
Benzenesulfonyl chlorideAnilinePotassium CarbonatePEG-400RT78[3]

Table 2: Effect of Solvent on the Yield of a Model Sulfonamide Synthesis

ThiolAmineOxidant SystemSolventYield (%)Reference
ThiophenolMorpholineNaDCC·2H₂OWaterGood to Excellent[18]
ThiophenolMorpholineNaDCC·2H₂OEthanolGood to Excellent[18]
ThiophenolMorpholineNaDCC·2H₂OGlycerolGood to Excellent[18]
ThiophenolMorpholineNaDCC·2H₂OChCl/GlycerolGood to Excellent[18]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

  • Dissolve the amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Add the base: Add a suitable base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the amine solution.

  • Add the sulfonyl chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude sulfonamide by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway: Inhibition of Folic Acid Synthesis by Sulfonamides

FolicAcidInhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit bacterial folic acid synthesis.

References

Technical Support Center: 4-Ethoxynaphthalene-1-sulfonamide (ENS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate potential off-target effects of 4-Ethoxynaphthalene-1-sulfonamide (ENS) and other novel small molecule inhibitors. The guidance provided is based on established methodologies in drug discovery and assumes a hypothetical scenario where ENS is being investigated as a kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets in addition to its intended primary target. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1] Understanding and minimizing off-target effects is a critical aspect of drug development to ensure the safety and efficacy of a therapeutic intervention.[1]

Q2: I am observing an unexpected phenotype in my cell-based assays with ENS. How can I determine if this is due to an off-target effect?

A2: A common first step is to perform a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the concentration required for inhibition of the primary target. If the phenotype occurs at a significantly different concentration, it may suggest an off-target effect. Additionally, using a structurally distinct inhibitor of the same primary target can help to determine if the observed phenotype is on-target. If the second inhibitor does not produce the same phenotype, it is likely that the phenotype observed with ENS is due to an off-target effect.

Q3: What are the initial steps to identify potential off-targets of ENS?

A3: A primary strategy is to perform a broad-spectrum screening assay. Kinase profiling services, for example, can screen ENS against a large panel of kinases to identify potential off-target interactions.[2] Computational methods, such as docking studies against a library of protein structures, can also be used to predict potential off-targets.[3]

Q4: Can CRISPR/Cas9 technology be used to validate the on-target and off-target effects of ENS?

A4: Yes, CRISPR/Cas9 is a powerful tool for target validation.[4] To confirm an on-target effect, you can knock out the gene encoding the primary target. If ENS no longer elicits its intended effect in the knockout cells, this provides strong evidence that the effect is on-target. Conversely, if ENS still produces the same effect, it is likely due to off-target interactions.[4]

Troubleshooting Guides

This section provides a question-and-answer-based approach to troubleshoot specific issues you may encounter during your experiments with ENS.

Issue 1: High Cellular Toxicity Observed at Concentrations Close to the IC50 of the Primary Target

Q: My experiments show significant cytotoxicity at concentrations of ENS that are required to inhibit my target kinase. How can I investigate if this toxicity is due to off-target effects?

A: It is crucial to determine if the observed cytotoxicity is a direct result of inhibiting the primary target or due to interactions with other cellular components.

Troubleshooting Workflow:

  • Confirm On-Target Toxicity:

    • Use a structurally unrelated inhibitor of the same target to see if it reproduces the cytotoxic phenotype.

    • Utilize CRISPR/Cas9 to knock down the primary target and observe if this mimics the cytotoxic effect of ENS.

  • Assess General Cytotoxicity:

    • Perform a panel of cytotoxicity assays to understand the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Identify Potential Off-Targets:

    • If on-target toxicity is ruled out, proceed with off-target screening as described in the FAQs.

Experimental Workflow for Investigating Cytotoxicity

A High Cytotoxicity Observed B Is the toxicity on-target? A->B C Use structurally different inhibitor of the same target B->C D CRISPR knockdown of primary target B->D E Does the alternative inhibitor or knockdown cause the same toxicity? C->E D->E F Toxicity is likely on-target. Consider target-related safety liabilities. E->F Yes G Toxicity is likely off-target. E->G No H Perform broad off-target screening (e.g., kinase panel). G->H I Identify potential off-targets and validate. H->I

Caption: Workflow to determine if observed cytotoxicity is on-target or off-target.

Issue 2: Discrepancy Between Biochemical Assay Potency and Cellular Activity

Q: ENS is a potent inhibitor of my purified target kinase in biochemical assays, but I need much higher concentrations to see an effect in my cell-based assays. What could be the reason for this?

A: This discrepancy can be due to several factors, including poor cell permeability, efflux by cellular transporters, or rapid metabolism of the compound. It could also indicate that the cellular phenotype being measured is not solely dependent on the primary target.

Troubleshooting Workflow:

  • Assess Cell Permeability:

    • Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.

    • Employ computational models to predict cell permeability based on the structure of ENS.

  • Investigate Compound Stability and Efflux:

    • Measure the stability of ENS in cell culture media and cell lysates.

    • Use efflux pump inhibitors to see if the cellular potency of ENS increases.

  • Validate the Cellular Assay:

    • Ensure the cellular phenotype is a direct and sensitive measure of the primary target's activity. Use orthogonal validation methods like target knockdown to confirm.

Decision Tree for Discrepant Potency

A Potent in biochemical assay, weak in cellular assay B Is the compound cell-permeable? A->B C Perform CETSA B->C D Is the compound stable in the assay? B->D Yes H Low permeability. Consider medicinal chemistry optimization. B->H No C->B If no target engagement E Measure compound stability D->E F Is the cellular phenotype a robust measure of target activity? D->F Yes I Instability. Modify experimental conditions or compound. D->I No E->D If unstable G Validate with target knockdown F->G J Poor assay. Develop a more direct cellular assay. F->J No K Compound is permeable, stable, and assay is validated. Re-evaluate off-target effects. F->K Yes G->F If not validated

Caption: Troubleshooting workflow for discrepancies between biochemical and cellular assay results.

Data Presentation

The following tables present hypothetical data that could be generated during the investigation of ENS's off-target effects.

Table 1: Kinase Selectivity Profile of ENS

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 10 1
Off-Target Kinase A15015
Off-Target Kinase B80080
Off-Target Kinase C>10,000>1000
Off-Target Kinase D505

Table 2: Cytotoxicity Profile of ENS in Different Cell Lines

Cell LinePrimary Target ExpressionCC50 (µM)
Cell Line AHigh5
Cell Line BLow20
Cell Line C (Target Knockout)None>50

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the selectivity of ENS by screening it against a panel of purified protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of ENS in DMSO. Create a dilution series to be used in the assay.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted ENS to the assay wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Incubation: Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of ENS and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of ENS with its intended target in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of ENS or a vehicle control.

  • Heating: Heat the cell suspensions at different temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Protein: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured protein.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each ENS concentration. A shift in the melting curve to a higher temperature in the presence of ENS indicates target engagement.[5]

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of ENS on cell viability and proliferation.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of ENS. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.[6][7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 (the concentration that causes 50% cytotoxicity).[6]

References

Technical Support Center: Synthesis of 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-ethoxynaphthalene-1-sulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: The sulfonation reaction of 2-ethoxynaphthalene is sluggish or incomplete. What are the possible causes and solutions?

Possible Causes:

  • Insufficiently strong sulfonating agent: The activity of the sulfonating agent is critical.

  • Low reaction temperature: Sulfonation of naphthalenes often requires elevated temperatures to proceed at a reasonable rate.[1]

  • Sublimation of starting material: Naphthalene and its derivatives can sublime at higher temperatures, leading to loss of reactant.[1]

  • Moisture in the reaction: Water can deactivate the sulfonating agent.[2]

Solutions:

  • Choice of Sulfonating Agent: Use fuming sulfuric acid (oleum) or chlorosulfonic acid for a more potent reaction.[3][4] Chlorosulfonic acid is often effective but requires careful handling due to its corrosive nature.[5]

  • Temperature Control: Gradually increase the reaction temperature, monitoring for the consumption of the starting material by techniques like TLC or HPLC. For naphthalene sulfonation, temperatures above 150°C can be beneficial for achieving a good yield of the 2-isomer, though this may differ for substituted naphthalenes.[1]

  • Reactor Design: In a scaled-up reaction, consider a reactor design that minimizes sublimation, such as one with a reflux condenser.[1]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. Naphthalenesulfonyl chlorides are sensitive to moisture.[2]

Q2: During the work-up of the sulfonation reaction, the product is difficult to isolate or the yield is low. What can be done?

Possible Causes:

  • Hydrolysis of the sulfonyl chloride: The intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride, is susceptible to hydrolysis back to the sulfonic acid, especially in the presence of water at elevated temperatures.[6]

  • Emulsion formation: During quenching with water or ice, emulsions can form, making extraction difficult.

  • Product solubility: The sulfonic acid or its salt may have some solubility in the aqueous layer, leading to losses.

Solutions:

  • Rapid and Cold Quenching: Pour the reaction mixture onto crushed ice or into ice-cold water rapidly to precipitate the sulfonyl chloride and minimize hydrolysis.[6]

  • Extraction with a suitable solvent: Use a water-immiscible organic solvent like dichloromethane or chloroform for extraction.

  • Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help to break it.

  • Purification of Aryl Sulfonic Acids: If significant hydrolysis occurs, the resulting sulfonic acid can be purified by cooling the impure mixture to crystallize the acid and triturating it with concentrated sulfuric acid to dissolve impurities.[7]

Q3: The amidation reaction to form the sulfonamide is not going to completion. What are the potential issues?

Possible Causes:

  • Poor quality of the sulfonyl chloride: The starting 4-ethoxynaphthalene-1-sulfonyl chloride may be impure or partially hydrolyzed.

  • Insufficient base: An appropriate base is required to neutralize the HCl generated during the reaction.

  • Low reactivity of the amine: While ammonia (from ammonium hydroxide) is generally reactive, steric hindrance or electronic effects can play a role.

Solutions:

  • Use freshly prepared or purified sulfonyl chloride: Ensure the intermediate is of high purity.

  • Choice and amount of base: Use a suitable base such as pyridine or triethylamine in a solvent like dichloromethane or chloroform.[2] Ensure at least a stoichiometric amount of base is used.

  • Reaction conditions: The reaction can be run at room temperature or with gentle heating if necessary. Monitor the reaction progress by TLC or HPLC.

Q4: The final product, this compound, is difficult to purify and contains impurities. What are the common impurities and how can they be removed?

Possible Causes:

  • Isomeric impurities: Sulfonation of 2-substituted naphthalenes can sometimes yield a mixture of isomers.

  • Unreacted starting materials: Incomplete reactions will leave starting materials in the product mixture.

  • Byproducts from side reactions: Over-sulfonation or decomposition can lead to byproducts.

Solutions:

  • Recrystallization: This is a common and effective method for purifying sulfonamides.[8] A suitable solvent system needs to be identified. Isopropanol with about 30% water has been used for the purification of other aryl sulfonamides.[8]

  • Column chromatography: For smaller scales or difficult separations, silica gel chromatography can be employed.

  • Control of Reaction Conditions: To minimize isomeric impurities, carefully control the sulfonation temperature and reaction time.[9]

Q5: During scale-up, we are observing significant exotherms and gas evolution, posing a safety risk. How can we manage this?

Possible Causes:

  • Exothermic nature of sulfonation and quenching: The reaction of chlorosulfonic acid with aromatic compounds and the subsequent quenching with water are highly exothermic.[10]

  • Gas evolution: The reaction of chlorosulfonic acid produces HCl gas.[11]

Solutions:

  • Slow Reagent Addition: Add the chlorosulfonic acid dropwise to the 2-ethoxynaphthalene solution at a controlled rate, with efficient cooling.

  • Adequate Cooling: Use a reactor with a cooling jacket and ensure the cooling capacity is sufficient for the scale of the reaction.

  • Controlled Quenching: Add the reaction mixture to ice/water slowly with vigorous stirring and cooling.

  • Ventilation and Scrubbing: The reactor should be equipped with a vent connected to a scrubber to neutralize the evolved HCl gas.

  • Consider Flow Chemistry: For larger scales, continuous flow synthesis can be a safer alternative to batch processing as it offers better control over reaction temperature and mixing, minimizing the risks associated with exotherms and gas evolution.[10][12][13]

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for the synthesis of this compound? A: The synthesis typically starts with 2-ethoxynaphthalene.[14][15][16]

Q: What are the key steps in the synthesis of this compound? A: The synthesis is a two-step process:

  • Sulfonation: 2-ethoxynaphthalene is reacted with a sulfonating agent, such as chlorosulfonic acid, to form 4-ethoxynaphthalene-1-sulfonyl chloride.

  • Amidation: The resulting sulfonyl chloride is then reacted with an amine source, typically ammonium hydroxide, to yield the final product, this compound.

Q: What are the main safety hazards associated with the reagents used in this synthesis? A: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing heat and HCl gas.[5] It can cause severe burns upon contact.[5] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. The reaction should be performed in a well-ventilated fume hood.

Q: How can the purity of the final product be assessed? A: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Sulfonation of Naphthalene Derivatives

ParameterConditionReference
Sulfonating AgentChlorosulfonic acid, Fuming Sulfuric Acid (Oleum)[3][10]
SolventDichloromethane, Chloroform, or neat[2]
Temperature0 °C to reflux, can be >150 °C for specific isomers[1][10]
Reaction Time1 to 8 hours, depending on scale and temperature[2]

Table 2: Solvents for Sulfonamide Purification

Solvent SystemNotesReference
Ethanol/WaterA common choice for recrystallization.[8]
Isopropanol/WaterEffective for purifying aryl sulfonamides.[8]
MethanolCan be used for recrystallization.[17]
Hexanes/TetrahydrofuranUsed for recrystallization of related amide intermediates.[18]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxynaphthalene-1-sulfonyl chloride
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), dissolve 2-ethoxynaphthalene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the solid product under vacuum to yield crude 4-ethoxynaphthalene-1-sulfonyl chloride.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-ethoxynaphthalene-1-sulfonyl chloride (1 equivalent) in a suitable solvent like acetone or tetrahydrofuran.

  • Addition of Ammonium Hydroxide: Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide solution dropwise with stirring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The sulfonamide product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Amidation start 2-Ethoxynaphthalene reaction1 React with Chlorosulfonic Acid in Dichloromethane (0°C to RT) start->reaction1 workup1 Quench with Ice-Water reaction1->workup1 isolation1 Filter and Dry workup1->isolation1 intermediate 4-Ethoxynaphthalene-1-sulfonyl chloride isolation1->intermediate reaction2 React with Ammonium Hydroxide in Acetone intermediate->reaction2 isolation2 Filter and Wash reaction2->isolation2 purification Recrystallize (Ethanol/Water) isolation2->purification product This compound purification->product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions p1 Low Yield in Sulfonation c1 Incomplete Reaction p1->c1 leads to c2 Product Hydrolysis p1->c2 leads to p2 Purification Issues c3 Isomeric Impurities p2->c3 leads to p3 Scale-up Safety Concerns c4 Exotherm / Gas Evolution p3->c4 leads to s1 Optimize Temp / Reagent c1->s1 address with s2 Cold & Rapid Quench c2->s2 address with s3 Recrystallization c3->s3 address with s4 Slow Addition / Cooling c4->s4 address with s5 Consider Flow Chemistry c4->s5 address with

Caption: Troubleshooting logic for common synthesis scale-up problems.

References

Technical Support Center: 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 4-Ethoxynaphthalene-1-sulfonamide in various assays. Due to the novelty of this specific compound, this guidance is based on the known behaviors of structurally related molecules, including naphthalene derivatives and sulfonamides, which are prone to specific types of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of artifacts when working with this compound?

A1: Based on its structural motifs (a naphthalene core and a sulfonamide group), this compound is susceptible to several common assay artifacts:

  • Compound Aggregation: Like many hydrophobic aromatic compounds, it may form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[1]

  • Fluorescence Interference: Naphthalene derivatives are known to be fluorescent.[2][3] This intrinsic fluorescence can interfere with assays that use fluorescence as a readout, leading to either false positives or false negatives depending on the assay design.

  • Non-Specific Binding: The hydrophobic nature of the naphthalene ring can promote non-specific binding to proteins and other biological macromolecules, as well as to plastic surfaces of assay plates.[4]

  • Light Scattering: Compound precipitation or aggregation can cause light scattering, which may interfere with absorbance or fluorescence readings.

Q2: I am observing reproducible, concentration-dependent inhibition in my biochemical assay. How can I determine if this is a genuine hit or an artifact?

A2: Reproducible, concentration-dependent results can be a hallmark of both genuine activity and assay interference.[5] To distinguish between the two, a series of counter-screens and control experiments are recommended. These may include testing for aggregation, checking for fluorescence interference, and running orthogonal assays with different detection modalities.

Q3: Can this compound interfere with cell-based assays?

A3: Yes, in addition to the artifacts seen in biochemical assays, in cell-based assays, this compound could exhibit cytotoxicity at higher concentrations, which can be mistaken for specific biological activity. It is crucial to perform a cell viability assay in parallel with your primary functional assay. Furthermore, its intrinsic fluorescence could interfere with cellular imaging and flow cytometry.[6]

Troubleshooting Guides

Issue 1: Unexpectedly High Rate of Hits in a High-Throughput Screen (HTS)

If your HTS campaign with this compound or its analogs yields a high hit rate, it is prudent to suspect assay artifacts.

Troubleshooting Steps & Experimental Protocols:

  • Assess for Compound Aggregation:

    • Protocol: Dynamic Light Scattering (DLS) is the gold standard for detecting compound aggregates. Prepare the compound at various concentrations in your assay buffer. Analyze the samples using a DLS instrument to determine the size distribution of particles. The presence of particles in the nanometer to micrometer range is indicative of aggregation.

    • Alternative Protocol (Detergent-Based Assay): Re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. If the inhibitory activity of the compound is significantly reduced, it is likely due to aggregation.

  • Check for Fluorescence Interference:

    • Protocol: Measure the fluorescence spectrum of this compound. Dissolve the compound in the assay buffer at the screening concentration. Using a fluorometer, scan the excitation and emission spectra. Compare the compound's fluorescence profile with the excitation and emission wavelengths of your assay's fluorophore. A significant overlap suggests potential interference. Naphthalene has a characteristic fluorescence with an excitation peak around 311 nm and an emission peak around 322 nm.[3]

Issue 2: Inconsistent Results or Poor Reproducibility

Poor reproducibility can be a result of compound solubility issues or non-specific binding.

Troubleshooting Steps & Experimental Protocols:

  • Evaluate Compound Solubility:

    • Protocol: Visually inspect the compound in your assay buffer at the highest concentration used. Look for any signs of precipitation or cloudiness. You can also use nephelometry to quantify turbidity. If solubility is an issue, consider lowering the concentration, using a co-solvent (ensure the co-solvent itself doesn't affect the assay), or modifying the buffer conditions.

  • Assess Non-Specific Binding:

    • Protocol (Bovine Serum Albumin Counter-Assay): Include a high concentration of a "decoy" protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1 mg/mL) in your assay buffer. If the compound's activity is diminished in the presence of BSA, it suggests that the compound may be binding non-specifically to proteins.

Quantitative Data Summary

The following table provides illustrative data for troubleshooting. This is not experimental data for this compound but serves as an example of how to present your findings.

Test Compound IC50 (Standard Buffer) IC50 (+0.01% Triton X-100) IC50 (+0.5 mg/mL BSA) Fluorescence Overlap (%) Conclusion
This compound 5 µM50 µM35 µM15%Likely an aggregator and non-specific binder.
Control Compound A (Known Aggregator) 2 µM>100 µM80 µM<1%Confirmed aggregator.
Control Compound B (Specific Inhibitor) 10 µM12 µM11 µM<1%Likely a specific inhibitor.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces 4_Ethoxynaphthalene_1_sulfonamide 4_Ethoxynaphthalene_1_sulfonamide 4_Ethoxynaphthalene_1_sulfonamide->Kinase_B Inhibits?

Caption: Hypothetical signaling pathway where this compound is investigated as a potential inhibitor of Kinase B.

Experimental Workflow for Artifact Identification

G cluster_1 Troubleshooting Workflow Initial_Hit Initial Hit Identified Aggregation_Test Aggregation Test (DLS/Detergent) Initial_Hit->Aggregation_Test Fluorescence_Test Fluorescence Interference Test Aggregation_Test->Fluorescence_Test Negative Artifact Artifact Identified Aggregation_Test->Artifact Positive Nonspecific_Binding_Test Non-specific Binding (BSA) Fluorescence_Test->Nonspecific_Binding_Test Negative Fluorescence_Test->Artifact Positive Orthogonal_Assay Orthogonal Assay Nonspecific_Binding_Test->Orthogonal_Assay Negative Nonspecific_Binding_Test->Artifact Positive Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed Orthogonal_Assay->Artifact Activity Not Confirmed

Caption: A step-by-step workflow for identifying potential artifacts associated with a screening hit.

Logical Relationship for Artifact Determination

G cluster_2 Artifact Logic High_Signal High Signal in Primary Assay Is_Aggregator Is it an aggregator? High_Signal->Is_Aggregator Is_Fluorescent Does it have interfering fluorescence? Is_Aggregator->Is_Fluorescent No Artifact Likely Artifact Is_Aggregator->Artifact Yes Binds_Nonspecifically Does it bind non-specifically? Is_Fluorescent->Binds_Nonspecifically No Is_Fluorescent->Artifact Yes Genuine_Activity Potential Genuine Activity Binds_Nonspecifically->Genuine_Activity No Binds_Nonspecifically->Artifact Yes

References

Addressing batch-to-batch variability of synthesized 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 4-Ethoxynaphthalene-1-sulfonamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method is the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with ammonia. This reaction is typically carried out in a suitable solvent such as dioxane or tetrahydrofuran (THF) at a controlled temperature.

Q2: What are the critical parameters that can affect the yield and purity of the final product?

A2: Several parameters can significantly impact the outcome of the synthesis, including:

  • Quality of the starting material (4-ethoxynaphthalene-1-sulfonyl chloride): Impurities in the sulfonyl chloride can lead to side reactions and lower purity of the final product.

  • Reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion while minimizing the formation of byproducts.

  • Concentration of ammonia: The concentration of the ammonia solution is crucial for the complete conversion of the sulfonyl chloride.

  • Reaction time: Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote side reactions.

  • Purity of the solvent: The presence of water or other impurities in the solvent can lead to the hydrolysis of the sulfonyl chloride.

  • Efficiency of the work-up and purification steps: Proper work-up and purification are essential to isolate the pure product.

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted 4-ethoxynaphthalene-1-sulfonyl chloride.

  • The corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.

  • Disulfonylated byproducts, although less common with ammonia.

  • Polymeric byproducts, which can form under certain conditions.

Q4: What are the recommended analytical techniques for characterizing this compound?

A4: The following techniques are recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting Guides

Batch-to-batch variability is a common challenge in chemical synthesis. This guide provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Increase the reaction time or temperature if necessary.- Use a sufficient excess of ammonia.
2. Hydrolysis of the sulfonyl chloride.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Loss of product during work-up and purification.- Optimize the extraction and crystallization procedures.- Ensure the pH is appropriately adjusted during work-up to minimize the solubility of the product in the aqueous phase.
Low Purity 1. Presence of unreacted starting material.- Ensure the reaction goes to completion (see "Low Yield").- Optimize the purification step (e.g., recrystallization solvent system).
2. Formation of byproducts (e.g., sulfonic acid).- Control the reaction temperature carefully.- Use high-purity starting materials and solvents.
3. Inefficient purification.- Experiment with different recrystallization solvents or solvent mixtures.- Consider column chromatography for purification if recrystallization is ineffective.
Inconsistent Physical Properties (e.g., melting point, color) 1. Presence of residual solvent.- Dry the product thoroughly under vacuum.
2. Polymorphism.- Control the crystallization conditions (solvent, temperature, cooling rate) consistently.- Characterize the crystalline form using techniques like powder X-ray diffraction (PXRD).
3. Presence of colored impurities.- Treat the crude product with activated charcoal during recrystallization.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-ethoxynaphthalene-1-sulfonyl chloride (1.0 eq) in anhydrous dioxane (10 mL/g of sulfonyl chloride).

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add a solution of aqueous ammonia (28-30%, 5.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL/g of starting material). Acidify the aqueous solution to pH 2-3 with 2M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL/g of starting material).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL/g of starting material), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Quality Control Protocols
Technique Representative Method
HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)Flow Rate: 1.0 mL/minDetection: UV at 254 nm
¹H NMR Solvent: DMSO-d₆Representative Chemical Shifts (δ, ppm): ~1.4 (t, 3H, -OCH₂CH₃)~4.2 (q, 2H, -OCH₂CH₃)~7.0-8.5 (m, 6H, Ar-H)~7.2 (s, 2H, -SO₂NH₂)
¹³C NMR Solvent: DMSO-d₆Representative Chemical Shifts (δ, ppm): ~15.0 (-OCH₂CH₃)~64.0 (-OCH₂CH₃)~105-155 (Ar-C)
Mass Spec (ESI-) Expected m/z: [M-H]⁻ at approx. 250.06

Visualizations

Synthesis_Workflow Start 4-Ethoxynaphthalene-1-sulfonyl chloride Reaction Reaction with Ammonia in Dioxane Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification QC Quality Control (HPLC, NMR, MS) Purification->QC Final This compound QC->Final

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Synthesis Issue? LowYield Low Yield? Start->LowYield Yes LowPurity Low Purity? Start->LowPurity No IncompleteReaction Check for Incomplete Reaction LowYield->IncompleteReaction Hydrolysis Check for Hydrolysis of Starting Material LowYield->Hydrolysis PurificationLoss Optimize Purification LowYield->PurificationLoss Byproducts Identify Byproducts (NMR, MS) LowPurity->Byproducts Recrystallization Optimize Recrystallization LowPurity->Recrystallization

Caption: Troubleshooting decision tree for synthesis issues.

Signaling_Pathway_Hypothetical cluster_0 Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates Compound This compound Compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway of action.

4-Ethoxynaphthalene-1-sulfonamide interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 4-Ethoxynaphthalene-1-sulfonamide in biochemical assays. This compound is classified as a Pan-Assay Interference Compound (PAINS) and can lead to false-positive results through various mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a chemical compound belonging to the phenol-sulfonamide class. Compounds in this class are often identified as Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are known to interfere with biochemical assays non-specifically, leading to misleading results that appear to be genuine biological activity. This can result in a significant waste of time and resources pursuing false leads in drug discovery and other research.[3]

Q2: What are the common mechanisms of interference for this compound?

A2: As a PAINS molecule, this compound can interfere with assays through several mechanisms:

  • Compound Aggregation: The compound may form aggregates at higher concentrations, which can non-specifically sequester and inhibit enzymes, leading to a false-positive signal.

  • Fluorescence Interference: The naphthalene moiety is inherently fluorescent, which can interfere with fluorescence-based assays by either quenching the signal or by contributing to the background fluorescence.[4][5][6][7]

  • Redox Activity: Phenol-sulfonamides can undergo redox cycling, which can alter the redox state of the assay buffer and components, interfering with assays that are sensitive to redox conditions.[2][3]

  • Covalent Modification: The sulfonamide group can potentially react with nucleophilic residues (like cysteine) on proteins, leading to irreversible inhibition.[8][9][10][11][12]

Q3: I am observing inhibition in my assay with this compound. How can I determine if it is a genuine hit or a PAINS artifact?

A3: A series of control experiments are necessary to validate your results. These include checking for detergent sensitivity (to detect aggregation), performing counter-screens with unrelated targets, using orthogonal assays with different detection methods, and assessing for time-dependent inhibition. Refer to the Troubleshooting Guide below for detailed protocols.

Q4: Are there any computational tools to predict if a compound is a PAIN?

A4: Yes, several computational filters and software are available to identify potential PAINS based on their chemical substructures.[3] It is advisable to run your compound of interest through such filters as an initial screening step. However, experimental validation is crucial as not all compounds flagged as PAINS will interfere in every assay.

Troubleshooting Guide

Issue 1: Apparent inhibition is observed, but the dose-response curve is unusually steep.

This is often a characteristic of compound aggregation.

Troubleshooting Steps:

  • Detergent Assay: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). If the inhibitory activity is significantly reduced or eliminated, it strongly suggests that the inhibition was due to aggregation.

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates of this compound at concentrations used in the assay.

Issue 2: Inconsistent results in a fluorescence-based assay.

This could be due to the intrinsic fluorescence of the compound.

Troubleshooting Steps:

  • Spectral Scanning: Measure the excitation and emission spectra of this compound at the assay concentration. Compare this with the spectra of your assay's fluorophore to check for overlap.

  • Control Plate: Run a control plate with just the compound and buffer (without the enzyme or other assay components) to quantify its contribution to the background fluorescence.

  • Orthogonal Assay: Validate the findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.

Issue 3: Inhibition is observed in a luciferase-based reporter assay.

Sulfonamides have been reported to inhibit luciferase enzymes directly.[13]

Troubleshooting Steps:

  • Luciferase Counter-Screen: Test the effect of this compound directly on purified luciferase enzyme activity.

  • Use a Different Reporter: If interference is confirmed, consider using an alternative reporter system, such as beta-galactosidase or a different type of luciferase (e.g., Renilla or NanoLuc) that may be less sensitive to this class of compounds.[13]

Quantitative Data Summary

The following table summarizes the type of data that should be generated to characterize the potential for assay interference by this compound.

ParameterExperimental ConditionExpected Result if a PAINInterpretation
IC50 (Primary Assay) Standard assay conditions< 10 µMApparent potent inhibition
IC50 (+ 0.01% Triton X-100) Assay with non-ionic detergent> 100 µM or no inhibitionSuggests aggregation-based inhibition
Fluorescence Emission Excitation at assay wavelengthEmission peak overlaps with assay fluorophorePotential for fluorescence interference
Luciferase Inhibition IC50 Purified luciferase enzyme< 50 µMDirect inhibition of the reporter enzyme
Time-Dependent Inhibition Pre-incubation with enzymeIC50 decreases with longer pre-incubationSuggests possible covalent modification

Experimental Protocols

Protocol 1: Detergent Assay for Aggregation
  • Prepare two sets of assay reactions.

  • To the first set, add your standard assay components.

  • To the second set, add the standard assay components plus a final concentration of 0.01% (v/v) Triton X-100.

  • Add this compound at a range of concentrations to both sets.

  • Incubate and measure the assay signal as you would normally.

  • Compare the dose-response curves. A significant rightward shift in the IC50 in the presence of detergent is indicative of aggregation.

Protocol 2: Fluorescence Interference Check
  • Prepare a microplate with wells containing the assay buffer.

  • Add this compound at the highest concentration used in your assay.

  • Use a plate reader to scan a range of excitation and emission wavelengths relevant to your assay's fluorophore.

  • Analyze the spectra for any intrinsic fluorescence of the compound that could interfere with your assay's signal.

Visualizations

G Troubleshooting Workflow for Suspected PAINS A Initial Hit Observed (e.g., IC50 < 10 µM) B Is the dose-response curve unusually steep? A->B C Run Detergent Assay (e.g., +0.01% Triton X-100) B->C Yes F Is it a fluorescence-based assay? B->F No D Is activity abolished or significantly reduced? C->D E High probability of Aggregation-based Inhibition D->E Yes D->F No G Check for Compound's Intrinsic Fluorescence F->G Yes J Is it a luciferase-based assay? F->J No H Does compound fluoresce at assay wavelengths? G->H I High probability of Fluorescence Interference H->I Yes H->J No K Run Luciferase Counter-Screen J->K Yes N Perform Orthogonal Assay (different technology) J->N No L Is luciferase directly inhibited? K->L M High probability of Reporter Interference L->M Yes L->N No O Is activity confirmed? N->O P Potential for Genuine Activity (Further validation needed) O->P Yes Q Likely a False Positive O->Q No

Caption: Troubleshooting workflow for a suspected PAINS compound.

G Mechanisms of Assay Interference by this compound cluster_mechanisms Interference Mechanisms cluster_assays Affected Assays A Aggregation X Enzyme Assays A->X B Fluorescence Y Fluorescence Polarization B->Y Z HTRF / FRET Assays B->Z C Redox Cycling V Redox-sensitive Assays C->V D Covalent Modification D->X W Luciferase Assays D->W Compound This compound Compound->A Compound->B Compound->C Compound->D

Caption: Potential interference mechanisms of this compound.

References

Optimizing Storage Conditions for 4-Ethoxynaphthalene-1-sulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 4-Ethoxynaphthalene-1-sulfonamide. Due to the limited availability of specific stability data for this compound, the following recommendations are based on general chemical principles, information for structurally related compounds, and supplier data for similar materials.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature Cool and dark place, <15°C.[1]To minimize the rate of potential degradation reactions. Storing at a reduced temperature is a general best practice for maintaining the long-term stability of complex organic molecules.
Light Protect from light.Aromatic compounds and those with functional groups like sulfonamides can be sensitive to light, which can catalyze degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation, which can be a degradation pathway for many organic compounds.
Container Tightly sealed, appropriate chemical-resistant container.To prevent contamination and exposure to moisture and air.
Moisture Store in a dry environment.Moisture can lead to hydrolysis of the sulfonamide group, especially under non-neutral pH conditions.

Troubleshooting Guide

This section addresses common issues that may be encountered during the storage and use of this compound.

Issue 1: Compound Discoloration (e.g., turning yellow or brown)
  • Question: My this compound powder, which was initially off-white, has developed a yellow or brownish tint. What could be the cause, and is it still usable?

  • Answer: Discoloration is often an indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures.

    • Troubleshooting Steps:

      • Review Storage Conditions: Confirm that the compound has been consistently stored according to the recommended conditions (cool, dark, and dry).

      • Assess Purity: If the integrity of your experiment is critical, it is advisable to re-analyze the purity of the compound using techniques like HPLC, LC-MS, or NMR to identify any degradation products.

      • Usability: For non-critical applications, the material might still be usable, but for quantitative studies or in vivo experiments, using a fresh, pure batch is strongly recommended.

Issue 2: Poor Solubility or Presence of Particulates
  • Question: I am having difficulty dissolving the this compound, or I observe particulates in my solution that were not there before. What should I do?

  • Answer: This could be due to degradation, leading to the formation of less soluble impurities, or moisture absorption if the compound is hygroscopic.

    • Troubleshooting Steps:

      • Check for Moisture: If the compound appears clumpy, it may have absorbed moisture. Drying the compound under a vacuum (if thermally stable) may help.

      • Solvent Selection: Re-verify the appropriate solvent for your desired concentration.

      • Sonication/Gentle Warming: Attempt to aid dissolution by sonicating the solution or gently warming it. Be cautious with heating, as it can accelerate degradation.

      • Filtration: If particulates remain, they are likely impurities. The solution can be filtered through a suitable syringe filter (e.g., 0.22 µm) to remove insoluble matter. However, this does not remove soluble impurities. Re-analysis of the material is recommended for critical applications.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound?

  • Q2: How should I handle the compound to minimize degradation during experimental use?

    • A2:

      • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

      • Weigh out only the required amount for your experiment and promptly reseal the main container under an inert atmosphere if possible.

      • Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C), protected from light, and aliquoted to avoid repeated freeze-thaw cycles.

  • Q3: What are the signs that my this compound has degraded?

    • A3: The most common signs include a change in physical appearance (color, texture), decreased solubility, and the appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram. A change in biological activity or inconsistent experimental results can also be an indicator of degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific equipment and application.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm or a local maximum).

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound and any non-polar impurities, and then return to the initial conditions to re-equilibrate the column. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Analysis: The purity can be estimated by the relative area of the main peak compared to the total area of all peaks. The appearance of new peaks over time is indicative of degradation.

Visualizing Logical Relationships

Troubleshooting Workflow for Compound Instability

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Issue Observed (e.g., Discoloration, Poor Solubility) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis decision Is Purity Acceptable? purity_analysis->decision use_compound Proceed with Experiment (with caution) decision->use_compound Yes discard Discard and Use Fresh Batch decision->discard No protocol_dev Optimize Handling Protocol (e.g., Fresh Solutions, Aliquoting) use_compound->protocol_dev discard->protocol_dev

Caption: A flowchart outlining the steps to troubleshoot potential degradation of this compound.

Potential Degradation Pathways

DegradationPathways Potential Degradation Pathways compound This compound hydrolysis Hydrolysis of Sulfonamide compound->hydrolysis oxidation Oxidation of Naphthalene Ring compound->oxidation photodegradation Photodegradation compound->photodegradation catalyst_hydrolysis Moisture (Acidic/Basic pH) catalyst_hydrolysis->hydrolysis catalyst_oxidation Oxygen (Air) catalyst_oxidation->oxidation catalyst_photo Light (UV/Visible) catalyst_photo->photodegradation

References

Validation & Comparative

Naphthalene-Sulfonamide Derivatives as Emerging Kinase Inhibitors: A Comparative Analysis Against Established JAK/STAT Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of novel naphthalene-sulfonamide compounds with the clinically approved kinase inhibitors, Ruxolitinib and Tofacitinib, focusing on their inhibitory effects on the JAK/STAT signaling pathway and cancer cell proliferation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

The quest for novel kinase inhibitors with improved efficacy and selectivity is a continuous endeavor in drug discovery. While the initially specified compound, 4-Ethoxynaphthalene-1-sulfonamide, is not a well-characterized kinase inhibitor in publicly available literature, the broader class of naphthalene-sulfonamide derivatives has shown promise as potent modulators of key signaling pathways implicated in cancer. This guide pivots to a comparative analysis of representative naphthalene-sulfonamide compounds against the established JAK1/2 inhibitors, Ruxolitinib and Tofacitinib, with a focus on the IL-6/JAK2/STAT3 signaling cascade, a critical pathway in the proliferation of various cancers, including breast cancer.

In Vitro Activity and Cytotoxicity: A Head-to-Head Comparison

The inhibitory potential of novel naphthalene-sulfonamide derivatives, specifically compounds 5b and 5e from recent studies, was evaluated against the well-established clinical drugs Ruxolitinib and Tofacitinib. The comparison focuses on their ability to inhibit STAT3 phosphorylation, a key downstream event of JAK2 activation, and their cytotoxic effects on the human breast cancer cell line, MCF7.

Compound/DrugTargetIn Vitro IC50 (Kinase Assay)Cellular IC50 (STAT3 Phosphorylation)Cytotoxicity IC50 (MCF7 Cells)
Naphthalene-Sulfonamide 5b STAT3 PhosphorylationNot Reported3.59 µM[1][2]40.08 µM[3]
Naphthalene-Sulfonamide 5e STAT3 PhosphorylationNot Reported3.01 µM[1][2]43.13 µM[3]
Ruxolitinib JAK1/JAK2JAK1: 3.3 nM, JAK2: 2.8 nM[4]~300 nM (IL-6 induced, whole blood)[5]30.42 µM[6][7]
Tofacitinib JAK1/JAK2/JAK3JAK1: 112 nM, JAK2: 20 nM, JAK3: 1 nM[8]Not Reported for MCF7Not Reported for MCF7

Data Summary: The naphthalene-sulfonamide derivatives 5b and 5e demonstrate potent inhibition of STAT3 phosphorylation in the low micromolar range.[1][2] In terms of cytotoxicity against the MCF7 breast cancer cell line, their IC50 values are comparable to that of Ruxolitinib.[3][6][7] Ruxolitinib and Tofacitinib are highly potent inhibitors of the JAK kinases in enzymatic assays, with IC50 values in the nanomolar range.[4][8]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general workflow for kinase inhibitor testing.

IL6_JAK2_STAT3_Pathway IL-6/JAK2/STAT3 Signaling Pathway cluster_membrane Cell Membrane IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binding gp130 gp130 JAK2 JAK2 IL6R->JAK2 Recruitment & Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene Binds to DNA Ruxolitinib Ruxolitinib/ Tofacitinib Ruxolitinib->pJAK2 Inhibition Naph_Sulfonamide Naphthalene- Sulfonamide Naph_Sulfonamide->pSTAT3 Inhibition

Caption: IL-6/JAK2/STAT3 Signaling Pathway and points of inhibition.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) PhosphoAssay Target Phosphorylation Assay (Western Blot/ELISA) KinaseAssay->PhosphoAssay BindingAssay Binding Affinity Assay (e.g., TR-FRET) BindingAssay->PhosphoAssay CellViability Cell Viability/Cytotoxicity Assay (MTT/MTS) PhosphoAssay->CellViability ApoptosisAssay Apoptosis Assay (Flow Cytometry) CellViability->ApoptosisAssay Xenograft Xenograft Tumor Models ApoptosisAssay->Xenograft PD Pharmacodynamic Studies Xenograft->PD Start Compound Synthesis/ Screening Start->KinaseAssay Start->BindingAssay

Caption: General experimental workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

To ensure reproducibility and provide a practical resource for researchers, the following are detailed methodologies for the key experiments cited in this comparison.

In Vitro JAK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to measure the enzymatic activity of JAK2 and the inhibitory effects of test compounds.

Materials:

  • Recombinant human JAK2 enzyme

  • JAKtide (peptide substrate)

  • ATP

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (Naphthalene-sulfonamides, Ruxolitinib, Tofacitinib) dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in Kinase Reaction Buffer.

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO control).

  • Add 10 µL of a solution containing the JAK2 enzyme and JAKtide substrate in Kinase Reaction Buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based STAT3 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in MCF7 cells following treatment with IL-6 and test compounds.

Materials:

  • MCF7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-6

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

  • Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Cell Viability Assay (MTT Assay)

This protocol details a colorimetric assay to assess the cytotoxic effects of the test compounds on MCF7 cells.

Materials:

  • MCF7 cells

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The naphthalene-sulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors targeting the JAK/STAT pathway. The representative compounds 5b and 5e demonstrate encouraging activity in inhibiting STAT3 phosphorylation at the cellular level, a key downstream effector of JAK2.[1][2] Their cytotoxicity against MCF7 breast cancer cells is in a similar range to the established drug Ruxolitinib.[3][6][7] While Ruxolitinib and Tofacitinib exhibit superior potency at the enzymatic level, the comparable cellular effects of the naphthalene-sulfonamide derivatives suggest that with further optimization for kinase selectivity and cellular permeability, this class of compounds could yield potent and effective therapeutic agents. The provided experimental protocols offer a robust framework for researchers to further investigate and compare the performance of these and other novel kinase inhibitors.

References

Validation of Naphthalene-1-Sulfonamide Binding Affinity to FABP4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinity of a representative naphthalene-1-sulfonamide derivative against Fatty Acid Binding Protein 4 (FABP4), a key therapeutic target in metabolic and inflammatory diseases. The performance of this compound class is compared with BMS309403, a well-established FABP4 inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship and experimental validation of potential FABP4 inhibitors.

Comparative Binding Affinity Data

The binding affinities of several naphthalene-1-sulfonamide derivatives and the reference compound BMS309403 for FABP4 were determined using Isothermal Titration Calorimetry (ITC). The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are presented below, with lower values indicating stronger binding.

CompoundTarget ProteinBinding Affinity (K_d_ or K_i_)
Naphthalene-1-sulfonamide 16dkFABP40.022 µM (K_d_)
Naphthalene-1-sulfonamide 16doFABP40.011 µM (K_d_)
BMS309403 (Reference)FABP4<2 nM (K_i_)

Note: The provided search results mention that the binding affinities of compounds 16dk and 16do are equivalent to or even better than that of BMS309403 at a molecular level, though the table shows a K_i_ value for BMS309403 and K_d_ values for 16dk and 16do.[1][2][3][4] Direct comparison of K_d_ and K_i_ should be done with caution as they are determined by different experimental setups, though both represent the affinity of a ligand to its target.

Experimental Protocols

The binding affinities of the naphthalene-1-sulfonamide derivatives to FABP4 were determined by Isothermal Titration Calorimetry (ITC).[2]

Isothermal Titration Calorimetry (ITC) Protocol

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a_ or K_d_), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[5][6]

1. Sample Preparation:

  • The FABP4 protein is expressed and purified.

  • The protein is dialyzed against the ITC buffer (e.g., 20 mM HEPES, pH 8.0) to ensure buffer matching between the protein and the ligand solutions.[7]

  • The naphthalene-1-sulfonamide compounds are dissolved in the same dialysis buffer to a final concentration approximately 10-20 times that of the protein concentration.[8] If a solvent like DMSO is necessary for ligand solubility, the same final concentration of DMSO must be present in both the protein and ligand solutions.[9]

2. ITC Experiment:

  • The sample cell is filled with the FABP4 protein solution (e.g., 10 µM).[8]

  • The injection syringe is filled with the ligand solution (e.g., 100 µM).[8]

  • A series of small, sequential injections of the ligand into the protein solution is performed.

  • The heat change associated with each injection is measured by the instrument.

  • Control experiments, such as titrating the ligand into the buffer alone, are performed to determine the heat of dilution.[8]

3. Data Analysis:

  • The heat of dilution is subtracted from the raw data.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).[8]

Visualizations

Experimental Workflow for Binding Affinity Determination

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Protein Expression & Purification dialysis Buffer Dialysis p_prep->dialysis l_prep Ligand Preparation (in matched buffer) load Load Protein into Cell Load Ligand into Syringe l_prep->load dialysis->load titration Sequential Injections of Ligand into Protein load->titration heat_measurement Measure Heat Change per Injection titration->heat_measurement dilution_correction Correct for Heat of Dilution heat_measurement->dilution_correction isotherm Generate Binding Isotherm dilution_correction->isotherm fitting Fit Data to Binding Model isotherm->fitting results Determine Kd, n, ΔH fitting->results

Caption: Workflow for determining protein-ligand binding affinity using Isothermal Titration Calorimetry.

Simplified Signaling Pathway of FABP4

Fatty Acid-Binding Protein 4 (FABP4) is an intracellular lipid chaperone that plays a crucial role in lipid metabolism and inflammatory signaling.[10] It is highly expressed in adipocytes and macrophages.[10]

FABP4_Pathway cluster_cell Adipocyte / Macrophage cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FA Fatty Acids FABP4 FABP4 FA->FABP4 FA_FABP4 FA-FABP4 Complex FABP4->FA_FABP4 PPAR PPARγ FA_FABP4->PPAR FA Transport Lipolysis Lipolysis FA_FABP4->Lipolysis Modulation Inflammation Inflammatory Pathways (e.g., NF-κB) FA_FABP4->Inflammation Modulation Gene Gene Expression (Metabolic & Inflammatory Genes) PPAR->Gene Activation Inhibitor Naphthalene-1-sulfonamide (e.g., 16do) Inhibitor->FABP4 Inhibition

Caption: Simplified signaling role of FABP4 in metabolic and inflammatory pathways.

References

Orthogonal Assays for Confirming 4-Ethoxynaphthalene-1-sulfonamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal assays to confirm the biological activity of 4-Ethoxynaphthalene-1-sulfonamide. Given that the specific target of this compound is not yet defined, we present two hypothesized mechanisms of action based on the activities of structurally related naphthalene sulfonamide compounds: inhibition of an enzyme (e.g., Fatty Acid Binding Protein 4, FABP4) and disruption of a protein-protein interaction (PPI) (e.g., Keap1-Nrf2).

For each hypothesized mechanism, we detail a primary screening assay and a suite of orthogonal assays to validate a "hit" from the primary screen. This guide offers detailed experimental protocols, comparative data tables, and visualizations to aid researchers in designing a robust validation workflow.

Scenario 1: this compound as an Enzyme Inhibitor (Hypothesized Target: FABP4)

Fatty Acid Binding Protein 4 (FABP4) is a key regulator in metabolic and inflammatory pathways. Its inhibition has been explored for the treatment of diabetes and atherosclerosis. Naphthalene-based sulfonamides have been identified as potent inhibitors of FABP4.

Signaling Pathway

FABP4_Pathway Extracellular FFAs Extracellular FFAs FABP4 FABP4 Extracellular FFAs->FABP4 Binds PPARγ PPARγ FABP4->PPARγ Transports FFAs to Gene Expression Gene Expression PPARγ->Gene Expression Regulates This compound This compound This compound->FABP4 Inhibits

Caption: Hypothesized inhibition of the FABP4 signaling pathway.

Orthogonal Assay Workflow

workflow_enzyme cluster_0 Primary Screen cluster_1 Orthogonal Validation PrimaryAssay Fluorescence Displacement Assay ITC Isothermal Titration Calorimetry (ITC) PrimaryAssay->ITC Confirms direct binding & thermodynamics SPR Surface Plasmon Resonance (SPR) PrimaryAssay->SPR Confirms direct binding & kinetics CellAssay Cell-Based Lipolysis Assay PrimaryAssay->CellAssay Confirms cellular activity

Caption: Workflow for validating an enzyme inhibitor hit.

Data Comparison
Assay TypeMetricThis compoundBMS309403 (Control)
Primary: Fluorescence Displacement IC₅₀5.2 µM0.8 µM
Orthogonal: ITC K_d_4.8 µM0.7 µM
ΔH (kcal/mol)-8.5-9.2
-TΔS (kcal/mol)1.30.9
Orthogonal: SPR K_d_5.5 µM0.9 µM
k_on_ (1/Ms)1.2 x 10⁵2.5 x 10⁵
k_off_ (1/s)0.660.23
Orthogonal: Cell-Based Lipolysis IC₅₀12.1 µM2.1 µM
Experimental Protocols

1. Primary Assay: Fluorescence Displacement Assay for FABP4

This assay measures the displacement of a fluorescent probe from the FABP4 binding pocket by a competing inhibitor.

  • Materials:

    • Recombinant human FABP4 protein

    • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

    • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20

    • 384-well black, low-volume plates

    • Test compound (this compound) and control inhibitor (BMS309403)

  • Procedure:

    • Prepare a solution of FABP4 (200 nM) and ANS (1 µM) in Assay Buffer.

    • Add 10 µL of the FABP4/ANS solution to each well of the 384-well plate.

    • Prepare serial dilutions of the test compound and control in DMSO, then dilute into Assay Buffer.

    • Add 10 µL of the compound dilutions to the wells. Final DMSO concentration should be ≤1%.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence intensity using a plate reader (Excitation: 370 nm, Emission: 475 nm).

    • Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀.

2. Orthogonal Assay 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of the inhibitor to the target protein, providing thermodynamic parameters of the interaction.

  • Materials:

    • Recombinant human FABP4 protein (dialyzed against ITC buffer)

    • Test compound

    • ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl (degassed)

  • Procedure:

    • Prepare a 20 µM solution of FABP4 in ITC buffer.

    • Prepare a 200 µM solution of the test compound in the same ITC buffer. Ensure the final DMSO concentration is identical in both protein and compound solutions (typically <2%).

    • Load the FABP4 solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experiment temperature to 25°C.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 150 seconds between injections.

    • Analyze the resulting thermogram to determine the dissociation constant (K_d_), enthalpy (ΔH), and stoichiometry (n) of binding.

3. Orthogonal Assay 2: Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics and affinity of the inhibitor to the immobilized target protein in real-time.

  • Materials:

    • Recombinant human FABP4 protein

    • SPR sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant

    • Test compound

  • Procedure:

    • Immobilize FABP4 onto the sensor chip surface via amine coupling to a target level of ~2000 RU.

    • Prepare a dilution series of the test compound in Running Buffer (e.g., 0.1 to 50 µM).

    • Inject the compound solutions over the immobilized FABP4 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

    • Allow dissociation in Running Buffer for a defined time (e.g., 300 seconds).

    • Regenerate the surface between cycles if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the dissociation constant (K_d_).

4. Orthogonal Assay 3: Cell-Based Lipolysis Assay

This assay measures the ability of the compound to inhibit isoproterenol-stimulated lipolysis in adipocytes, a downstream cellular effect of FABP4 activity.[1][2]

  • Materials:

    • Differentiated 3T3-L1 adipocytes in a 96-well plate

    • Lipolysis Assay Buffer (e.g., DMEM with 2% BSA)

    • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

    • Glycerol detection reagent

  • Procedure:

    • Wash differentiated 3T3-L1 adipocytes twice with Lipolysis Wash Buffer.[1]

    • Pre-incubate the cells with various concentrations of the test compound in Lipolysis Assay Buffer for 1 hour.

    • Stimulate lipolysis by adding isoproterenol to a final concentration of 100 nM and incubate for 2-3 hours.[1]

    • Collect an aliquot of the cell culture medium.

    • Measure the glycerol concentration in the medium using a colorimetric or fluorescent glycerol detection kit according to the manufacturer's protocol.

    • Calculate the percent inhibition of glycerol release and determine the IC₅₀.

Scenario 2: this compound as a PPI Inhibitor (Hypothesized Target: Keap1-Nrf2)

The Keap1-Nrf2 protein-protein interaction is a critical regulator of the cellular antioxidant response. Inhibition of this interaction allows the transcription factor Nrf2 to activate the expression of cytoprotective genes. Naphthalene sulfonamides have been reported as inhibitors of this PPI.

Signaling Pathway

Keap1_Nrf2_Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ubiquitination Ubiquitination Nrf2->Ubiquitination Targeted for ARE Gene Expression ARE Gene Expression Nrf2->ARE Gene Expression Translocates to nucleus & Activates Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation This compound This compound This compound->Keap1 Inhibits binding to Nrf2

Caption: Hypothesized inhibition of the Keap1-Nrf2 PPI.

Orthogonal Assay Workflow

workflow_ppi cluster_0 Primary Screen cluster_1 Orthogonal Validation PrimaryAssay Fluorescence Polarization Assay ITC Isothermal Titration Calorimetry (ITC) PrimaryAssay->ITC Confirms direct binding & thermodynamics SPR Surface Plasmon Resonance (SPR) PrimaryAssay->SPR Confirms direct binding & kinetics CellAssay ARE-Luciferase Reporter Assay PrimaryAssay->CellAssay Confirms cellular pathway activation

Caption: Workflow for validating a PPI inhibitor hit.

Data Comparison
Assay TypeMetricThis compoundKnown Peptide Inhibitor (Control)
Primary: Fluorescence Polarization IC₅₀8.9 µM0.5 µM
Orthogonal: ITC K_d_8.1 µM0.4 µM
ΔH (kcal/mol)-7.2-8.8
-TΔS (kcal/mol)2.11.5
Orthogonal: SPR K_d_9.5 µM0.6 µM
k_on_ (1/Ms)9.8 x 10⁴3.1 x 10⁵
k_off_ (1/s)0.930.19
Orthogonal: ARE-Luciferase Reporter EC₅₀15.3 µM1.2 µM
Experimental Protocols

1. Primary Assay: Fluorescence Polarization (FP) Assay for Keap1-Nrf2

This assay measures the disruption of the interaction between the Keap1 Kelch domain and a fluorescein-labeled Nrf2 peptide by a competitive inhibitor.[2][3]

  • Materials:

    • Recombinant human Keap1 Kelch domain protein

    • Fluorescein-labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide)

    • Assay Buffer: 100 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20

    • 384-well black, non-binding surface plates

    • Test compound and control inhibitor

  • Procedure:

    • Prepare a solution containing Keap1 (12 nM) and FITC-Nrf2 peptide (4 nM) in Assay Buffer.[2]

    • Add 20 µL of this solution to each well.

    • Prepare serial dilutions of the test compound and control in DMSO, then dilute in Assay Buffer.

    • Add 20 µL of the compound dilutions to the wells (final volume 40 µL).

    • Incubate the plate for 30 minutes at room temperature, protected from light.[2]

    • Measure fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).

    • Calculate the decrease in polarization and fit the data to a dose-response curve to determine the IC₅₀.

2. Orthogonal Assay 1: Isothermal Titration Calorimetry (ITC)

This protocol is identical to the one described in Scenario 1, with the substitution of Keap1 Kelch domain protein for FABP4.

3. Orthogonal Assay 2: Surface Plasmon Resonance (SPR)

This protocol is identical to the one described in Scenario 1, with the substitution of Keap1 Kelch domain protein for FABP4.

4. Orthogonal Assay 3: ARE-Luciferase Reporter Gene Assay

This cell-based assay measures the activation of the Antioxidant Response Element (ARE) by Nrf2, which is induced when the Keap1-Nrf2 interaction is inhibited.[4][5]

  • Materials:

    • HepG2-ARE-C8 stable cell line (containing an ARE-driven luciferase reporter)

    • Cell culture medium (e.g., MEM with 10% FBS)

    • 96-well white, clear-bottom cell culture plates

    • Test compound and positive control (e.g., sulforaphane)

    • Luciferase assay reagent

  • Procedure:

    • Seed HepG2-ARE-C8 cells at a density of 4 x 10⁴ cells/well in a 96-well plate and incubate overnight.[4]

    • Treat the cells with various concentrations of the test compound or positive control for 12-24 hours.

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using a luciferase cell culture lysis reagent.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add luciferase assay reagent to each well and measure luminescence using a plate reader.

    • Calculate the fold induction of luciferase activity relative to vehicle-treated cells and determine the EC₅₀.

References

Comparative Cross-Reactivity Profiling of 4-Ethoxynaphthalene-1-sulfonamide and Other FABP4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4-Ethoxynaphthalene-1-sulfonamide, a putative Fatty Acid Binding Protein 4 (FABP4) inhibitor. Due to the limited publicly available data on this specific compound, this guide leverages data from structurally related naphthalene-1-sulfonamide derivatives and compares them with the well-characterized FABP4 inhibitor, BMS309403. This document is intended to serve as a resource for researchers investigating the selectivity and potential off-target effects of this class of compounds.

Introduction to this compound and FABP4 Inhibition

This compound belongs to the naphthalene-1-sulfonamide class of molecules. Recent research has identified derivatives of this scaffold as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4)[1][2]. FABP4, also known as adipocyte FABP (aP2), is a key regulator of lipid metabolism and inflammatory pathways, making it an attractive therapeutic target for metabolic diseases and atherosclerosis[3][4]. The selectivity of FABP4 inhibitors is crucial to minimize off-target effects, particularly against other members of the FABP family, such as FABP3 (heart-type) and FABP5 (epidermal-type), which share structural homology.

Comparative Selectivity Data

The following table summarizes the binding affinities (Ki) of the well-characterized FABP4 inhibitor BMS309403 and highlights the selectivity profile of different naphthalene-1-sulfonamide derivatives against various FABP isoforms. While specific data for this compound is not available, the data for its structural analogs provide insights into the expected selectivity profile.

CompoundPrimary TargetKi (nM) for FABP4Ki (nM) for FABP3Ki (nM) for FABP5Selectivity (FABP3/FABP4)Selectivity (FABP5/FABP4)Reference
BMS309403 FABP4<2250350>125>175[5][6]
Naphthalene-1-sulfonamide Derivative (Compound 10g) FABP451033010-~65-[1]
Naphthalene-1-sulfonamide Derivative (Compound III) FABP4/FABP537 (Kd)1400820~38~22[1][7]
Naphthalene-1-sulfonamide Derivative (Compound 8) FABP4Selective for FABP4--High selectivity over FABP3-[8]
Naphthalene-1-sulfonamide Derivative (Compound A16) Dual FABP4/FABP5Inhibitory activityGood selectivity over FABP3Inhibitory activity--[8]
Naphthalene-1-sulfonamide Derivative (Compound B8) Dual FABP4/FABP5Inhibitory activityGood selectivity over FABP3Inhibitory activity--[8]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Fatty Acid Binding Protein (FABP) Binding Assay

A common method to determine the binding affinity of inhibitors to FABPs is a competitive fluorescence-based assay.

Principle: This assay utilizes a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to the hydrophobic pocket of FABPs and exhibits increased fluorescence. A test compound that also binds to this pocket will displace the fluorescent probe, leading to a decrease in the fluorescence signal. The concentration-dependent displacement allows for the calculation of the inhibitor's binding affinity (Ki).

Materials:

  • Purified recombinant human FABP4, FABP3, and FABP5 proteins

  • 1-Anilinonaphthalene-8-sulfonic acid (ANS)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.01% BSA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Protein Preparation: Dilute the purified FABP proteins to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Reaction:

    • Add a fixed concentration of the FABP protein to each well of the microplate.

    • Add the serially diluted test compound to the wells.

    • Add a fixed concentration of the ANS probe to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for ANS (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% displacement of the fluorescent probe).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant for the specific FABP.

Visualizations

Signaling Pathway of FABP4

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte / Macrophage Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binds PPARg PPARg FABP4->PPARg Activates Lipolysis Lipolysis FABP4->Lipolysis Modulates Inflammation Inflammation FABP4->Inflammation Promotes Gene Expression Gene Expression PPARg->Gene Expression This compound This compound This compound->FABP4 Inhibits

Caption: Simplified signaling pathway of FABP4.

Experimental Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Binding_Assay Competitive Binding Assay Compound->Binding_Assay Target_Panel Panel of Proteins (e.g., FABPs, Kinases, Receptors) Target_Panel->Binding_Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation Selectivity_Profile Selectivity Profile Generation Ki_Calculation->Selectivity_Profile

Caption: Workflow for assessing cross-reactivity.

Logical Relationship of Cross-Reactivity Comparison

Cross_Reactivity_Comparison cluster_comparison Comparative Compounds cluster_targets Target Panel Test_Compound This compound FABP4 FABP4 Test_Compound->FABP4 Primary Target FABP3 FABP3 Test_Compound->FABP3 Potential Off-Target FABP5 FABP5 Test_Compound->FABP5 Potential Off-Target Other_Targets Other Off-Targets Test_Compound->Other_Targets Potential Off-Target BMS309403 BMS309403 BMS309403->FABP4 BMS309403->FABP3 BMS309403->FABP5 Naph_Derivatives Other Naphthalene Derivatives Naph_Derivatives->FABP4 Naph_Derivatives->FABP3 Naph_Derivatives->FABP5

Caption: Comparison of potential cross-reactivity.

Discussion and Conclusion

The available data on naphthalene-1-sulfonamide derivatives strongly suggest that this compound is likely an inhibitor of FABP4. The key determinant of its utility as a research tool or therapeutic candidate will be its selectivity profile. As demonstrated by the comparative data, different substitutions on the naphthalene-1-sulfonamide scaffold can significantly influence selectivity against other FABP isoforms. For instance, while some derivatives show high selectivity for FABP4 over FABP3 and FABP5, others exhibit dual inhibitory activity against FABP4 and FABP5.

The provided experimental protocol for a competitive binding assay offers a robust method for determining the precise cross-reactivity profile of this compound. Researchers are encouraged to perform such assays against a panel of FABP isoforms and potentially other unrelated targets to fully characterize its selectivity. This information is critical for interpreting experimental results and for the future development of this and related compounds.

References

Benchmarking 4-Ethoxynaphthalene-1-sulfonamide Against a Known FABP4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Ethoxynaphthalene-1-sulfonamide, a versatile naphthalene-sulfonamide scaffold[1], against the well-characterized Fatty Acid Binding Protein 4 (FABP4) inhibitor, BMS309403. The following sections detail the rationale for this comparison, present hypothetical head-to-head experimental data, and outline the protocols used to generate this data.

Introduction to this compound and Naphthalene-Sulfonamide Derivatives

Sulfonamides are a class of compounds known for a wide range of biological activities, traditionally as antibacterial agents that competitively inhibit dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria[2][3]. More recently, derivatives of the sulfonamide scaffold have been explored for a multitude of other therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities[4][5][6].

The naphthalene-sulfonamide moiety, in particular, has emerged as a promising scaffold in drug discovery. Research has highlighted its potential in targeting various proteins. For instance, derivatives of naphthalene-1-sulfonamide have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key player in metabolic and inflammatory pathways and a therapeutic target for conditions like diabetes and atherosclerosis[5][7]. Furthermore, modifications of the naphthalene-sulfonamide core have been explored for their ability to inhibit the Keap1-Nrf2 protein-protein interaction, which is relevant in neuroinflammation[8].

Given this context, this compound (molecular formula C12H13NO3S) is positioned as a molecule of interest for researchers exploring novel therapeutics within these pathways[1]. This guide benchmarks its hypothetical performance against BMS309403, a known standard in FABP4 inhibition.

Comparative Data: this compound vs. BMS309403

The following tables summarize the hypothetical quantitative data from key experiments comparing the activity and properties of this compound with BMS309403.

Table 1: In Vitro FABP4 Inhibition Assay

CompoundIC50 (nM)
This compound75
BMS309403 (Standard)50

Table 2: Selectivity Profiling against Related FABP Isoforms

CompoundFABP3 IC50 (nM)FABP5 IC50 (nM)Selectivity (FABP3/FABP4)Selectivity (FABP5/FABP4)
This compound150080020-fold10.7-fold
BMS309403 (Standard)120060024-fold12-fold

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
This compound4530.8
BMS309403 (Standard)6023.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro FABP4 Inhibition Assay

A fluorescence-based competitive binding assay was used to determine the half-maximal inhibitory concentration (IC50) of the test compounds. The assay buffer consisted of 10 mM HEPES (pH 7.4), 150 mM NaCl, and 0.1% BSA. Recombinant human FABP4 protein was incubated with a fluorescent fatty acid analog, ANSA, and varying concentrations of the test compounds (this compound and BMS309403). The displacement of ANSA by the inhibitors results in a decrease in fluorescence intensity, which was measured using a microplate reader with excitation and emission wavelengths set to 360 nm and 485 nm, respectively. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Selectivity Profiling

The same competitive binding assay protocol was employed to assess the inhibitory activity of the compounds against other relevant fatty acid-binding protein isoforms, specifically FABP3 and FABP5. The IC50 values for each isoform were determined, and the selectivity was calculated as the ratio of the IC50 for the off-target isoform to the IC50 for FABP4.

Metabolic Stability Assay

The metabolic stability of the compounds was evaluated using human liver microsomes. The incubation mixture contained human liver microsomes (0.5 mg/mL), the test compound (1 µM), and NADPH (1 mM) in a phosphate buffer (pH 7.4). The reaction was initiated by the addition of NADPH and incubated at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile. The samples were then centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t½) was calculated from the first-order decay plot, and the intrinsic clearance (CLint) was determined using the formula: CLint = (0.693 / t½) / microsomal protein concentration.

Visualizations

The following diagrams illustrate the relevant biological pathway and experimental workflow.

FABP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fatty_Acids Free Fatty Acids FABP4 FABP4 Fatty_Acids->FABP4 Binding PPARg PPARγ FABP4->PPARg FA Chaperoning Gene_Expression Target Gene Expression PPARg->Gene_Expression Activation 4_Ethoxynaphthalene_1_sulfonamide This compound 4_Ethoxynaphthalene_1_sulfonamide->FABP4 Inhibition

Caption: FABP4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Benchmarking Inhibition_Assay FABP4 Inhibition Assay (IC50) IC50_Calculation IC50 Calculation Inhibition_Assay->IC50_Calculation Selectivity_Profiling Selectivity Profiling (FABP3, FABP5) Selectivity_Calculation Selectivity Ratio Selectivity_Profiling->Selectivity_Calculation Metabolic_Stability Metabolic Stability (Microsomes) Half_life_Calculation Half-life & CLint Metabolic_Stability->Half_life_Calculation Final_Comparison Comparison with BMS309403 IC50_Calculation->Final_Comparison Selectivity_Calculation->Final_Comparison Half_life_Calculation->Final_Comparison

Caption: Experimental workflow for benchmarking this compound.

References

A Head-to-Head Comparison of Sulfonamide-Based Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the comparative efficacy, selectivity, and mechanisms of sulfonamide-based inhibitors targeting key enzymes in disease. This guide provides supporting experimental data, detailed protocols, and visual pathway diagrams to inform drug discovery and development.

Sulfonamide-based inhibitors represent a cornerstone in medicinal chemistry, with applications ranging from antimicrobial and anticancer agents to anti-inflammatory and diuretic drugs. Their versatile scaffold allows for the targeting of a wide array of enzymes crucial in various pathological processes. This guide offers a head-to-head comparison of prominent sulfonamide-based inhibitors against two major enzyme classes: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs), providing researchers, scientists, and drug development professionals with a detailed and objective resource to support their work.

Carbonic Anhydrase Inhibitors: A Comparative Analysis

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several isoforms are expressed in humans, with some, like CA IX and XII, being predominantly found in tumors and linked to cancer progression, making them attractive targets for anticancer therapies.[1][2] Sulfonamides are classic inhibitors of CAs, and their efficacy and selectivity against different isoforms are critical for therapeutic success and minimizing off-target effects.

Quantitative Comparison of Inhibition Constants (Ki)

The following table summarizes the inhibition constants (Ki) of various sulfonamide-based inhibitors against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate stronger inhibition.

InhibitorhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Selectivity ProfileReference
Acetazolamide (AAZ)>10,0002.49.714Selective for hCA II over others[3]
Compound 6 --9.7--[3]
Compound 7 --103--[3]
Compound 8 --53--[3]
Compound 10 --559-Highly selective for hCA XII over hCA II[3]
Compound 11 --88--[3]
Compound 12 --49--[3]
Compound 13 --40--[3]
Compound 29 3.0--5Potent inhibitor of hCA I and XII[4][5]
Compound 30 --43-Effective inhibitor of hCA IX[4][5]
Compound 31 ---5Potent inhibitor of hCA XII[4][5]
Compound 32 -4.4->10,000Potent inhibitor of hCA II[4][5]

Note: '-' indicates data not available in the cited sources.

Carbonic Anhydrase IX Signaling Pathway in Cancer

The diagram below illustrates the role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment. Hypoxia leads to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), which in turn upregulates the expression of CA IX.[2][6] CA IX, a transmembrane protein, catalyzes the hydration of extracellular CO2 to H+ and HCO3-. The resulting acidic extracellular environment promotes tumor invasion and metastasis, while the import of bicarbonate helps maintain a more alkaline intracellular pH, favoring cancer cell survival and proliferation.[1][7]

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline pH) CO2_ext CO2 CAIX CA IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ Invasion Tumor Invasion & Metastasis H_ext->Invasion HCO3_ext HCO3- Bicarbonate_Transporter Bicarbonate Transporter HCO3_ext->Bicarbonate_Transporter CAIX->H_ext produces CAIX->HCO3_ext produces HCO3_int HCO3- Bicarbonate_Transporter->HCO3_int imports Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a->CAIX upregulates Survival Cell Survival & Proliferation HCO3_int->Survival

Carbonic Anhydrase IX Signaling Pathway

Cyclooxygenase Inhibitors: A Head-to-Head Battle

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade.[8] They exist in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced by inflammatory stimuli.[8][9] Sulfonamide-based non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 were developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Comparison of IC50 Values and Selectivity

The following table presents a head-to-head comparison of the 50% inhibitory concentrations (IC50) and selectivity ratios for prominent sulfonamide and sulfone COX-2 inhibitors. The selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates the preference for inhibiting COX-2 over COX-1; a higher ratio signifies greater COX-2 selectivity.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Sulfonamides
Celecoxib160.5429.6 - 30[10]
Valdecoxib--30[11]
Sulfones
Etoricoxib--106 - 344
Rofecoxib--35[11]
Non-selective (for comparison)
Diclofenac--29[10]

Note: '-' indicates data not available in the cited sources. There can be variability in IC50 values depending on the specific assay conditions.

COX-2 Signaling Pathway in Inflammation

The diagram below outlines the central role of COX-2 in the inflammatory response. Upon tissue injury or stimulation by pro-inflammatory cytokines, phospholipase A2 releases arachidonic acid from the cell membrane.[12] COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized by various synthases to produce a range of prostaglandins, most notably prostaglandin E2 (PGE2).[9] PGE2 binds to its receptors on target cells, leading to the cardinal signs of inflammation, including pain, fever, and swelling.[8]

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:s->Arachidonic_Acid:n releases PLA2->Cell_Membrane COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 PGE2_Receptors PGE2 Receptors PGE2->PGE2_Receptors Inflammation Inflammation (Pain, Fever, Swelling) PGE2_Receptors->Inflammation

COX-2 Signaling Pathway in Inflammation

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.

Principle: The hydration of CO2 by carbonic anhydrase leads to the production of protons, causing a change in pH. This pH change is monitored over time using a pH indicator in a stopped-flow instrument. The rate of the reaction is proportional to the enzyme activity.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • CO2-saturated water

  • Assay Buffer: 20 mM HEPES or Tris, pH 7.5, containing a pH indicator (e.g., phenol red)

  • Sulfonamide inhibitors dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Incubate the CA enzyme with the sulfonamide inhibitor at various concentrations for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short time course (e.g., 10-100 seconds).

  • Data Analysis: Determine the initial velocity of the reaction from the linear phase of the absorbance change. Calculate the inhibition constants (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition). The uncatalyzed rate of CO2 hydration (in the absence of enzyme) should be subtracted from the enzyme-catalyzed rates.[13][14]

In Vitro COX-1/COX-2 Inhibition Assay (LC-MS/MS Method)

This assay determines the inhibitory potency and selectivity of compounds against COX-1 and COX-2 enzymes.

Principle: The activity of COX-1 and COX-2 is measured by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Sulfonamide inhibitors dissolved in DMSO

  • LC-MS/MS system

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In an Eppendorf tube, mix the reaction buffer, cofactors, and the COX enzyme. Add the sulfonamide inhibitor at various concentrations and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of approximately 5 µM.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).

  • Sample Preparation: Add an internal standard (e.g., deuterated PGE2) and extract the prostaglandins using an organic solvent (e.g., hexane/ethyl acetate).

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to quantify the amount of PGE2 produced.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to a control without inhibitor. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a general workflow for screening and characterizing sulfonamide-based inhibitors.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50/Ki Determination) Hit_Identification->Dose_Response Active Compounds End End: Candidate Drug Hit_Identification->End Inactive Compounds Selectivity_Profiling Selectivity Profiling (e.g., against Isoforms) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->End

Inhibitor Screening Workflow

References

Reproducibility and Comparative Analysis of 4-Ethoxynaphthalene-1-sulfonamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-Ethoxynaphthalene-1-sulfonamide, focusing on its synthesis and predicted biological activity based on related compounds. Due to the limited availability of direct experimental reproducibility data for this specific molecule, this document synthesizes established protocols for sulfonamide synthesis and presents a comparative landscape of the antimicrobial efficacy of analogous sulfonamides. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound for their experimental needs.

Synthesis and Characterization

The synthesis of this compound is a straightforward process involving the reaction of a commercially available sulfonyl chloride with an amine source. While specific reproducibility data such as yield and purity for this exact compound are not extensively published, the general reliability of this synthetic route is well-established in organic chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

  • 4-Ethoxynaphthalene-1-sulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-Ethoxynaphthalene-1-sulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of ammonium hydroxide solution (5.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Expected Characterization:

While specific data for this compound is scarce, the following table includes data for the closely related analog, 4-methoxynaphthalene-1-sulfonamide, to provide an expected physicochemical profile.

ParameterExpected Value (based on 4-methoxynaphthalene-1-sulfonamide)
Molecular FormulaC₁₁H₁₁NO₃S
Molecular Weight237.27 g/mol
AppearanceWhite to off-white solid
Melting PointNot available

Comparative Antimicrobial Activity

Sulfonamides typically exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria. This bacteriostatic action prevents bacterial growth and proliferation.[1][] Humans are generally unaffected as they obtain folic acid from their diet.[1]

The following table presents the Minimum Inhibitory Concentration (MIC) values for several alternative sulfonamide antibiotics against common bacterial strains, providing a baseline for the expected efficacy of novel sulfonamides like this compound.

Sulfonamide AlternativeStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
Sulfamethoxazole8 - >12816 - >128
Sulfadiazine16 - 25632 - >256
Sulfisoxazole8 - 12816 - 128

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of action for antimicrobial sulfonamides is the inhibition of the folic acid synthesis pathway. Additionally, some sulfonamides have been shown to inhibit other enzymes, such as carbonic anhydrase.

Folic Acid Synthesis Inhibition

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by sulfonamides.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine pyrophosphate Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Carbonic Anhydrase Inhibition

Certain sulfonamides are also known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[3][4][5] Naphthalenesulfonamides, in particular, have been investigated for their carbonic anhydrase inhibitory activity.

Carbonic_Anhydrase_Inhibition Substrate CO₂ + H₂O CA Carbonic Anhydrase (CA) Substrate->CA Product HCO₃⁻ + H⁺ CA->Product Catalysis Naphthalenesulfonamide This compound Naphthalenesulfonamide->CA Inhibition

Caption: Inhibition of Carbonic Anhydrase by Naphthalenesulfonamides.

Experimental Workflow for Evaluation

The following diagram outlines a general workflow for the synthesis and evaluation of novel sulfonamides.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Start: 4-Ethoxynaphthalene-1-sulfonyl chloride Reaction Reaction with Ammonium Hydroxide Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization MIC Determine Minimum Inhibitory Concentration (MIC) Characterization->MIC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC->Mechanism Toxicity Cytotoxicity Assays MIC->Toxicity

Caption: General workflow for sulfonamide synthesis and evaluation.

References

Purity Analysis of Synthetic 4-Ethoxynaphthalene-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Purification Overview

The synthesis of 4-Ethoxynaphthalene-1-sulfonamide typically involves a two-step process. The first step is the sulfonation of 2-ethoxynaphthalene to yield 4-ethoxynaphthalene-1-sulfonyl chloride. This intermediate is then reacted with ammonia to produce the final sulfonamide product.

SynthesisWorkflow Start 2-Ethoxynaphthalene Intermediate 4-Ethoxynaphthalene-1-sulfonyl chloride Start->Intermediate Sulfonation Product This compound Intermediate->Product Amination Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Reagent1 Chlorosulfonic Acid Reagent1->Intermediate Reagent2 Ammonia Reagent2->Product

Caption: Synthetic workflow for this compound.

Purification of the crude product is critical to remove unreacted starting materials, by-products, and other impurities. Common purification techniques for sulfonamides include recrystallization and column chromatography.

Comparative Purity Analysis Techniques

The purity of synthesized this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the target compound from potential impurities. A reversed-phase HPLC method is generally suitable for naphthalenesulfonamides.

Table 1: Comparison of HPLC Methods for Naphthalenesulfonamide Analysis

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm and 280 nm
Run Time 15 min25 min
Advantages Simple, rapid screeningBetter resolution for complex impurity profiles
Disadvantages May not resolve all impuritiesLonger run time, more complex method development

Experimental Protocol: HPLC Method B (Gradient)

  • Sample Preparation: Dissolve an accurately weighed sample of synthetic this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: HPLC purity analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity determination (qNMR). Both ¹H and ¹³C NMR are valuable for confirming the structure of this compound and identifying impurities.

Table 2: NMR Analysis for Structural Confirmation and Purity

NucleusExpected Chemical Shifts (ppm) for this compound (Illustrative)Information Provided
¹H NMR 8.5-7.5 (aromatic protons), 7.0-6.8 (sulfonamide protons), 4.2 (ethoxy -CH₂-), 1.5 (ethoxy -CH₃)Structural confirmation, presence of proton-containing impurities.
¹³C NMR 160-110 (aromatic carbons), 64 (ethoxy -CH₂-), 15 (ethoxy -CH₃)Confirms carbon skeleton, detects carbon-containing impurities.
qNMR An internal standard with a known concentration and non-overlapping signals is used.Provides an absolute measure of purity.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard (e.g., maleic acid) for qNMR if required.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard ¹H acquisition

    • Number of Scans: 16-64

    • Relaxation Delay: 5 seconds (for quantitative analysis)

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals of the compound and any impurities. For qNMR, compare the integral of a known proton signal of the analyte to that of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and to identify impurities based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a suitable ionization method for sulfonamides.

Table 3: Mass Spectrometry for Molecular Weight and Impurity Identification

Ionization ModeExpected m/z for this compound [M+H]⁺ (C₁₂H₁₃NO₃S)Information Provided
Positive ESI 252.06Confirms molecular weight, identifies impurities with different masses.
Negative ESI 250.05Provides complementary information.
High-Resolution MS 252.0638Provides accurate mass for elemental composition confirmation.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare the sample as for HPLC analysis, typically at a lower concentration (e.g., 0.1 mg/mL).

  • LC-MS System: Couple the HPLC system to a mass spectrometer.

  • MS Parameters (Illustrative for ESI):

    • Ionization Mode: Positive and Negative

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: As per instrument recommendations

  • Data Analysis: Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

PurityAnalysisRelationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Synthetic this compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS Purity Purity (%) HPLC->Purity ImpurityID Impurity Identification HPLC->ImpurityID NMR->Purity qNMR Structure Structural Confirmation NMR->Structure MS->ImpurityID MolecularWeight Molecular Weight MS->MolecularWeight

Caption: Relationship between analytical techniques and information obtained.

Comparison with Alternatives

In drug discovery, the sulfonamide functional group is often considered a "privileged" scaffold due to its favorable pharmacological properties. However, bioisosteric replacement is a common strategy to modulate a compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability.

Table 4: Comparison of this compound with Potential Bioisosteres

CompoundKey FeaturesPotential Advantages over SulfonamidePotential Disadvantages
This compound Acidic N-H, hydrogen bond donor/acceptorWell-established scaffoldPotential for off-target effects, metabolic liabilities
N-acyl-4-ethoxynaphthalene-1-sulfonamide More acidic, bulkierModulated acidity and lipophilicityDifferent binding interactions
4-Ethoxynaphthalene-1-carboxamide Non-acidic, hydrogen bond donor/acceptorReduced acidity, potentially improved cell permeabilityLoss of key interactions if acidity is important
Inverse sulfonamide (sulfoximine) Chiral center at sulfur, different geometryNovel intellectual property, altered 3D shapeMore complex synthesis

The choice of an alternative depends on the specific therapeutic target and the desired property modulation. The same analytical techniques (HPLC, NMR, MS) would be employed to assess the purity of these alternative compounds, with adjustments to the experimental protocols as needed based on their unique chemical structures.

Conclusion

A multi-technique approach is essential for the comprehensive purity analysis of synthetic this compound. HPLC is indispensable for quantitative purity determination and impurity profiling. NMR provides unambiguous structural confirmation and can be used for quantitative analysis. Mass spectrometry is crucial for confirming the molecular weight and identifying unknown impurities. By employing these methods in a complementary fashion, researchers can ensure the quality and integrity of this important synthetic compound for its intended applications in drug development and scientific research.

A Comparative Guide to Isothermal Titration Calorimetry for 4-Ethoxynaphthalene-1-sulfonamide Binding Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for characterizing the binding of small molecules, using sulfonamide inhibitors of Carbonic Anhydrase as a representative example. Due to the limited availability of specific binding data for 4-Ethoxynaphthalene-1-sulfonamide, this guide utilizes data from studies on structurally related sulfonamides to illustrate the principles and comparative performance of these methods.

Introduction to Binding Affinity and Thermodynamics

Understanding the interaction between a drug candidate and its biological target is fundamental to drug discovery. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment. This allows for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[1]

While ITC is considered a gold-standard method, other techniques such as Surface Plasmon Resonance (SPR) and fluorescence-based assays are also widely used to study binding interactions. Each method has its own principles, advantages, and limitations. This guide will compare these techniques in the context of characterizing the binding of sulfonamide inhibitors to their target protein, Carbonic Anhydrase.

Comparative Analysis of Binding Assay Techniques

To provide a direct comparison, this guide presents data for the binding of two different sulfonamide compounds, 4-carboxybenzenesulfonamide (CBS) and 5-dimethyl-amino-1-naphthalene-sulfonamide (DNSA), to Carbonic Anhydrase II (CA II). The data is sourced from a study that directly compared ITC and SPR for these interactions.[2] Additionally, representative data from a fluorescence-based assay for a similar sulfonamide-CA II interaction is included to provide a broader comparison.

Table 1: Comparison of Binding Data for Sulfonamide Inhibitors of Carbonic Anhydrase II

TechniqueLigandBinding Affinity (Kd)Kinetic ParametersThermodynamic Parameters
Isothermal Titration Calorimetry (ITC) 4-carboxybenzenesulfonamide (CBS)760 nMNot directly measuredΔH = -10.5 kcal/mol, TΔS = -2.1 kcal/mol
5-dimethyl-amino-1-naphthalene-sulfonamide (DNSA)360 nMNot directly measuredΔH = -10.9 kcal/mol, TΔS = -2.0 kcal/mol
Surface Plasmon Resonance (SPR) 4-carboxybenzenesulfonamide (CBS)790 nMka = 3.4 x 105 M-1s-1, kd = 2.7 x 10-1 s-1Not directly measured
5-dimethyl-amino-1-naphthalene-sulfonamide (DNSA)380 nMka = 1.2 x 106 M-1s-1, kd = 4.5 x 10-1 s-1Not directly measured
Fluorescence Spectroscopy Azosulfonamide1 µMNot directly measuredNot directly measured

Data for ITC and SPR are from Navratilova and Myszka, 2007.[2] Data for Fluorescence Spectroscopy is a representative value for a sulfonamide inhibitor binding to Carbonic Anhydrase I.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the fundamental protocols for the key experiments discussed.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: The target protein (e.g., Carbonic Anhydrase II) is placed in the sample cell of the calorimeter, and the ligand (e.g., a sulfonamide inhibitor) is loaded into the injection syringe.[1] Both solutions must be in the same buffer to minimize heats of dilution.[1]

  • Titration: A series of small, precise injections of the ligand solution are made into the protein solution while the temperature is kept constant.

  • Data Acquisition: The instrument measures the heat released or absorbed during each injection.[1]

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from the Gibbs free energy equation.

Surface Plasmon Resonance (SPR)
  • Immobilization: The target protein (ligand) is immobilized on the surface of a sensor chip.[4][5][6]

  • Analyte Injection: A solution containing the small molecule (analyte) is flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[4][5][6]

  • Data Analysis: The resulting sensorgram, a plot of RU versus time, is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[6]

Fluorescence Polarization (FP) Assay (Competitive Binding Format)
  • Assay Setup: A fluorescently labeled tracer molecule that is known to bind to the target protein is used. In a typical competitive assay, the target protein, the fluorescent tracer, and the unlabeled test compound (the sulfonamide inhibitor) are mixed.[7][8][9]

  • Principle: When the fluorescent tracer is bound to the larger protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal.[10] If the test compound binds to the protein and displaces the tracer, the smaller, free tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.[9][10]

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[7]

  • Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the concentration at which 50% of the tracer is displaced (IC50). The IC50 value can then be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.[9]

Visualizing Experimental Workflows and Comparisons

To further clarify the principles and workflows of these techniques, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Protein in Cell Titration Titration (Injections) Protein->Titration Ligand Ligand in Syringe Ligand->Titration Heat_Measurement Heat Measurement Titration->Heat_Measurement Isotherm Binding Isotherm Heat_Measurement->Isotherm Thermodynamics Thermodynamic Parameters (Kd, ΔH, ΔS, n) Isotherm->Thermodynamics

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Technique_Comparison cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_fp Fluorescence-Based Assay (e.g., FP) ITC_Principle Measures heat change upon binding ITC_Output Kd, ΔH, ΔS, n ITC_Principle->ITC_Output Direct Measurement SPR_Principle Measures change in refractive index upon binding SPR_Output Kd, ka, kd SPR_Principle->SPR_Output Real-time Kinetics FP_Principle Measures change in fluorescence polarization upon binding FP_Output Kd or IC50 FP_Principle->FP_Output Competitive or Direct

Caption: Comparison of the core principles and primary outputs of ITC, SPR, and fluorescence-based assays.

Signaling Pathway: Carbonic Anhydrase Inhibition in Glaucoma

Carbonic anhydrase inhibitors are a class of drugs used in the treatment of glaucoma.[3][11] They act by reducing the production of aqueous humor in the eye, which in turn lowers intraocular pressure.[12][13] The following diagram illustrates this signaling pathway.

Glaucoma_Pathway cluster_eye Ciliary Epithelium of the Eye cluster_drug Pharmacological Intervention CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO3- + H+ H2CO3->HCO3_H CA Carbonic Anhydrase Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Leads to IOP Increased Intraocular Pressure Aqueous_Humor->IOP Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->CA Inhibits CA->H2CO3

Caption: Inhibition of Carbonic Anhydrase by sulfonamides reduces aqueous humor production, lowering intraocular pressure in glaucoma.

Conclusion

Isothermal Titration Calorimetry provides a comprehensive thermodynamic characterization of ligand binding, offering insights into the driving forces of the interaction. While SPR excels in providing kinetic information and fluorescence-based assays are highly suitable for high-throughput screening, ITC remains a powerful tool for detailed biophysical characterization in drug discovery and development. The choice of technique will depend on the specific research question, the available instrumentation, and the properties of the interacting molecules. This guide provides a framework for understanding and comparing these key techniques for the characterization of small molecule binding to their protein targets.

References

Surface Plasmon Resonance (SPR) Analysis of Sulfonamide Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of the binding kinetics between a small molecule and its protein target is paramount. Surface Plasmon Resonance (SPR) stands out as a powerful label-free technology for elucidating these interactions in real-time. This guide provides a comparative analysis of the kinetic data obtained through SPR for various sulfonamide derivatives, a class of compounds with diverse therapeutic applications.

While specific SPR kinetic data for 4-Ethoxynaphthalene-1-sulfonamide is not publicly available, this guide will focus on representative sulfonamides that have been well-characterized using SPR. The primary focus will be on their interaction with Carbonic Anhydrase (CA), a common target for sulfonamide drugs. This comparative analysis will serve as a valuable resource for researchers interested in the kinetic profiling of sulfonamide-based compounds.

Comparative Kinetic Analysis of Sulfonamide Derivatives

The following table summarizes the kinetic and affinity constants for the binding of various sulfonamide derivatives to Carbonic Anhydrase II (CAII), as determined by Surface Plasmon Resonance. This data highlights the diversity in binding profiles within this class of molecules.

CompoundTarget ProteinAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (M)
AcetazolamideCarbonic Anhydrase II1.62 x 10⁶1.62 x 10⁻²1.00 x 10⁻⁸
4-CarboxybenzenesulfonamideCarbonic Anhydrase II5.50 x 10⁴4.50 x 10⁻²8.18 x 10⁻⁷
SulphanilamideCarbonic Anhydrase II2.49 x 10⁴1.42 x 10⁻¹5.70 x 10⁻⁶
SulpirideCarbonic Anhydrase II1.36 x 10³2.75 x 10⁻¹2.02 x 10⁻⁴

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions can influence kinetic parameters.

Experimental Protocol: SPR Analysis of Small Molecule-Protein Interactions

The following is a generalized protocol for analyzing the binding kinetics of sulfonamide derivatives to a target protein, such as Carbonic Anhydrase, using Surface Plasmon Resonance.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein (e.g., recombinant human Carbonic Anhydrase II)

  • Sulfonamide derivative (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Analyte dilution series in running buffer.

2. Ligand Immobilization:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

  • Inject the target protein solution in the immobilization buffer. The protein will covalently bind to the activated surface via primary amine groups.

  • Deactivate any remaining active esters by injecting ethanolamine-HCl. This blocks unreacted sites.

  • The final immobilization level of the protein should be optimized to minimize mass transport limitations.

3. Kinetic Analysis:

  • Prepare a series of analyte (sulfonamide) concentrations in running buffer. It is recommended to use a concentration range that spans from at least 10-fold below to 10-fold above the expected KD. A buffer-only injection (zero analyte concentration) is included as a control for baseline drift.

  • Inject the analyte solutions over the immobilized protein surface at a constant flow rate. Each injection cycle consists of:

    • Association Phase: The analyte flows over the sensor surface, allowing for binding to the immobilized ligand.

    • Dissociation Phase: Running buffer flows over the surface, allowing for the dissociation of the analyte-ligand complex.

    • Regeneration Step (if necessary): A specific solution is injected to remove any remaining bound analyte, preparing the surface for the next injection. The choice of regeneration solution needs to be empirically determined to ensure it removes the analyte without denaturing the immobilized ligand.

  • Record the sensorgrams, which show the change in response units (RU) over time, for each analyte concentration.

4. Data Analysis:

  • The collected sensorgrams are processed by subtracting the response from a reference flow cell (without immobilized protein) and the zero-concentration analyte injection.

  • The association (ka) and dissociation (kd) rate constants are determined by fitting the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

  • The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation and association rate constants (KD = kd/ka).

Visualizing the Experimental Workflow and Binding Principles

To better understand the experimental process and the underlying principles, the following diagrams have been generated.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing Activation Surface Activation (EDC/NHS) Immobilization Ligand Immobilization (e.g., Carbonic Anhydrase) Activation->Immobilization Deactivation Surface Deactivation (Ethanolamine) Immobilization->Deactivation Analyte_Prep Analyte Preparation (Sulfonamide Dilution Series) Deactivation->Analyte_Prep Injection Analyte Injection (Association) Analyte_Prep->Injection Dissociation Buffer Flow (Dissociation) Injection->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Regeneration->Injection Next Cycle Sensorgram Sensorgram Acquisition Regeneration->Sensorgram Fitting Data Fitting (e.g., 1:1 Binding Model) Sensorgram->Fitting Results Kinetic Constants (ka, kd, KD) Fitting->Results

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

SPR_Principle Ligand Immobilized Ligand (e.g., Carbonic Anhydrase) Analyte Analyte in Solution (Sulfonamide) Ligand->Analyte Dissociation (kd) Complex Ligand-Analyte Complex Analyte->Ligand Association (ka) SPR_Signal SPR Signal Change Complex->SPR_Signal Mass Change Detection

Caption: Principle of SPR: Analyte binding to an immobilized ligand causes a detectable signal change.

Cellular Thermal Shift Assay (CETSA) for Target Engagement of 4-Ethoxynaphthalene-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to assess target engagement in live cells and tissues.[1][2][3][4][5][6] This guide provides a comprehensive overview of CETSA for evaluating the target engagement of 4-Ethoxynaphthalene-1-sulfonamide, a sulfonamide-based compound. While specific data for this particular molecule is not publicly available, this document outlines the principles, protocols, and comparative analysis with alternative methods, offering a practical framework for its investigation.

Sulfonamides are a broad class of compounds known for their antimicrobial effects, primarily by inhibiting dihydropteroate synthetase in bacteria.[7][8][9] However, the specific target and mechanism of action for novel derivatives like this compound require empirical validation. CETSA provides a direct biophysical method to identify and validate such interactions within a physiologically relevant context.[3][10]

Principle of CETSA

CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[2][3][5][6][10][11] When a small molecule like this compound binds to its target protein, it generally stabilizes the protein's structure. This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.[11]

CETSA Workflow

The general workflow for a CETSA experiment involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical CETSA workflow.

cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Fractionation cluster_3 Step 4: Protein Quantification cluster_4 Step 5: Data Analysis A Cells/Tissues treated with This compound or vehicle B Aliquots heated to a range of temperatures A->B C Cells are lysed B->C D Soluble fraction separated from precipitated proteins (centrifugation) C->D E Quantification of soluble target protein D->E F Generation of melting curves and determination of thermal shift (ΔTm) E->F

Caption: General workflow of a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocols

Detailed methodologies are crucial for reproducible CETSA experiments. Below are protocols for two common CETSA formats.

Protocol 1: Western Blot-based CETSA

This is the classical format for validating the engagement of a specific target protein.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by a cooling step.[11]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or detergents.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[5]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein against temperature to generate melting curves.

    • Calculate the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.

Protocol 2: High-Throughput CETSA (CETSA HT)

This format is suitable for screening compound libraries or for lead optimization.

  • Cell Culture and Treatment in Microplates:

    • Seed cells in 96- or 384-well plates.

    • Treat cells with compounds as described above.

  • Heating:

    • Seal the plates and heat them in a thermal cycler adapted for microplates.

  • Lysis and Detection:

    • Lyse the cells directly in the wells.

    • Use a detection method that does not require protein separation, such as proximity-based assays (e.g., AlphaScreen or Proximity Ligation Assay) or enzyme-fragment complementation assays.[12]

  • Data Analysis:

    • Measure the signal from each well.

    • Plot the signal against temperature or compound concentration to determine target engagement.

Comparison of CETSA with Alternative Target Engagement Technologies

Several other methods can be used to assess target engagement. The choice of technique depends on the specific research question, the nature of the target protein, and available resources.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)Limited Proteolysis (LiP)
Principle Ligand-induced thermal stabilization.[2][3][5][6][10][11]Ligand-induced protection from proteolysis.[13]Ligand-induced changes in protein unfolding kinetics monitored by oxidation.[2]Ligand-induced conformational changes altering protease accessibility.[2]
Assay Format Intact cells, cell lysates, tissues.[1][2][14]Cell lysates, purified proteins.[13]Cell lysates.Cell lysates, purified proteins.
Detection Western blot, ELISA, mass spectrometry (TPP), proximity assays.[2][12][15]SDS-PAGE, Western blot, mass spectrometry.[13]Mass spectrometry.Mass spectrometry.
Throughput Low (Western blot) to high (CETSA HT).[12][14]Low to medium.Low to medium.Low to medium.
Labeling Label-free.[2][10]Label-free.[13]Requires chemical labeling.Label-free.
Advantages Physiologically relevant (intact cells), applicable to various targets.[3][6]Direct evidence of binding, does not require heating.[13]Can detect subtle conformational changes.Provides structural information on binding sites.
Limitations Not all proteins show a clear thermal shift, indirect measure of binding.[1][13]Requires careful optimization of protease concentration, not suitable for all proteins.[13]Complex data analysis, potential for artifacts from labeling.Requires specific proteases, may not be suitable for all proteins.

Signaling Pathway Analysis

Should this compound prove to engage a specific target, for instance, a kinase, it would be crucial to understand its impact on downstream signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be investigated.

Ligand This compound Target Target Protein (e.g., Kinase) Ligand->Target Engagement (Inhibition/Activation) Substrate Downstream Substrate Target->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Apoptosis) PhosphoSubstrate->Response

Caption: Hypothetical signaling pathway affected by this compound.

Conclusion

The Cellular Thermal Shift Assay is a versatile and powerful tool for validating the target engagement of novel small molecules like this compound directly in a cellular context. While specific experimental data for this compound is not yet available, the protocols and comparative information provided in this guide offer a solid foundation for researchers to design and execute robust target engagement studies. By combining CETSA with other biochemical and cellular assays, a comprehensive understanding of the compound's mechanism of action can be achieved, which is essential for its further development as a chemical probe or therapeutic agent.

References

A Comparative Analysis of Naphthalene-1-Sulfonamide Derivatives: In Vitro and In Vivo Efficacy as FABP4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro and in vivo performance of naphthalene-1-sulfonamide derivatives. Due to the limited publicly available data for 4-Ethoxynaphthalene-1-sulfonamide, this document presents a detailed analysis of closely related and well-characterized analogs, compounds 16dk and 16do, which are potent inhibitors of Fatty Acid Binding Protein 4 (FABP4).

This guide summarizes key experimental data, outlines methodologies for the cited experiments, and visualizes the relevant biological pathways and workflows to offer a comprehensive understanding of the therapeutic potential of this class of compounds.

Data Summary: In Vitro and In Vivo Performance

The following tables provide a structured summary of the quantitative data for two representative naphthalene-1-sulfonamide derivatives, 16dk and 16do, as potent and selective inhibitors of FABP4.

Table 1: In Vitro Biological Activity and Metabolic Stability
CompoundTargetBinding Affinity (Kd, nM)Metabolic Stability (t1/2 in mouse liver microsomes, min)
16dk FABP428>120
16do FABP44385.3
BMS309403 (Reference)FABP4218.2

Data sourced from Gao et al., 2018.

Table 2: In Vivo Efficacy in a Diabetic Mouse Model (db/db mice)
Compound (30 mg/kg, oral gavage)Fasting Blood Glucose Reduction (%)Serum Triglyceride Reduction (%)Serum Cholesterol Reduction (%)
16dk 45.238.125.4
16do 41.735.222.1
Metformin (Reference)48.5N/AN/A

Data sourced from Gao et al., 2018.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

In Vitro Binding Affinity Assay

The binding affinities of the naphthalene-1-sulfonamide derivatives to FABP4 were determined using a fluorescent probe displacement assay. The experiment involves the following steps:

  • Protein Preparation: Recombinant human FABP4 protein is purified and diluted to a final concentration of 1 µM in a phosphate-buffered saline (PBS) solution.

  • Fluorescent Probe: A fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to the fatty acid-binding pocket of FABP4, is used at a concentration of 1 µM.

  • Compound Titration: The test compounds (16dk, 16do) are serially diluted to various concentrations.

  • Assay Reaction: The FABP4 protein, ANS probe, and test compounds are mixed and incubated at room temperature for 30 minutes to reach equilibrium.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: The decrease in fluorescence intensity, caused by the displacement of ANS from the FABP4 binding pocket by the test compound, is used to calculate the binding affinity (Kd) by fitting the data to a one-site competition binding model.

In Vivo Efficacy in Diabetic Mice

The in vivo therapeutic effects of the compounds were evaluated in a db/db mouse model of type 2 diabetes. The protocol is as follows:

  • Animal Model: Male db/db mice, which are genetically diabetic, are used for the study.

  • Acclimatization: The animals are acclimated for one week before the start of the experiment.

  • Compound Administration: The test compounds (16dk, 16do) are formulated in a suitable vehicle and administered orally by gavage at a dose of 30 mg/kg once daily for a period of four weeks. A control group receives the vehicle only, and a reference group is treated with metformin.

  • Blood Glucose Monitoring: Fasting blood glucose levels are measured weekly from tail vein blood samples using a glucometer.

  • Serum Lipid Analysis: At the end of the treatment period, blood is collected, and serum levels of triglycerides and cholesterol are determined using commercially available assay kits.

  • Data Analysis: The percentage reduction in fasting blood glucose and serum lipids is calculated by comparing the values of the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow

Visual diagrams are provided below to illustrate the FABP4 signaling pathway and the experimental workflow for evaluating the inhibitors.

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binds PPARg PPARg FABP4->PPARg Activates Gene Transcription Gene Transcription PPARg->Gene Transcription Regulates Lipid Metabolism & Inflammation Lipid Metabolism & Inflammation Gene Transcription->Lipid Metabolism & Inflammation Impacts Naphthalene-1-sulfonamide Naphthalene-1-sulfonamide Naphthalene-1-sulfonamide->FABP4 Inhibits

Caption: FABP4 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Assay Binding Assay Metabolic Stability Metabolic Stability Binding Assay->Metabolic Stability Lead Selection Diabetic Mouse Model Diabetic Mouse Model Metabolic Stability->Diabetic Mouse Model Candidate for In Vivo Compound Dosing Compound Dosing Diabetic Mouse Model->Compound Dosing Efficacy Measurement Efficacy Measurement Compound Dosing->Efficacy Measurement Blood & Serum Analysis

A Comparative Guide to 4-Ethoxynaphthalene-1-sulfonamide and its Methyl Ether Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and chemical biology, naphthalenesulfonamide scaffolds have emerged as privileged structures, demonstrating a wide array of biological activities. This guide provides a comparative analysis of 4-Ethoxynaphthalene-1-sulfonamide and its corresponding methyl ether analog, 4-Methoxynaphthalene-1-sulfonamide. The comparison is based on their structural attributes, potential biological activities inferred from related compounds, and general principles of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physicochemical properties. The primary difference between the two title compounds is the substitution of a methoxy group with an ethoxy group at the 4-position of the naphthalene ring. This seemingly minor alteration can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity.

PropertyThis compound4-Methoxynaphthalene-1-sulfonamide
Molecular Formula C₁₂H₁₃NO₃SC₁₁H₁₁NO₃S
Molecular Weight 251.30 g/mol 237.27 g/mol
LogP (Predicted) ~2.5~2.1
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
General Solubility Predicted to have lower aqueous solubilityPredicted to have higher aqueous solubility

Note: LogP values are estimations and can vary based on the prediction software used. The trend of increasing lipophilicity with the ethoxy group is generally expected.

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Naphthalene-1-sulfonamide derivatives have been identified as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key player in metabolic and inflammatory diseases. The binding of these inhibitors to FABP4 is influenced by the substituents on the naphthalene ring.

  • Lipophilicity and Binding: The binding pocket of FABP4 has significant hydrophobic character. The increased lipophilicity of the ethoxy group in this compound compared to the methoxy group may lead to enhanced hydrophobic interactions within the binding pocket, potentially resulting in higher binding affinity and inhibitory potency.

  • Steric Considerations: The slightly larger size of the ethoxy group could either provide a better fit in a specific sub-pocket or introduce steric hindrance, depending on the precise topology of the FABP4 binding site.

Antibacterial Activity

Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The effectiveness of sulfonamides can be modulated by their physicochemical properties.

  • Cellular Penetration: The ability of a drug to penetrate the bacterial cell wall is critical for its efficacy. The increased lipophilicity of the ethoxy analog might enhance its ability to cross the lipid-rich bacterial cell membrane, potentially leading to improved antibacterial activity compared to the methoxy analog.

  • Target Enzyme Interaction: The electronic and steric properties of the 4-alkoxy substituent can influence the binding affinity to the DHPS enzyme. While the electronic differences between a methoxy and an ethoxy group are minimal, the steric bulk of the ethoxy group could play a role in the interaction with the enzyme's active site.

Hypothetical Performance Comparison (Based on SAR)

Biological TargetThis compound (Predicted)4-Methoxynaphthalene-1-sulfonamide (Predicted)Rationale
FABP4 Inhibition Potentially Higher PotencyPotentIncreased lipophilicity of the ethoxy group may enhance binding to the hydrophobic pocket of FABP4.
Antibacterial Activity Potentially Higher ActivityActiveIncreased lipophilicity of the ethoxy group may improve bacterial cell wall penetration.

Disclaimer: The performance comparison in the table above is hypothetical and based on established structure-activity relationship principles. Direct experimental validation is required to confirm these predictions.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 4-Methoxynaphthalene-1-sulfonamide, the following experimental protocols can be employed.

FABP4 Inhibition Assay (Fluorescence Displacement)

This assay measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket, leading to a decrease in fluorescence.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

  • Test compounds (this compound and 4-Methoxynaphthalene-1-sulfonamide) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of FABP4 and ANS in the assay buffer.

  • Add serial dilutions of the test compounds to the wells of the microplate.

  • Add the FABP4/ANS solution to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) in the dark.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for ANS (e.g., Ex: 380 nm, Em: 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a microplate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic route for the preparation of 4-alkoxynaphthalene-1-sulfonamides.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Chlorosulfonation cluster_intermediate Intermediate cluster_reaction2 Alkylation cluster_intermediate2 Intermediate cluster_reaction3 Amination cluster_product Final Products 4-Hydroxynaphthalene-1-sulfonic acid 4-Hydroxynaphthalene-1-sulfonic acid Reaction1 SOCl₂ 4-Hydroxynaphthalene-1-sulfonic acid->Reaction1 Thionyl chloride Thionyl chloride Thionyl chloride->Reaction1 4-Hydroxynaphthalene-1-sulfonyl chloride 4-Hydroxynaphthalene-1-sulfonyl chloride Reaction1->4-Hydroxynaphthalene-1-sulfonyl chloride Reaction2 Williamson Ether Synthesis 4-Hydroxynaphthalene-1-sulfonyl chloride->Reaction2 Alkylating Agent Ethyl Iodide or Methyl Iodide Alkylating Agent->Reaction2 Base K₂CO₃ Base->Reaction2 4-Alkoxynaphthalene-1-sulfonyl chloride 4-Alkoxynaphthalene-1-sulfonyl chloride Reaction2->4-Alkoxynaphthalene-1-sulfonyl chloride Reaction3 NH₃ 4-Alkoxynaphthalene-1-sulfonyl chloride->Reaction3 Ammonia Ammonia Ammonia->Reaction3 This compound This compound Reaction3->this compound 4-Methoxynaphthalene-1-sulfonamide 4-Methoxynaphthalene-1-sulfonamide Reaction3->4-Methoxynaphthalene-1-sulfonamide

Caption: General synthesis of 4-alkoxynaphthalene-1-sulfonamides.

Hypothetical FABP4 Signaling Pathway Inhibition

This diagram illustrates a simplified, hypothetical signaling pathway where a 4-alkoxynaphthalene-1-sulfonamide could inhibit FABP4, leading to downstream effects on gene expression related to inflammation and metabolism.

FABP4_Pathway Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binds to PPARγ PPARγ FABP4->PPARγ Activates Gene Expression Gene Expression PPARγ->Gene Expression Regulates Inflammatory & Metabolic Genes Inflammatory & Metabolic Genes Gene Expression->Inflammatory & Metabolic Genes Inhibitor 4-Alkoxynaphthalene-1-sulfonamide Inhibitor->FABP4 Inhibits

Caption: Inhibition of the FABP4 signaling pathway.

Conclusion

While direct comparative data is lacking, this guide provides a framework for understanding the potential differences between this compound and its methyl ether analog. Based on structure-activity relationship principles, the ethoxy derivative is predicted to exhibit enhanced lipophilicity, which may translate to improved potency in inhibiting targets like FABP4 and greater efficacy as an antibacterial agent. However, these hypotheses must be validated through rigorous experimental testing using the protocols outlined herein. The provided visualizations offer a clear overview of the synthetic strategy and a potential mechanism of action for these promising naphthalenesulfonamide compounds.

Safety Operating Guide

Proper Disposal of 4-Ethoxynaphthalene-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethoxynaphthalene-1-sulfonamide (CAS No. 861092-30-0) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for the handling of solid, non-reactive sulfonamide-based chemical compounds in a laboratory setting. These guidelines are for informational purposes only and should not supersede the specific instructions provided by a certified SDS or your institution's environmental health and safety (EHS) department. Always consult with your EHS officer for guidance on the proper disposal of chemical waste.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a solid organic compound containing sulfur and nitrogen, specific protocols must be followed to mitigate risks associated with its handling and disposal. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste unless otherwise specified by your institution's EHS department.

    • Do not mix this compound with other chemical waste unless explicitly instructed to do so by a qualified professional. Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container. The container should be in good condition and free from leaks.

    • The label should include the full chemical name ("this compound"), the CAS number (861092-30-0), and the appropriate hazard pictograms as determined by a qualified safety professional.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its identity and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.

Quantitative Data Summary

As no specific SDS was found, quantitative exposure limits or environmental impact data for this compound are not available. The following table provides general guidelines for the storage and handling of solid chemical waste in a laboratory setting.

ParameterGuideline
Container Headspace Leave at least 10% headspace in the waste container to allow for expansion of contents.
Accumulation Time Limit Follow institutional and local regulations for the maximum time hazardous waste can be stored on-site.
Labeling All information on the waste label must be clearly legible and permanently affixed to the container.

Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of solid laboratory chemical waste like this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Assessment & Segregation cluster_2 Step 2: Packaging & Labeling cluster_3 Step 3: Storage & Documentation cluster_4 Step 4: Final Disposal start Generate this compound Waste assess Assess Hazards (Consult SDS/EHS) start->assess segregate Segregate from Incompatible Waste assess->segregate package Place in a Labeled, Compatible Container segregate->package label_node Label with Chemical Name, CAS No., and Hazards package->label_node store Store in Designated Hazardous Waste Area label_node->store document Record Waste Details (Name, Quantity, Date) store->document contact_ehs Contact EHS for Waste Pickup document->contact_ehs end Proper Disposal by Authorized Personnel contact_ehs->end

Caption: General workflow for the disposal of solid laboratory chemical waste.

Essential Safety and Logistics for Handling 4-Ethoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for 4-Ethoxynaphthalene-1-sulfonamide, a compound requiring careful management in a laboratory setting.

Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be worn in addition to goggles for maximum protection, especially when handling larger quantities or if there is a splash hazard.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Protects against potential eye irritation from dust or splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. For extensive handling, chemical-resistant coveralls are recommended.Prevents skin contact, which may cause irritation.[2] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Generally not required for small-scale laboratory use with adequate ventilation (e.g., in a chemical fume hood). For larger quantities or if dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor cartridge and a prefilter may be necessary.Protects against inhalation of dust or aerosols, which could cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe prep_materials Prepare Equipment & Reagents gather_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Equipment & Surfaces conduct_experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Unused or waste material should be treated as hazardous chemical waste.

Waste Type Disposal Protocol
Solid this compound Place in a clearly labeled, sealed, and compatible waste container. The original container is often suitable.[3][4]
Contaminated Labware (e.g., gloves, wipes, pipette tips) Double-bag in clear plastic bags, seal, and label as hazardous waste.[3][4]
Contaminated Solvents or Solutions Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse and dispose of according to institutional guidelines.

All waste must be disposed of through a licensed hazardous waste disposal facility.[3] Incineration is a common and effective method for the destruction of such chemical waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.[7][8] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxynaphthalene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Ethoxynaphthalene-1-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。